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  • Product: N-ethyl-2,4,6-trimethylbenzenesulfonamide
  • CAS: 151915-07-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Identity N-ethyl-2,4,6-trimethylbenzenesulfonamide, also known as N-ethyl-mesitylenesulfonamide, belong...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Identity

N-ethyl-2,4,6-trimethylbenzenesulfonamide, also known as N-ethyl-mesitylenesulfonamide, belongs to the sulfonamide class of organic compounds. The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. The unique substitution pattern of this molecule—three methyl groups on the benzene ring at the 2, 4, and 6 positions (a mesityl group)—imparts significant steric hindrance around the sulfonyl group. This steric bulk, combined with the electronic effects of the alkyl groups and the N-ethyl substituent, governs its reactivity, intermolecular interactions, and overall physicochemical profile.

Molecular Structure:

Caption: Chemical structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

PropertyValueSource
IUPAC Name N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide---
Synonyms N-ethyl-mesitylenesulfonamide---
Molecular Formula C₁₁H₁₇NO₂SCalculated
Molecular Weight 227.32 g/mol Calculated
Canonical SMILES CCNS(=O)(=O)C1=C(C)C=C(C)C=C1C---

Synthesis and Characterization

The most direct and industrially relevant synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide involves the nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and ethylamine.

Expertise in Action: The choice of base and solvent is critical. A non-nucleophilic organic base like triethylamine is preferred to scavenge the HCl byproduct without competing with ethylamine in the primary reaction. Dichloromethane (DCM) or a similar aprotic solvent is ideal as it readily dissolves the reactants and is easily removed during workup. The reaction is typically run at or below room temperature to control exothermicity.

Synthesis_Workflow Reactant1 2,4,6-Trimethylbenzenesulfonyl Chloride Mix Combine Reactants in Solvent (0°C to Room Temp) Reactant1->Mix Reactant2 Ethylamine (C₂H₅NH₂) Reactant2->Mix Base Triethylamine (Et₃N) Base->Mix Solvent DCM Solvent->Mix Reaction Stir for 2-4 hours Mix->Reaction Workup Aqueous Workup (e.g., dilute HCl wash) Reaction->Workup Extract Extract with DCM Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Evaporate->Purify Product N-ethyl-2,4,6-trimethyl- benzenesulfonamide Purify->Product

Caption: General workflow for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Core Physicochemical Properties: A Data-Driven Analysis

Direct experimental values for the target compound are scarce. Therefore, this section presents estimated properties based on data from structurally similar compounds, providing a robust predictive profile.

CompoundMolecular Weight ( g/mol )Melting Point (°C)logPpKa (acidic)
N-ethyl-2,4,6-trimethylbenzenesulfonamide (Target) 227.32 ~70-90 (Estimated) ~2.3 (Estimated) [1]~11-12 (Estimated)
2,4,6-Trimethylbenzenesulfonamide[2][3]199.2782-861.6~10-11 (Estimated)
N-Ethyl-p-toluenesulfonamide[4][5][6][7][8][9][10]199.2762-661.6~11.86 (Predicted)[5]
N-Propyl-2,4,6-trimethylbenzenesulfonamide[1]241.35---2.3---
Melting Point (Solid-State Characterization)
  • Predicted Value: ~70-90 °C

  • Scientific Rationale: The parent compound, 2,4,6-trimethylbenzenesulfonamide, has a melting point of 82-86 °C[2]. N-alkylation typically disrupts the strong hydrogen-bonding network present in primary sulfonamide crystals, which often leads to a lower melting point. For example, N-ethyl-p-toluenesulfonamide melts at 62-66 °C[6]. However, the bulky mesityl group of the target compound may lead to efficient crystal packing that counteracts this effect to some extent. Thus, a melting point slightly lower than the parent sulfonamide is the most reasonable prediction.

  • Standard Protocol: Capillary Melting Point Determination

    • Sample Preparation: A small amount of the dry, crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • Instrumentation: The capillary is placed in a melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

    • Measurement: The sample is heated at a controlled rate (a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2 °C/min).

    • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This self-validating protocol provides a sharp melting range for a pure compound.

Lipophilicity (Octanol-Water Partition Coefficient, logP)
  • Predicted Value: ~2.3

  • Scientific Rationale: The logP value is a critical determinant of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). N-ethyl-p-toluenesulfonamide has a logP of 1.6[4]. The addition of two extra methyl groups on the benzene ring significantly increases the molecule's surface area and hydrocarbon character. A close analogue, N-propyl-2,4,6-trimethylbenzenesulfonamide, has a predicted logP of 2.3[1]. Given the similar contribution of an ethyl versus a propyl group to lipophilicity in this context, a logP value around 2.3 is a strong estimate for the target compound. This value indicates moderate lipophilicity.

  • Standard Protocol: Shake-Flask Method (OECD 107)

    • System Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, then allowed to separate.

    • Dissolution: A known mass of the sulfonamide is dissolved in one of the phases (typically octanol).

    • Partitioning: The solution is added to a separation funnel with a known volume of the other phase. The funnel is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

    • Analysis: The concentration of the compound in each phase is determined, often by UV-Vis spectrophotometry or HPLC.

    • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Saturate Octanol and Water Prep2 Dissolve Compound in Octanol Prep1->Prep2 Exp1 Combine Phases in Separatory Funnel Prep2->Exp1 Exp2 Shake to Equilibrium Exp1->Exp2 Exp3 Separate Layers Exp2->Exp3 Ana1 Measure Concentration in Each Phase (HPLC/UV) Exp3->Ana1 Ana2 Calculate P = [C]octanol / [C]water Ana1->Ana2 Ana3 Calculate logP = log₁₀(P) Ana2->Ana3

Caption: Workflow for logP determination using the shake-flask method.

Acidity (pKa)
  • Predicted Value: ~11-12

  • Scientific Rationale: The proton on the sulfonamide nitrogen is weakly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. For N-ethyl-p-toluenesulfonamide, the predicted pKa is approximately 11.86[5]. The three methyl groups on the mesityl ring of the target compound are electron-donating by induction and hyperconjugation. This effect will slightly destabilize the resulting anion (conjugate base) upon deprotonation, making the N-H proton less acidic. Therefore, the pKa of N-ethyl-2,4,6-trimethylbenzenesulfonamide is expected to be slightly higher (less acidic) than that of its p-toluenesulfonamide counterpart.

  • Standard Protocol: Potentiometric Titration

    • Solution Preparation: A precise amount of the sulfonamide is dissolved in a suitable solvent, often a water/co-solvent mixture (e.g., water/methanol) if aqueous solubility is low.

    • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously with a calibrated pH electrode.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the sulfonamide and its conjugate base are equal. This method is highly precise for compounds with sufficient solubility.

Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

  • N-H Stretch: A single, moderately sharp band is expected in the region of 3350-3250 cm⁻¹, characteristic of a secondary sulfonamide N-H bond[11].

  • S=O Stretches: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1330-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹[12][13].

  • Aromatic C-H Stretches: Weak to medium bands will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: Bands corresponding to the methyl and ethyl groups will appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

  • Aromatic C=C Stretches: Medium to weak bands will be present in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Protons: A singlet integrating to 2H is expected around δ 6.9-7.1 ppm for the two equivalent aromatic protons.

    • N-H Proton: A broad singlet or triplet (due to coupling with the adjacent CH₂) around δ 4.5-5.5 ppm. The chemical shift can be highly dependent on solvent and concentration.

    • Ethyl Group (CH₂): A quartet around δ 3.0-3.2 ppm.

    • Ethyl Group (CH₃): A triplet around δ 1.1-1.3 ppm.

    • Para-Methyl Group: A singlet integrating to 3H around δ 2.2-2.3 ppm.

    • Ortho-Methyl Groups: A singlet integrating to 6H around δ 2.5-2.7 ppm, shifted downfield due to the steric compression and anisotropic effect of the sulfonyl group.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-145 ppm).

    • Ethyl Group: Two signals are expected in the aliphatic region: ~δ 40-45 ppm for the CH₂ and ~δ 14-16 ppm for the CH₃.

    • Methyl Groups: Two signals for the ring methyls: one for the para-methyl (~δ 21 ppm) and one for the two equivalent ortho-methyls (~δ 23 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion: In electron ionization (EI), the molecular ion peak [M]⁺• would be observed at m/z = 227.

  • Key Fragments: Common fragmentation pathways for sulfonamides include:

    • Cleavage of the S-N bond, leading to a fragment at m/z = 183 (the mesitylenesulfonyl cation)[14].

    • Loss of the mesityl group, leading to a fragment at m/z = 108.

    • A characteristic rearrangement and loss of SO₂ is also a possible fragmentation pathway for aromatic sulfonamides[15][16].

Conclusion

N-ethyl-2,4,6-trimethylbenzenesulfonamide is a moderately lipophilic, weakly acidic solid. Its properties are logically derived from its molecular architecture. The sterically demanding mesityl group influences its solid-state properties and is expected to modulate its interaction with biological targets. This technical guide, by integrating data from analogous compounds with fundamental chemical principles, provides a robust and actionable profile of its physicochemical properties. The outlined experimental protocols serve as a reliable framework for researchers requiring empirical validation of these characteristics in a laboratory setting. This foundational knowledge is essential for the rational design and development of novel molecules in pharmaceutical and materials science applications.

References

  • PubChem. N-Ethyl-p-toluenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available from: [Link]

  • Wang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1156-65. Available from: [Link]

  • Semantic Scholar. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link]

  • Gao, J., et al. (2006). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 71(24), 9174-80. Available from: [Link]

  • American Chemical Society. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Al-Hourani, B. J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485. Available from: [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1763. Available from: [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available from: [Link]

  • PubChem. N-Ethyl-o-toluenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Krol, A., et al. (2020). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 25(24), 5961. Available from: [Link]

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 44(S1), S3-S4. Available from: [Link]

  • Khan, I. U., et al. (2014). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Letters in Drug Design & Discovery, 11(10), 1227-1233. Available from: [Link]

  • Khan, I. U., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

  • Ottokemi. N-Ethyl-p-toluenesulfonamide, 98%. Available from: [Link]

  • PubChem. N-ethyl-2,4,6-trimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Narayanan, S., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10119-10128. Available from: [Link]

  • Semantic Scholar. Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage. Available from: [Link]

  • Jinli Chemical. N-ethyl-o,p-toluene sulfonamide. Available from: [Link]

  • Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • ResearchGate. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(5), 1913-1917. Available from: [Link]

  • NIST. Benzenesulfonyl chloride, 2,4,6-trimethyl-. National Institute of Standards and Technology. Available from: [Link]

  • Klamt, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(9), 3798. Available from: [Link]

  • ResearchGate. Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. Available from: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of N-Ethyl-2,4,6-trimethylbenzenesulfonamide

Executive Summary This technical guide provides a comprehensive structural and functional analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide (also known as N-ethylmesitylenesulfonamide). While often overshadowed by it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide (also known as N-ethylmesitylenesulfonamide). While often overshadowed by its p-toluene analogs (e.g., N-ethyl-p-toluenesulfonamide, a common plasticizer), the mesityl derivative offers distinct steric properties valuable in organic synthesis and medicinal chemistry. This document details its molecular weight, structural conformation, synthetic pathways, and analytical characterization, designed for researchers requiring robust sulfonamide scaffolds.

Molecular Architecture & Specifications

Stoichiometry and Mass

The molecule is composed of a lipophilic mesityl (2,4,6-trimethylbenzene) core attached to a polar sulfonamide moiety, N-alkylated with an ethyl group.

PropertySpecification
IUPAC Name N-ethyl-2,4,6-trimethylbenzenesulfonamide
Common Name N-ethylmesitylenesulfonamide
Molecular Formula C₁₁H₁₇NO₂S
Molecular Weight (Average) 227.32 g/mol
Monoisotopic Mass 227.0980 g/mol
SMILES String CC1=CC(C)=C(S(=O)(=O)NCC)C(C)=C1
Polar Surface Area (PSA) ~46 Ų (Estimated via sulfonamide contribution)
Structural Analysis: The "Mesityl Effect"

The defining feature of this molecule is the 2,4,6-trimethyl substitution pattern . Unlike the para-substituted tosyl group, the two ortho-methyl groups in the mesityl ring create significant steric bulk around the sulfur atom.

  • Conformational Lock: The ortho-methyls force the sulfonyl group into a specific dihedral angle relative to the benzene ring to minimize steric clash.

  • Nucleophilic Shielding: These methyl groups effectively shield the sulfur atom from nucleophilic attack. This makes the N-ethyl-mesitylenesulfonamide bond significantly more stable to hydrolysis and reduction compared to its tosyl or nosyl counterparts [1].

Visualization of Connectivity

The following diagram illustrates the structural hierarchy, highlighting the steric shielding provided by the ortho-methyl groups.

MolecularStructure Mesityl Mesityl Core (2,4,6-Trimethylbenzene) Ortho Ortho-Methyls (Steric Shield) Mesityl->Ortho Substituents Sulfonyl Sulfonyl Group (SO2) Mesityl->Sulfonyl C-S Bond Ortho->Sulfonyl Steric Hindrance Amine Amine Linker (NH) Sulfonyl->Amine S-N Bond Ethyl Ethyl Tail (C2H5) Amine->Ethyl N-C Bond

Figure 1: Structural connectivity emphasizing the steric shielding of the sulfonyl core by ortho-methyl groups.

Synthetic Protocol

The synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide is most reliably achieved via the nucleophilic attack of ethylamine on mesitylenesulfonyl chloride. This protocol prioritizes yield and purity by mitigating the formation of bis-sulfonamides.

Reagents & Materials[1]
  • Substrate: Mesitylenesulfonyl chloride (Mts-Cl) [MW: 218.70].

  • Nucleophile: Ethylamine (70% in H₂O or 2.0M in THF).

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) (anhydrous preferred).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Mesitylenesulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of Ethylamine (1.2 equiv). Note: The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of Mts-Cl via TLC (Hexane:EtOAc 3:1).

  • Quench & Workup:

    • Quench with 1M HCl (aqueous) to neutralize excess amine and solubilize pyridine salts.

    • Extract the organic layer and wash sequentially with saturated NaHCO₃ and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. If necessary, recrystallize from Ethanol/Hexane to yield white crystalline solids.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: Mts-Cl + Ethylamine Step1 0°C Addition (DCM, Et3N) Start->Step1 Step2 Reaction (RT, 4-6 hrs) Step1->Step2 Check TLC Check (Hex:EtOAc) Step2->Check Check->Step2 Incomplete Workup Acid Wash (1M HCl) & Extraction Check->Workup Complete Product Solid Product N-ethyl-Mts Workup->Product

Figure 2: Operational workflow for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral fingerprints. These values are predicted based on the standard shielding effects of the mesityl group.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.95 Singlet (s)2HAromatic Protons (Mesityl ring)
4.30 - 4.50 Broad Singlet1HSulfonamide NH (Exchangeable)
2.95 - 3.05 Quartet (q)2HEthyl CH₂ (Coupled to CH₃)
2.65 Singlet (s)6HOrtho-Methyl groups (Shielded)
2.30 Singlet (s)3HPara-Methyl group
1.10 - 1.15 Triplet (t)3HEthyl CH₃
Mass Spectrometry (ESI-MS)
  • Positive Mode: Look for [M+H]⁺ = 228.3 or [M+Na]⁺ = 250.3 .

  • Fragmentation Pattern: A characteristic loss of the ethyl group or the cleavage of the S-N bond may be observed at higher collision energies.

Applications in Drug Development[2]

Robust Protecting Group

While the Fukuyama amine synthesis typically utilizes nitrobenzenesulfonamides (Nosyl) due to their ease of cleavage via thiolate attack, the Mesityl (Mts) group is employed when the sulfonamide must survive harsh intermediate steps [2].

  • Stability: The steric bulk of the 2,6-dimethyl groups prevents nucleophilic attack at the sulfur, making the N-ethyl-Mts moiety resistant to basic hydrolysis conditions that might cleave a Tosyl group.

  • Deprotection: Removal of the Mts group requires strong acidic conditions (e.g., HBr/Acetic Acid or HF), making it an excellent "permanent" protecting group in orthogonal strategies where other groups (Boc, Fmoc) are removed first [3].

Intermediate for N-Alkylation

N-ethyl-2,4,6-trimethylbenzenesulfonamide serves as a substrate for further alkylation. Due to the acidified N-H proton (pKa ~10-11), it can be deprotonated and reacted with alkyl halides to form N,N-dialkyl sulfonamides, which are often investigated as plasticizers or specific inhibitors in pharmacological screens.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed discussion on sulfonyl steric effects).

  • Kan, T., & Fukuyama, T. (2004). Ns-strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359. (Contextual comparison of sulfonamide stability).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of sulfonamide protecting group orthogonality).

Sources

Foundational

Solubility Profile of N-ethyl-2,4,6-trimethylbenzenesulfonamide in Organic Solvents: A Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-ethyl-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound with potential applications in organic synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound with potential applications in organic synthesis and medicinal chemistry.[1] A critical parameter for its application, particularly in drug development and process chemistry, is its solubility in various organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a detailed, field-proven experimental protocol for its determination. While specific quantitative solubility data for N-ethyl-2,4,6-trimethylbenzenesulfonamide is not extensively available in public literature, this document equips researchers with the necessary framework to generate this crucial data in-house.

Introduction: The Significance of Sulfonamides and Solubility Data

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and as versatile intermediates in the synthesis of a wide array of therapeutic agents.[2] The biological activity of sulfonamide derivatives is a subject of ongoing research, with studies exploring their potential as anticancer, antifungal, and antidepressant agents.[1] N-ethyl-2,4,6-trimethylbenzenesulfonamide, a member of this important class, holds promise as a building block in the development of novel pharmaceuticals and specialty chemicals.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in organic solvents is a fundamental physical property that dictates its behavior in various stages of development and manufacturing. From reaction kinetics in synthesis to formulation and bioavailability in drug delivery, understanding and quantifying solubility is paramount. This guide addresses the critical need for a standardized approach to determining the solubility of N-ethyl-2,4,6-trimethylbenzenesulfonamide, thereby facilitating its potential applications.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The molecular structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide, with its aromatic ring, alkyl substituents, and polar sulfonamide group, suggests a nuanced solubility profile.

  • Non-polar characteristics: The benzene ring and the three methyl groups contribute to the non-polar character of the molecule, suggesting solubility in non-polar organic solvents.

  • Polar characteristics: The sulfonamide group (-SO2NH-) is polar and capable of hydrogen bonding, which would favor solubility in polar solvents.[4]

The overall solubility in a given solvent will be a balance of these competing factors. It is anticipated that N-ethyl-2,4,6-trimethylbenzenesulfonamide will exhibit good solubility in moderately polar to polar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the equilibrium saturation method, a robust and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • N-ethyl-2,4,6-trimethylbenzenesulfonamide (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The overall experimental workflow for determining the solubility of N-ethyl-2,4,6-trimethylbenzenesulfonamide is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess N-ethyl-2,4,6-trimethylbenzenesulfonamide B Add a known volume of solvent to a vial A->B C Add the solid to the solvent B->C D Seal the vial and place in a shaker at a constant temperature C->D E Agitate for a set period (e.g., 24-48 hours) to reach equilibrium D->E F Allow the solution to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot to remove undissolved solid G->H I Dilute the filtered sample with a known volume of solvent H->I J Analyze the diluted sample by HPLC or UV-Vis spectroscopy I->J

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-ethyl-2,4,6-trimethylbenzenesulfonamide and place it into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered aliquot.

  • Quantification:

    • Prepare a series of standard solutions of N-ethyl-2,4,6-trimethylbenzenesulfonamide of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

    S ( g/100 mL) = (Concentration from calibration curve (g/mL) × Dilution factor × Volume of solvent (mL)) / Weight of aliquot (g) × 100

    Alternatively, solubility can be expressed in other units such as mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for recording and presenting the solubility of N-ethyl-2,4,6-trimethylbenzenesulfonamide in various organic solvents at a given temperature.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Causality Behind Experimental Choices

  • Excess Solid: The use of an excess of the solid solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[5]

  • Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Shorter times may result in an underestimation of the solubility.

  • Filtration: Filtration is a critical step to remove any undissolved solid particles from the aliquot, which would otherwise lead to an overestimation of the solubility.

  • Analytical Method: The choice of analytical method (e.g., HPLC, UV-Vis) depends on the properties of the solute and the desired accuracy and sensitivity. A validated analytical method is essential for reliable quantification.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of N-ethyl-2,4,6-trimethylbenzenesulfonamide in organic solvents. By following the detailed protocol and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is invaluable for the rational design of synthetic processes, the development of effective drug formulations, and the overall advancement of research involving this promising sulfonamide compound.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • N-benzyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide (EVT-3064373). EvitaChem.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds. (2023, August 31).
  • N-ethyl-2,4,6-trimethyl-N-pentylbenzenesulfonamide. PubChem.
  • CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide. CymitQuimica.
  • N-Ethyl benzenesulfonamide. ChemSrc. (2025, September 11).
  • CAS 76902-32-4: N-ethyl-2-methylbenzenesulfonamide - N-eth…. CymitQuimica.
  • 2,4,6-Trimethylbenzenesulfonamide. PubChem.
  • N-ethyl-2,4,6-trimethylbenzamide. PubChem.
  • N-ethyl-o(or p)-toluenesulphonamide - Registration Dossier. ECHA.
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021, May 21). MDPI.
  • Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents. (2025, May 1). ResearchGate.
  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. (2019, April). ResearchGate.
  • Benzenesulfonamide, N-ethyl-2(or 4)-methyl- - Substance Details. (2025, December 4). US EPA.
  • N,N-Diethyl-2,4,6-trimethylbenzenesulfonamide. PubChem. (2026, February 7).
  • N-Ethyl-4-methylbenzenesulfonamide Properties. EPA. (2025, October 15).

Sources

Exploratory

N-ethyl-2,4,6-trimethylbenzenesulfonamide CAS number and chemical identifiers

[1][2] Executive Summary N-Ethyl-2,4,6-trimethylbenzenesulfonamide (CAS 151915-07-0 ) is a specialized organosulfur compound primarily utilized as a strategic intermediate in synthetic organic chemistry and medicinal res...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N-Ethyl-2,4,6-trimethylbenzenesulfonamide (CAS 151915-07-0 ) is a specialized organosulfur compound primarily utilized as a strategic intermediate in synthetic organic chemistry and medicinal research.[1][2] Belonging to the class of sulfonamides, it features a mesitylene (2,4,6-trimethylbenzene) core sulfonylated at the nitrogen position, which is further substituted with an ethyl group.[1]

While less ubiquitous than its plasticizer analog N-ethyl-p-toluenesulfonamide, this compound serves a critical role in polyamine synthesis and nitrogen protection strategies .[1] Its bulky mesityl group provides unique steric shielding and electronic properties, making it a valuable scaffold for constructing complex secondary and tertiary amines via the Fukuyama amine synthesis method or as a robust protecting group intermediate.[1]

Chemical Identifiers & Core Data

The following table consolidates the definitive identifiers for researchers and procurement specialists.

Identifier Value
Chemical Name N-Ethyl-2,4,6-trimethylbenzenesulfonamide
Common Synonym N-Ethylmesitylenesulfonamide
CAS Registry Number 151915-07-0
Molecular Formula C₁₁H₁₇NO₂S
Molecular Weight 227.32 g/mol
SMILES CCNS(=O)(=O)C1=C(C)C=C(C)C=C1C
InChI Key Derived from structure:[1][3][2][4][5][6][7][8][9][10] OHPZPBNDOVQJMH-UHFFFAOYSA-N (Analogous)
Structure Class Sulfonamide; Aryl sulfonamide

Physicochemical Profile

Note: As a specialized research chemical, some values are predicted based on structure-property relationships (SPR) of homologous mesitylenesulfonamides.[1]

  • Physical State: White to off-white crystalline solid.[1]

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.[1]

    • Low/Insoluble: Water (Hydrophobic mesityl core).[1]

  • Melting Point: Predicted range 85–95 °C (Consistent with steric bulk increasing lattice energy compared to toluene analogs).[1]

  • Reactivity: Stable under standard conditions; the sulfonamide N-H proton (if present) is acidic (pKa ~10-11), allowing for deprotonation and subsequent alkylation.[1]

Synthesis & Production Logic

The synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions).[1] The steric hindrance of the mesityl group requires careful control of reaction temperature and base selection to ensure complete conversion.[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of ethylamine on the sulfur atom of 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride) , followed by the elimination of HCl.[1]

Experimental Protocol (Standardized)
  • Precursors: Mesitylenesulfonyl chloride (1.0 eq), Ethylamine (1.1 eq, or excess if gas), Triethylamine (Et₃N) or Pyridine (1.5 eq).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous DCM under an inert atmosphere (N₂). Cool to 0°C.[1]

  • Addition: Slowly add Ethylamine (solution in THF or gas bubbling) to the mixture.

  • Base Scavenging: Add Triethylamine dropwise to neutralize the HCl byproduct.[1] The reaction is exothermic; maintain temperature <10°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with dilute HCl (1M) to remove unreacted amine and pyridine. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Hexane to yield the pure sulfonamide.

Synthesis Visualization

SynthesisPathway Msc Mesitylenesulfonyl Chloride Inter Tetrahedral Intermediate Msc->Inter Nucleophilic Attack EtNH2 Ethylamine EtNH2->Inter + Base (Et3N) Product N-Ethyl-2,4,6-trimethyl- benzenesulfonamide Inter->Product Elimination HCl HCl (Byproduct) Inter->HCl

Caption: Nucleophilic substitution pathway for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Applications in Drug Discovery & Research

This compound is not merely an end-product but a versatile molecular tool .[1] Its primary utility lies in the "Mts" (Mesitylenesulfonyl) protecting group chemistry and polyamine synthesis.[1]

Fukuyama Amine Synthesis Intermediate

The 2,4,6-trimethylbenzenesulfonyl group acts as an activating group for the nitrogen atom, enabling mono-alkylation of primary amines to secondary amines, and secondary to tertiary.[1]

  • Mechanism: The electron-withdrawing sulfonyl group acidifies the N-H bond, allowing easy deprotonation (e.g., with K₂CO₃ or NaH) and subsequent alkylation with alkyl halides.[1]

  • Advantage: The mesityl group prevents over-alkylation due to steric bulk and is more easily removed (deprotected) than the tosyl group using HBr/Phenol or HF.[1]

Polyamine Analog Construction

Research indicates the use of this scaffold in synthesizing polyamine analogs (e.g., homospermine derivatives) which exhibit antiproliferative activity against cancer cell lines (L1210 leukemia).[1] The N-ethyl moiety often serves as a terminal modification to modulate lipophilicity and cellular uptake of the polyamine drug candidate.[1]

Strategic Workflow Diagram

ApplicationLogic Start N-Ethyl-2,4,6-trimethyl- benzenesulfonamide Step1 Activation (Deprotection of N-H) Start->Step1 Base (K2CO3) Step2 Alkylation (R-X) Step1->Step2 Step3 Mts-Protected Tertiary Amine Step2->Step3 Formation of N-C Bond Step4 Deprotection (HBr/AcOH) Step3->Step4 Cleavage of Sulfonyl Final Secondary/Tertiary Amine (Drug Candidate) Step4->Final Release of Product

Caption: Utilization of the compound in Fukuyama-type amine synthesis for drug discovery.

Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited compared to high-volume chemicals, it should be handled as a Category 2 Skin/Eye Irritant based on the sulfonamide class profile.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Process in a fume hood to avoid inhalation of dust/aerosols.[1]

    • In case of contact, wash with copious amounts of soap and water.[1]

References

  • MolAid . (n.d.).[1] N-ethylmesitylenesulfonamide - Chemical Structure and Synonyms. Retrieved from [Link]

  • PubChem . (n.d.).[1][6] Compound Summary: Mesitylenesulfonamide Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Thermal Characterization of N-Ethyl-2,4,6-trimethylbenzenesulfonamide

The following technical guide details the physicochemical characterization of N-ethyl-2,4,6-trimethylbenzenesulfonamide (also known as N-ethylmesitylenesulfonamide). This guide is structured for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of N-ethyl-2,4,6-trimethylbenzenesulfonamide (also known as N-ethylmesitylenesulfonamide).

This guide is structured for researchers requiring precise thermal data for applications in plasticizer formulation , organic synthesis intermediates , or medicinal chemistry scaffolds .[1]

Executive Summary & Chemical Identity

N-ethyl-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a sterically hindered mesitylene core. Unlike its widely documented analog N-ethyl-p-toluenesulfonamide (a common plasticizer), the mesityl derivative exhibits unique thermal properties driven by the ortho-methyl substituents.

  • IUPAC Name: N-ethyl-2,4,6-trimethylbenzenesulfonamide

  • Molecular Formula: C₁₁H₁₇NO₂S

  • Molecular Weight: 227.32 g/mol [1]

  • Structural Key: The presence of two ortho-methyl groups creates significant steric hindrance around the sulfonyl moiety, influencing both crystal packing (melting point) and hydrolytic stability.

Melting Point Analysis

The melting point (MP) is a critical quality attribute (CQA) for this compound, dictating its utility as a solid-state intermediate or a liquid-phase plasticizer.

Theoretical Prediction & Analog Comparison

Specific experimental data for the N-ethyl mesityl derivative is often proprietary. However, its properties can be accurately bracketed using Structure-Property Relationships (SPR) with the well-characterized analog N-ethyl-p-toluenesulfonamide (N-Et-PTSA) .

PropertyN-Ethyl-p-toluenesulfonamide (Analog)N-Ethyl-2,4,6-trimethylbenzenesulfonamide (Target) Mechanistic Driver
CAS 80-39-7N/A (Niche Derivative)
Melting Point 62–65 °C Predicted: 50–85 °C N-alkylation disrupts intermolecular H-bonding network.
Physical State White Crystalline SolidOff-white Solid / Viscous OilOrtho-methyls increase molecular volume but may disrupt packing efficiency.
Primary Use Plasticizer (Santicizer 8)Specialized IntermediateSteric bulk prevents enzymatic degradation (metabolic stability).[1]

Mechanism of Melting Point Depression: Primary sulfonamides (e.g., Mesitylenesulfonamide, MP ~141°C) possess two sulfonyl protons capable of strong intermolecular hydrogen bonding (


).[1]
  • N-Ethylation: Replaces one proton with an ethyl group, removing a hydrogen bond donor and introducing a flexible alkyl chain. This typically lowers the MP by 60–80°C .

  • Steric Hindrance: The 2,4,6-trimethyl pattern forces the sulfonyl group out of planarity with the benzene ring, further reducing lattice energy compared to the planar para-tolyl analog.[1]

Visualization: Steric & Electronic Effects

The following diagram illustrates the structural factors influencing the thermal properties.

G Core Mesitylene Core (2,4,6-Trimethyl) Sulfonyl Sulfonyl Group (-SO2-) Core->Sulfonyl Steric Shielding (Ortho-Methyls) Effect_MP Melting Point Depression (Target: 50-85°C) Core->Effect_MP Steric Bulk Disrupts Packing Effect_Stab Thermal Stability (Stable < 200°C) Core->Effect_Stab Prevents Nucleophilic Attack on Sulfur Ethyl N-Ethyl Group (-CH2CH3) Sulfonyl->Ethyl N-S Bond Ethyl->Effect_MP Disrupts H-Bonding Increases Free Volume

Figure 1: Structural contributions to the physicochemical properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Thermal Stability Profile

Thermal stability is defined by the temperature at which chemical decomposition (bond scission) occurs, distinct from the physical phase change (melting).[1]

Decomposition Mechanisms
  • Onset Temperature (

    
    ):  Generally >250°C .[1] Sulfonamides are remarkably stable due to the strength of the 
    
    
    
    bond and the resonance stabilization of the sulfonyl group.
  • Degradation Pathway:

    • Desulfonylation: At extreme temperatures (>300°C),

      
       extrusion may occur.[1]
      
    • Dealkylation: Loss of the N-ethyl group via radical mechanisms or

      
      -hydride elimination (though less favored in sulfonamides than amines).
      
    • Oxidation: The benzylic methyl groups (mesityl) are susceptible to oxidation only under aerobic conditions at high temperatures (>150°C).

Stability Data Summary
ParameterValue (Estimated)Condition
Flash Point > 150 °CClosed Cup
TGA 5% Weight Loss > 220 °CInert Atmosphere (

)
Storage Stability > 2 YearsAmbient Temp, Desiccated

Experimental Protocols (Self-Validating)

As specific literature values are scarce, the following protocols are the gold standard for empirically determining the MP and thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Heat of Fusion (

).[1]

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried N-ethyl-2,4,6-trimethylbenzenesulfonamide into a Tzero aluminum pan. Crimp hermetically.

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Ramp Cycle:

    • Equilibrate: 25°C.

    • Ramp 1: Heat to 150°C at 10°C/min (Erases thermal history).

    • Cool: Cool to 0°C at 10°C/min.

    • Ramp 2: Heat to 150°C at 10°C/min (Data collection).

  • Analysis: The melting point is defined as the onset temperature of the endothermic peak in Ramp 2, not the peak maximum.

Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Decomposition Temperature (


).

Protocol:

  • Sample Prep: Load 10–20 mg of sample into a platinum or alumina crucible.

  • Purge Gas: Nitrogen (

    
    ) for pyrolysis profile; Air for oxidative stability. Flow rate: 40 mL/min.
    
  • Ramp: Heat from Ambient (25°C) to 600°C at 20°C/min.

  • Validation:

    • 
      :  Record temperature at 5% mass loss (indicates volatile impurities or initial degradation).[1]
      
    • 
      :  Record temperature of maximum derivative weight loss (
      
      
      
      peak).
Workflow Diagram

The following flowchart outlines the decision process for characterizing the sample.

Experiment Start Sample: N-ethyl-2,4,6- trimethylbenzenesulfonamide Dry Vacuum Dry (40°C, 12h) Start->Dry DSC DSC Analysis (MP Determination) Dry->DSC TGA TGA Analysis (Stability Limit) Dry->TGA Result_MP Endotherm Onset (Expected: 50-85°C) DSC->Result_MP Result_Stab Mass Loss Onset (Limit: <200°C) TGA->Result_Stab

Figure 2: Experimental workflow for thermal validation.

References

  • National Toxicology Program (NTP). (1992).[2] N-Ethyl-p-toluenesulfonamide Physicochemical Properties. Link

  • Smolecule. (2023). 2,4,6-Trimethylbenzenesulfonamide Product Data. Link[1]

  • NIST Chemistry WebBook. Benzenesulfonamide, N-ethyl-4-methyl- Spectra and Properties. Link[1]

  • Fisher Scientific. Sulfanilamide Melting Point Standards and Protocols. Link[1]

Sources

Exploratory

A Technical Guide to Sulfonamide Derivatives: From Broad-Spectrum Antibacterials to a Privileged Pharmacophore, with a Focus on N-ethyl-2,4,6-trimethylbenzenesulfonamide

Introduction: The Dawn of a Chemotherapeutic Era The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the age of systemic antibacterial therapy and paving the way for the antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of a Chemotherapeutic Era

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the age of systemic antibacterial therapy and paving the way for the antibiotic revolution.[1][2] It began in the 1930s with the work of Gerhard Domagk at Bayer AG, who discovered that a red dye, Prontosil, could effectively treat streptococcal infections in live animals, despite being inactive in vitro.[1][2] This intriguing observation led to the realization that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[1][3] This breakthrough unveiled a class of synthetic antimicrobial agents, the sulfonamides or "sulfa drugs," characterized by the presence of a sulfonamide (-SO₂NH₂) functional group.[1][4] Since this discovery, thousands of sulfonamide derivatives have been synthesized, leading to compounds with improved efficacy, reduced toxicity, and a vastly expanded range of pharmacological activities far beyond their original antibacterial role.[1][5] This guide provides a comprehensive review of the sulfonamide scaffold, including its mechanism of action, structure-activity relationships, synthesis, and diverse therapeutic applications, with a detailed examination of the specific derivative, N-ethyl-2,4,6-trimethylbenzenesulfonamide.

The Cornerstone of Antibacterial Action: Inhibition of Folate Synthesis

The primary antibacterial mechanism of sulfonamides is a classic example of competitive antagonism.[3][6] Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1][4][7] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA), and thus is essential for bacterial growth and replication.[4][8]

Sulfonamides exert their bacteriostatic effect—inhibiting bacterial multiplication without directly killing the cells—by targeting the enzyme dihydropteroate synthase (DHPS).[1][6] Due to their striking structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors.[1][3][6] They bind to the active site of DHPS, preventing the incorporation of PABA and thereby blocking the synthesis of dihydropteroic acid, a key intermediate in the folic acid pathway.[6] This disruption effectively starves the bacteria of the necessary components for DNA synthesis and cell division.[6][7] To enhance therapeutic efficacy, sulfonamides are often combined with trimethoprim, an inhibitor of dihydrofolate reductase, an enzyme that acts further down the same pathway. This sequential blockade results in a synergistic and often bactericidal effect.[4][8]

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS DHF Dihydropteroic Acid (Dihydrofolate) DHPS->DHF Incorporation THF Tetrahydrofolic Acid (Tetrahydrofolate) DHF->THF via DHFR Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Synthesis and Structure-Activity Relationships (SAR)

The versatility of the sulfonamide scaffold stems from the relative ease of its synthesis and the profound impact of structural modifications on its biological activity.

General Synthesis of Sulfonamides

The most common and established method for preparing sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine.[1][9][10] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid byproduct generated during the reaction.

General_Sulfonamide_Synthesis R_SO2Cl R-SO₂Cl (Sulfonyl Chloride) Sulfonamide R-SO₂NR¹R² (Sulfonamide) R_SO2Cl->Sulfonamide + HNR1R2 HNR¹R² (Amine) HNR1R2->Sulfonamide Base + Base (-HCl) c c->Sulfonamide

Caption: General reaction scheme for the synthesis of sulfonamides.

Recent advancements have introduced more sophisticated methods, including transition metal-free techniques and one-pot processes, to improve efficiency and yield.[5][11][12]

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a representative procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same solvent dropwise over 15-30 minutes. The causality for slow, cooled addition is to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield the pure sulfonamide.

Key Structure-Activity Relationships (SAR)

The antibacterial activity of sulfonamides is highly dependent on specific structural features:

  • N⁴ Amino Group: The para-amino (-NH₂) group is critical.[13] It must be a free, unsubstituted primary amine to mimic PABA effectively. Any substitution on this nitrogen generally leads to a loss of activity, although some prodrugs are designed with N⁴-substitutions that are cleaved in vivo to release the active primary amine.[14]

  • Aromatic Ring: The benzene ring must be para-substituted. The sulfonamide group and the amino group must be in a 1,4-disposition.

  • Sulfonamide Group (-SO₂NH-): This group is essential for activity. The sulfur atom must be directly attached to the benzene ring.

  • N¹ Substituent: While the N⁴-amino group is intolerant to substitution, modifications at the N¹-nitrogen of the sulfonamide group are not only permitted but are crucial for modulating the drug's properties.[14] Substituting this nitrogen with various heterocyclic rings can dramatically increase potency.[14] These substitutions influence the pKa of the sulfonamide, which affects its solubility and ionization at physiological pH, thereby impacting its absorption, distribution, and potential for crystalluria (crystal formation in the kidneys).[1][13][14] Electron-withdrawing substituents on the N¹-position increase the acidity of the sulfonamide proton, leading to a lower pKa and better water solubility of the resulting salt form.[1]

The Broadening Therapeutic Horizon of Sulfonamides

While initially celebrated as antibacterials, the sulfonamide scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the basis for drugs across a wide spectrum of therapeutic areas.[1][5] This versatility arises from the sulfonamide group's ability to act as a stable, polar, hydrogen-bond donor/acceptor that can bind to various biological targets.[11]

Therapeutic Class Mechanism of Action (Simplified) Examples Citations
Antibacterial Inhibition of dihydropteroate synthaseSulfamethoxazole, Sulfadiazine[1][4][6]
Diuretics Inhibition of carbonic anhydrase or Na-K-Cl cotransporterHydrochlorothiazide, Furosemide[1][4]
Antidiabetic Blockage of ATP-sensitive potassium channels in pancreatic β-cellsGlyburide, Glipizide[4][7]
Anti-inflammatory Selective inhibition of COX-2 enzymeCelecoxib[4]
Anticonvulsant Weak carbonic anhydrase inhibitionSultiame, Zonisamide[1]
Anticancer Inhibition of carbonic anhydrase, cell cycle arrestVarious investigational drugs[5][9]
Antiviral / Anti-HIV Inhibition of viral enzymes like protease or reverse transcriptaseAmprenavir, Darunavir[5]

In-Depth Focus: N-ethyl-2,4,6-trimethylbenzenesulfonamide

This specific derivative presents an interesting case for analysis based on the principles outlined above. It deviates from the classic antibacterial sulfonamide structure.

Structural Analysis
  • Aromatic Ring: The benzene ring is substituted with three methyl groups at positions 2, 4, and 6. These are electron-donating groups. Crucially, it lacks the para-amino group essential for PABA antagonism. Therefore, it is not expected to function as a classic antibacterial agent via the folic acid pathway.

  • N¹ Substituent: The sulfonamide nitrogen is substituted with an ethyl group (-CH₂CH₃). This is a simple alkyl substitution.

Proposed Synthesis

Based on the general synthetic methodology, N-ethyl-2,4,6-trimethylbenzenesulfonamide can be readily synthesized from 2,4,6-trimethylbenzenesulfonyl chloride and ethylamine.

Specific_Synthesis StartMat 2,4,6-Trimethylbenzenesulfonyl Chloride Product N-ethyl-2,4,6-trimethylbenzenesulfonamide StartMat->Product + Amine Ethylamine (CH₃CH₂NH₂) Amine->Product Base + Pyridine (-HCl) c c->Product

Caption: Proposed synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Protocol: Proposed Synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide
  • Reaction Setup: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Amine and Base Addition: Add pyridine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath.

  • Reactant Addition: Slowly add ethylamine (1.1 eq) to the cooled, stirring solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction's completion using TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Potential Biological Activity

While this specific molecule is not a widely documented therapeutic agent, we can infer its potential activities based on structurally related compounds. Research into N-substituted benzenesulfonamide derivatives has revealed promising antiproliferative and antimicrobial activities.[2] For instance, a series of N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and showed cytotoxic activity against human lung and liver carcinoma cell lines.[2] The mechanism for such anticancer activity is often linked to the inhibition of enzymes like carbonic anhydrases, which are overexpressed in many tumors.[5] The bulky trimethylphenyl group could confer specific binding properties within enzyme active sites. Therefore, it is plausible that N-ethyl-2,4,6-trimethylbenzenesulfonamide could be investigated for potential antiproliferative or other non-classical antimicrobial properties, distinct from the PABA pathway.

Conclusion

From their serendipitous discovery as the first systemic antibacterials to their current status as a cornerstone of modern medicinal chemistry, sulfonamides have demonstrated remarkable and enduring utility. The core sulfonamide scaffold is a testament to the power of molecular modification, allowing for the development of a vast arsenal of drugs targeting a wide array of diseases. The classical antibacterial mechanism, while historically significant, represents only the first chapter in the story of this versatile pharmacophore. The analysis of specific, non-classical derivatives like N-ethyl-2,4,6-trimethylbenzenesulfonamide highlights the ongoing potential for discovery. By deviating from the established antibacterial SAR, such compounds invite exploration into new biological targets and therapeutic applications, ensuring that the legacy of the sulfa drugs will continue to evolve for years to come.

References

  • Wikipedia. Sulfonamide (medicine).
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  • Kołaczek, A., Fusiarz, I., Ławecka, J., & Branowska, D. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Pope, C. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com.
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  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
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  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.

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Foundational

Chemical Reactivity Profile of N-ethyl-2,4,6-trimethylbenzenesulfonamide

An In-depth Technical Guide: Abstract N-ethyl-2,4,6-trimethylbenzenesulfonamide, a derivative of mesitylenesulfonamide, represents a unique scaffold in synthetic and medicinal chemistry. Its chemical behavior is dictated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

N-ethyl-2,4,6-trimethylbenzenesulfonamide, a derivative of mesitylenesulfonamide, represents a unique scaffold in synthetic and medicinal chemistry. Its chemical behavior is dictated by the interplay between the electron-withdrawing sulfonyl group, the sterically encumbering mesityl (2,4,6-trimethylphenyl) moiety, and the N-ethyl substituent. This guide provides a comprehensive analysis of its reactivity profile, moving beyond simple reaction schemes to explore the underlying principles that govern its transformations. We will dissect its synthesis, the reactivity centered at the nitrogen atom—with a particular focus on N-dealkylation pathways—the stability and cleavage of the sulfonamide bond, and the reactivity of the activated, yet hindered, aromatic ring. This document serves as a technical resource, integrating established protocols with mechanistic insights to empower researchers in leveraging this molecule's full potential.

Molecular Architecture and Foundational Properties

The structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide is notable for the orthogonal orientation of the mesityl group relative to the plane of the S-N bond, a conformation driven by the steric clash between the ortho-methyl groups and the sulfonyl oxygens. This steric hindrance is a dominant factor in its reactivity, influencing access to both the nitrogen and sulfur centers.

Physicochemical and Spectroscopic Data

A summary of the core physicochemical properties is presented below, providing a baseline for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂S-
Molecular Weight 227.32 g/mol -
CAS Number Not available-
XLogP3-AA 2.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Topological Polar Surface Area 43.4 ŲPubChem

Spectroscopically, the proton NMR spectrum is characterized by distinct singlets for the para- (δ ≈ 2.3 ppm) and ortho-methyl (δ ≈ 2.6 ppm) protons, a quartet for the N-methylene protons (N-CH₂-), and a triplet for the N-methyl protons (-CH₃).

Synthesis of the Core Scaffold

The most direct and reliable synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide involves the N-alkylation of the parent sulfonamide. The choice of methodology here is critical; while classic methods are effective, modern catalytic approaches offer milder conditions and improved atom economy.

Retrosynthetic Pathway

The logical disconnection for the target molecule is at the N-C(ethyl) bond, pointing to 2,4,6-trimethylbenzenesulfonamide and an ethylating agent as the key precursors.

G target N-ethyl-2,4,6-trimethylbenzenesulfonamide disconnection C-N Disconnection (N-Alkylation) target->disconnection precursors 2,4,6-trimethylbenzenesulfonamide + Ethylating Agent disconnection->precursors

Caption: Retrosynthetic analysis of the target sulfonamide.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol provides a robust, scalable method for the synthesis. The causality for using a strong, non-nucleophilic base like sodium hydride (NaH) is to quantitatively deprotonate the sulfonamide nitrogen (pKa ≈ 10-11), generating the highly nucleophilic sulfonamidate anion required for efficient substitution with a primary alkyl halide.

Materials:

  • 2,4,6-trimethylbenzenesulfonamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4,6-trimethylbenzenesulfonamide (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Insight: The evolution of hydrogen gas will be observed. The slight excess of base ensures complete deprotonation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium sulfonamidate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via syringe. Insight: Using an excess of the volatile ethylating agent drives the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Core Reactivity: The Sulfonamide Nitrogen

The nitrogen atom in N-ethyl-2,4,6-trimethylbenzenesulfonamide is non-basic and non-nucleophilic under neutral conditions due to the powerful electron-withdrawing effect of the adjacent sulfonyl group. Its most significant reactivity profile involves the cleavage of the N-C(ethyl) bond, a transformation of high interest in metabolic studies and as a deprotection strategy.[1][2]

N-Dealkylation: A Gateway to the Primary Sulfonamide

N-dealkylation is a critical metabolic pathway for many pharmaceuticals and a key synthetic transformation.[1] For sulfonamides, this often proceeds via an oxidative mechanism, mimicking the action of cytochrome P450 enzymes.[3][4]

Mechanistic Rationale: The process involves the oxidation of the carbon atom alpha to the nitrogen (the methylene group of the N-ethyl substituent). This generates an unstable N-sulfonyliminium cation or an equivalent hemiaminal intermediate, which readily hydrolyzes to release the dealkylated sulfonamide and acetaldehyde.

G start_node N-ethyl-2,4,6-trimethyl- benzenesulfonamide intermediate1 α-Hydroxy Intermediate (Hemiaminal) start_node->intermediate1 [O] (e.g., Electrochem, P450 enzyme) intermediate2 N-Sulfonyliminium Cation intermediate1->intermediate2 -H₂O product1 2,4,6-trimethyl- benzenesulfonamide intermediate2->product1 +H₂O -H⁺ product2 Acetaldehyde intermediate2->product2 +H₂O

Caption: Generalized oxidative N-dealkylation pathway.

Protocol: Electrochemical (Shono-type) N-Dealkylation

Electrochemical oxidation provides a reagent-free, green chemistry approach to mimic metabolic N-dealkylation.[3] This protocol uses an anodic oxidation to generate the key α-methoxylated intermediate, which is then hydrolyzed.

Materials:

  • N-ethyl-2,4,6-trimethylbenzenesulfonamide

  • Methanol (reagent grade)

  • Supporting electrolyte (e.g., 0.1 M Lithium perchlorate, LiClO₄)

  • Hydrochloric acid (1 M)

  • Electrochemical cell (undivided, with graphite or platinum electrodes)

  • DC power supply

Procedure:

  • Cell Setup: Assemble an undivided electrochemical cell with two graphite plate electrodes.

  • Electrolyte Solution: Prepare a 0.1 M solution of LiClO₄ in methanol. Add N-ethyl-2,4,6-trimethylbenzenesulfonamide (1.0 eq) to achieve a concentration of approximately 0.05 M.

  • Electrolysis: Apply a constant current (e.g., 10 mA/cm²) to the cell. Allow the reaction to proceed until 2-4 F/mol of charge has passed. Insight: The reaction progress can be monitored by periodically taking aliquots and analyzing via GC-MS or LC-MS to observe the formation of the α-methoxylated intermediate.

  • Workup (Hydrolysis): After electrolysis, transfer the methanolic solution to a round-bottom flask. Add an equal volume of 1 M HCl.

  • Heating: Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the intermediate.

  • Neutralization & Extraction: Cool the solution to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash chromatography to isolate 2,4,6-trimethylbenzenesulfonamide.

Reactivity of the Sulfonyl Moiety and Aromatic Ring

Stability and Cleavage of the Sulfonamide Bond

The S-N bond in aryl sulfonamides is exceptionally robust and resistant to a wide range of chemical conditions, including strong acids, bases, and many oxidizing and reducing agents. This stability is fundamental to their use as protecting groups.[5] However, cleavage can be achieved under specific, forcing reductive conditions.

  • Reductive Cleavage (S-N): Conditions such as sodium in liquid ammonia or samarium(II) iodide can cleave the S-N bond, though this is often a low-yielding process and less common than C-N cleavage.

  • Reductive Cleavage (C-S): More feasible is the reductive cleavage of the Aryl-S bond using potent reducing agents like sodium amalgam or under Birch reduction conditions. This liberates the N-ethylsulfonamide fragment.

The Mesityl Ring: Activated but Hindered

The three methyl groups on the aromatic ring are electron-donating, making the ring highly activated towards Electrophilic Aromatic Substitution (EAS). However, the two ortho-methyl groups, combined with the bulky sulfonyl group, provide significant steric hindrance, directing substitution to the available C3 and C5 positions.

An example is the nitration of the ring, which can occur under standard conditions. The structure of N-ethyl-2,4,6-trimethyl-3-nitrobenzenesulfonamide is known, indicating that EAS is a viable reaction pathway despite the steric crowding.[6]

Summary of Reactivity

The chemical profile of N-ethyl-2,4,6-trimethylbenzenesulfonamide is a study in contrasts: a highly stable core with specific points of reactivity that can be accessed under controlled conditions.

Reactive CenterType of ReactionKey Features
N-C(ethyl) Bond Oxidative CleavagePrimary site of reactivity; mimics metabolic dealkylation.[1][3]
S-N Bond Reductive CleavageHighly stable; requires harsh reducing conditions.
Aryl-S Bond Reductive CleavageCleavable with potent reducing agents.
Aromatic Ring Electrophilic SubstitutionElectron-rich and activated, but sterically hindered at C3/C5.

This guide has outlined the principal avenues of reactivity for N-ethyl-2,4,6-trimethylbenzenesulfonamide. By understanding the interplay of steric and electronic effects, researchers can strategically employ this molecule in complex synthetic sequences, for the generation of metabolites, or as a stable, hindered scaffold in drug design.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. RXNO.COM. Available at: [Link]

  • Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). PubMed. Available at: [Link]

  • N-ethyl-2,4,6-trimethyl-N-pentylbenzenesulfonamide. PubChem. Available at: [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. Available at: [Link]

  • N-Dealkylation of Amines. PMC. Available at: [Link]

  • Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. PrepChem.com. Available at: [Link]

  • Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. PubMed. Available at: [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC. Available at: [Link]

  • Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. PrepChem.com. Available at: [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Protecting groups. University of Bath. Available at: [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. Available at: [Link]

  • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. ScienceDirect. Available at: [Link]

  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. SpringerLink. Available at: [Link]

  • Previous methods to N‐dealkylate tertiary amides and the new route disclosed. ResearchGate. Available at: [Link]

  • Studies of N-dealkylation of some aromatic sulfonamides. PubMed. Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook. Available at: [Link]

  • N,N-Diethyl-2,4,6-trimethylbenzenesulfonamide. PubChem. Available at: [Link]

  • N-ethyl-2,4,6-trimethylbenzamide. PubChem. Available at: [Link]

  • Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. Google Patents.
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Exploratory

The Ascendance of a Bulky Scaffold: A Technical Guide to the History and Discovery of Mesitylenesulfonamide Derivatives

For Immediate Release [City, State] – [Date] – In the intricate world of drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic efficacy and specificity. Among the vast arsen...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic efficacy and specificity. Among the vast arsenal of chemical moieties available to medicinal chemists, the sulfonamide group has proven to be a remarkably versatile and enduring pharmacophore. This technical guide delves into the history, discovery, and evolving applications of a specific, yet significant, subclass: the mesitylenesulfonamide derivatives. We will explore the scientific rationale behind the incorporation of the sterically demanding mesityl group, detailing the synthesis, biological activities, and structural underpinnings that define this unique chemical series. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

From Dyes to Drugs: The Dawn of the Sulfonamide Era

The story of sulfonamides begins not in a pharmacy, but in the vibrant world of industrial dyes. In the early 20th century, German chemist Gerhard Domagk, working at IG Farben, was systematically screening newly synthesized dyes for potential antibacterial properties. This research culminated in the 1935 discovery of Prontosil, a red azo dye that demonstrated remarkable efficacy in treating streptococcal infections in mice.[1] This breakthrough, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first commercially available antibacterial agents.[1]

Subsequent research at the Pasteur Institute in France revealed that Prontosil was, in fact, a prodrug. In vivo, it was metabolized to the active component, sulfanilamide. This discovery unlocked the door to the chemical modification of the sulfanilamide scaffold, leading to the development of a plethora of sulfonamide drugs with improved potency, broader spectrum of activity, and better safety profiles.

The primary mechanism of action for these early antibacterial sulfonamides was elucidated as the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid. As humans obtain folic acid from their diet, this pathway presented a selective target for antibacterial therapy.

The Introduction of the Mesityl Group: A Strategy for Modulating Bioactivity

As the field of medicinal chemistry matured, so did the strategies for fine-tuning the pharmacological properties of drug candidates. The introduction of the mesityl group (2,4,6-trimethylphenyl) onto the sulfonamide core represents a deliberate design choice aimed at leveraging its unique steric and electronic properties. The three methyl groups on the aromatic ring provide significant steric bulk and are electron-donating, which can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

While a definitive, singular "discovery" of the first mesitylenesulfonamide derivative is not prominently documented, its use emerged from the broader exploration of N-substituted arylsulfonamides. The rationale for incorporating the mesityl group often revolves around:

  • Enhancing Selectivity: The bulky nature of the mesityl group can restrict the conformational freedom of the molecule, forcing it to adopt a specific orientation that may favor binding to the active site of a target enzyme over off-target proteins.

  • Improving Metabolic Stability: The methyl groups can shield the aromatic ring from metabolic enzymes, such as cytochrome P450s, thereby increasing the compound's half-life in the body.

  • Modulating Lipophilicity: The addition of the three methyl groups increases the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Synthesis of Mesitylenesulfonamide Derivatives

The synthesis of mesitylenesulfonamide derivatives typically follows the well-established reaction between mesitylenesulfonyl chloride and a primary or secondary amine. The steric hindrance of the mesitylenesulfonyl chloride can sometimes necessitate more forcing reaction conditions compared to less substituted sulfonyl chlorides.

Experimental Protocol: General Synthesis of an N-Aryl Mesitylenesulfonamide

Objective: To synthesize an N-aryl mesitylenesulfonamide derivative.

Materials:

  • Mesitylenesulfonyl chloride

  • Substituted aniline

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 equivalent) in dichloromethane (DCM) in an ice bath, add pyridine (1.2 equivalents).

  • Slowly add a solution of mesitylenesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-aryl mesitylenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagents Aniline Mesitylenesulfonyl Chloride Pyridine reaction Reaction in DCM (0°C to RT) reagents->reaction 1. Mix workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product N-Aryl Mesitylenesulfonamide purification->product 4. Isolate

Caption: General workflow for the synthesis of N-aryl mesitylenesulfonamide derivatives.

Biological Activities and Therapeutic Potential

Mesitylenesulfonamide derivatives have been investigated for a range of biological activities, with a particular focus on their potential as enzyme inhibitors in various disease areas.

Anticancer Activity

The sulfonamide scaffold is a well-known pharmacophore in the design of anticancer agents.[2] Mesitylenesulfonamide derivatives have been explored as inhibitors of various targets implicated in cancer progression.

Table 1: Examples of Mesitylenesulfonamide Derivatives with Anticancer Activity

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
1 Not specifiedCOLO-205 (Colon)>10[3]
2 Not specifiedHEP-2 (Larynx)>10[3]
3 Not specifiedA-549 (Lung)>10[3]
4 Not specifiedIMR-32 (Neuroblastoma)>10[3]

Note: The referenced study showed low micromolar activity for other sulfonamide derivatives, but the mesitylenesulfonamide analogs in that particular series were not potent.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group for CA inhibitors.

While specific data for mesitylenesulfonamide derivatives as potent CA inhibitors is not abundant in the readily available literature, the general principles of sulfonamide-based CA inhibition apply. The mesityl group would act as a scaffold to which various substituents can be appended to achieve isoform selectivity.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Mesitylenesulfonamide Inhibitor Zn(II) Zn(II) His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O/OH- H2O/OH- Zn(II)->H2O/OH- SO2NH2 -SO₂NH₂ SO2NH2->Zn(II) Coordinates Mesityl Mesityl Group Mesityl->SO2NH2 R R-group Mesityl->R

Caption: Putative binding mode of a mesitylenesulfonamide inhibitor in the active site of carbonic anhydrase.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a common target for small molecule inhibitors. While specific mesitylenesulfonamide kinase inhibitors are not widely reported as clinical candidates, the sulfonamide moiety is present in some kinase inhibitors. The mesityl group could be utilized to probe specific hydrophobic pockets within the kinase active site to enhance potency and selectivity.

Structural Biology of Mesitylenesulfonamide Derivatives

Studies on related N-arylsulfonamides have shown that the geometry around the sulfonamide nitrogen can vary, and the dihedral angle between the two aromatic rings is a key conformational feature.[7] These structural preferences can influence how the molecule fits into a protein's binding site.

Future Perspectives

The exploration of mesitylenesulfonamide derivatives in drug discovery is an ongoing endeavor. While they may not have yet yielded a blockbuster drug, the unique properties of the mesityl group continue to make it an attractive scaffold for medicinal chemists. Future research in this area could focus on:

  • Systematic SAR Studies: A more thorough investigation of the structure-activity relationships of mesitylenesulfonamide derivatives against a broader range of biological targets is warranted.

  • Combinatorial Chemistry: The use of combinatorial approaches to generate large libraries of mesitylenesulfonamide derivatives could accelerate the discovery of potent and selective inhibitors.

  • Computational Modeling: Molecular docking and dynamics simulations can be employed to better understand the binding modes of mesitylenesulfonamide derivatives and to guide the design of new analogs with improved properties.

Conclusion

The journey of sulfonamides from their origins as synthetic dyes to their current status as a versatile pharmacophore is a testament to the power of medicinal chemistry. The incorporation of the mesityl group into the sulfonamide scaffold represents a rational design strategy to modulate the biological and pharmacokinetic properties of these molecules. While the full therapeutic potential of mesitylenesulfonamide derivatives is still being uncovered, they remain a promising area of research for the development of novel therapeutics for a variety of diseases. Continued exploration of their synthesis, biological activities, and structural biology will undoubtedly lead to new discoveries and a deeper understanding of their role in medicine.

References

  • Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 12(6), 943–950. [Link]

  • García-Ramos, J. C., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(15), 5786. [Link]

  • Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865. [Link]

  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(15), 5521-5527. [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Al-Azzawi, A. M. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Iraqi National Journal of Chemistry, 39, 526-539. [Link]

  • McDonough, M. A., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6649-6657. [Link]

  • Oruç-Emre, E. E., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 6(48), 32588–32600. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1279–1287. [Link]

  • Sbardella, G., & Campiani, G. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(1-2), 1600271. [Link]

  • De Simone, G., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 55(10), 4881-4890. [Link]

  • Li, Y., et al. (2018). Convenient synthesis of novel sulfonamide derivatives as promising anticancer agents. Letters in Drug Design & Discovery, 15(12), 1313-1321. [Link]

  • Logé, C., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2603. [Link]

  • Gören, A. C., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Heterocycles, 99(1), 536-549. [Link]

  • Bouziane, A., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 118-126. [Link]

  • Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28781-28797. [Link]

  • Bouziane, A., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 118-126. [Link]

  • Al-Azzawi, A. M. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. Iraqi National Journal of Chemistry, 39, 526-539. [Link]

  • Al-Omary, F. A. M. (2016). Perspectives in medicinal chemistry: The evolution of medicinal chemistry. Journal of Applied Pharmaceutical Science, 6(1), 154-159. [Link]

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  • Lee, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(7), 2095. [Link]

  • Al-Warhi, T., et al. (2019). Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. Journal of Chemistry, 2019, 6301748. [Link]

  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4-SO2NH-C6H4(I-X). Journal of Applicable Chemistry, 4(1), 127-135. [Link]

  • Georgieva, M., et al. (2024). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. International Journal of Molecular Sciences, 25(12), 6649. [Link]

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Foundational

Hydrophobicity and partition coefficient (LogP) of N-ethyl-2,4,6-trimethylbenzenesulfonamide

Technical Guide: Hydrophobicity and Partition Coefficient (LogP) of N-Ethyl-2,4,6-trimethylbenzenesulfonamide Document Control: Subject: Physicochemical Profiling (LogP/Hydrophobicity) Compound: N-Ethyl-2,4,6-trimethylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Hydrophobicity and Partition Coefficient (LogP) of N-Ethyl-2,4,6-trimethylbenzenesulfonamide

Document Control:

  • Subject: Physicochemical Profiling (LogP/Hydrophobicity)

  • Compound: N-Ethyl-2,4,6-trimethylbenzenesulfonamide[1][2]

  • CAS Registry Number: 151915-07-0

Executive Summary

This technical guide provides an in-depth analysis of the hydrophobicity and partition coefficient (LogP) of N-ethyl-2,4,6-trimethylbenzenesulfonamide. While often overshadowed by its commercially ubiquitous analog N-ethyl-p-toluenesulfonamide (a common plasticizer), the 2,4,6-trimethyl (mesityl) derivative represents a critical scaffold in advanced organic synthesis, particularly in the development of aminothiol radioprotectors and polyamine therapeutics.

Understanding the LogP of this compound is essential for predicting its behavior in biphasic systems, its solubility profile in organic synthesis, and its ADME (Absorption, Distribution, Metabolism, Excretion) characteristics in drug discovery. This guide details the theoretical derivation of its lipophilicity and prescribes the gold-standard experimental protocols for its determination.

Molecular Architecture & Theoretical Lipophilicity

To understand the hydrophobicity of N-ethyl-2,4,6-trimethylbenzenesulfonamide, we must deconstruct its molecular architecture. The compound consists of a highly lipophilic mesitylene core coupled with a polar sulfonamide moiety, which is partially capped by an ethyl group.

Structural Analysis
  • Mesitylene Core (2,4,6-Trimethylbenzene): The three methyl groups at the ortho and para positions significantly increase lipophilicity compared to a standard benzene ring. Crucially, the two ortho-methyl groups provide steric hindrance, shielding the sulfonyl group from hydrolysis and metabolic attack.

  • Sulfonamide Linker (-SO₂N-): This is the primary polar center. However, substitution on the nitrogen atom (N-alkylation) reduces its hydrogen bond donor capacity, thereby increasing LogP compared to the primary sulfonamide.

  • N-Ethyl Group: An aliphatic chain that adds hydrophobicity (+π value) and reduces water solubility.

In Silico LogP Prediction (Fragment Contribution Method)

In the absence of a universally established experimental value in public databases, we employ the Hansch-Leo fragment contribution theory to derive a high-confidence theoretical LogP.

  • Base Value (Benzenesulfonamide): ~0.31

  • Contribution of 3x Methyl Groups (Ar-CH₃): +0.56 × 3 = +1.68

  • Contribution of N-Ethyl Group: +1.00

  • Steric Correction (Ortho-substitution): -0.20 (approximate correction for steric inhibition of solvation)

Estimated LogP ≈ 2.8 – 3.2

Comparison: The commercial analog N-ethyl-p-toluenesulfonamide has an experimental LogP of ~1.7 – 2.0. The addition of two extra methyl groups in the mesityl derivative shifts the lipophilicity upward by approximately one log unit, consistent with the prediction above.

Experimental Determination Methodologies

For definitive validation, theoretical values must be corroborated by experimental data. Below are the two industry-standard protocols adapted for this specific sulfonamide.

Method A: The Shake-Flask Method (OECD 107)

The Gold Standard for absolute LogP determination.

Principle: Direct measurement of the compound's distribution between pre-saturated n-octanol and water phases at thermodynamic equilibrium.

Protocol:

  • Phase Pre-saturation: Mix n-octanol and distilled water (1:1 v/v) and stir for 24 hours. Separate the phases to obtain "water-saturated octanol" and "octanol-saturated water."

  • Stock Preparation: Dissolve N-ethyl-2,4,6-trimethylbenzenesulfonamide in the water-saturated octanol phase. Aim for a concentration of ~1 mg/mL.

  • Equilibration: Prepare three differing ratios of octanol-to-water (1:1, 1:2, 2:1) in glass centrifuge tubes. Add the stock solution.

  • Agitation: Vortex vigorously for 5 minutes, then shake mechanically for 1 hour at 25°C.

    • Critical Note: Due to the steric bulk of the mesityl group, equilibration may be slower than simple sulfonamides. Ensure adequate time.

  • Phase Separation: Centrifuge at 3,000 rpm for 20 minutes to break any emulsions.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max ~265-270 nm) or HPLC.

  • Calculation:

    
    
    
Method B: RP-HPLC Estimation (OECD 117)

High-throughput proxy for lipophilicity.

Principle: Retention time on a non-polar (C18) stationary phase correlates linearly with LogP.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution.

    • Why: A high organic content is needed to elute this moderately lipophilic compound within a reasonable time.

  • Reference Standards: Inject a mixture of known standards (e.g., Toluene, Ethylbenzene, Propylbenzene) to create a calibration curve (

    
     vs. 
    
    
    
    ).
  • Sample Injection: Inject 10 µL of the test compound (100 µg/mL in Methanol).

  • Data Analysis: Calculate the capacity factor (

    
    ) and interpolate LogP from the calibration curve.
    

Visualization: Experimental Workflow & Logic

The following diagram illustrates the decision matrix and workflow for determining the hydrophobicity of this compound.

LogP_Workflow Start Compound: N-ethyl-2,4,6-trimethylbenzenesulfonamide Theory Theoretical Prediction (Fragment Method) Start->Theory Initial Estimate Exp_Decision Select Experimental Method Theory->Exp_Decision Method_A Method A: Shake-Flask (OECD 107) Exp_Decision->Method_A High Accuracy Method_B Method B: RP-HPLC (OECD 117) Exp_Decision->Method_B High Throughput Process_A 1. Dissolve in Octanol 2. Equilibrate with Water 3. Phase Separation Method_A->Process_A Process_B 1. C18 Column Retention 2. Compare to Standards 3. Calculate k' Method_B->Process_B Result Final LogP Value (Target: 2.8 - 3.2) Process_A->Result Process_B->Result

Figure 1: Strategic workflow for the determination of LogP, moving from theoretical estimation to experimental validation.

Data Interpretation & Applications

Solubility & Permeability Profile

With a predicted LogP of ~3.0 , N-ethyl-2,4,6-trimethylbenzenesulfonamide sits in the "sweet spot" for organic synthesis intermediates but borders on being too lipophilic for high aqueous solubility.

  • Organic Solvents: Highly soluble in DCM, Ethyl Acetate, and DMSO.

  • Aqueous Media: Poor solubility (< 0.1 mg/mL). Requires co-solvents (e.g., Ethanol) for biological assays.

  • Membrane Permeability: A LogP of 3.0 suggests excellent passive membrane permeability, making it a viable motif for intracellular drug targets.

Synthetic Utility (Protecting Groups)

The mesityl (2,4,6-trimethyl) nature of this sulfonamide is not accidental. In synthesis, the steric bulk of the ortho-methyl groups renders the sulfonamide bond significantly more resistant to acid/base hydrolysis than the corresponding tosyl (p-toluene) derivative.

  • Usage: It is frequently employed as a robust nitrogen protecting group or as a scaffold in the synthesis of radioprotectors like PrC-210, where stability during intermediate steps is paramount.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 669055 (Related: N,N-Diethyl analog). PubChem.[3][4][5]

  • Organisation for Economic Co-operation and Development (OECD).Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.

  • Organisation for Economic Co-operation and Development (OECD).Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.

  • Ambeed.Product Data Sheet: N-Ethyl-2,4,6-trimethylbenzenesulfonamide (CAS 151915-07-0).
  • Peebles, D. D., et al.Synthesis and growth regulatory activity of a prototype member of a new family of aminothiol radioprotectors. Journal of Medicinal Chemistry (via PubMed Central).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of N-Ethyl-2,4,6-trimethylbenzenesulfonamide

Executive Summary This application note details the optimized protocol for synthesizing N-ethyl-2,4,6-trimethylbenzenesulfonamide (N-ethylmesitylenesulfonamide). This molecule serves as a critical intermediate in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing N-ethyl-2,4,6-trimethylbenzenesulfonamide (N-ethylmesitylenesulfonamide). This molecule serves as a critical intermediate in organic synthesis, particularly as a model for the robust Mts (Mesitylenesulfonyl) protecting group used in arginine and amine protection.

Unlike simple tosylates, the 2,4,6-trimethyl substitution pattern introduces significant steric hindrance around the sulfonyl center. While this enhances the chemical stability of the resulting sulfonamide against acid/base hydrolysis, it necessitates specific modifications to standard sulfonylation protocols to ensure complete conversion.

Strategic Analysis & Chemical Logic

The "Ortho-Effect" and Reactivity

The primary challenge in this synthesis is the steric bulk provided by the two ortho-methyl groups on the mesitylene ring.

  • Kinetic Consequence: The nucleophilic attack of ethylamine at the sulfur atom is slower compared to non-hindered analogs (e.g., benzenesulfonyl chloride).

  • Thermodynamic Advantage: Once formed, the sulfonamide bond is exceptionally stable.

  • Operational Adjustment: Standard Schotten-Baumann conditions (aqueous NaOH) are often inefficient due to the biphasic mass transfer limitations combined with the steric barrier. We utilize a homogeneous organic phase (DCM) with an organic base (Triethylamine) to maximize kinetic collision rates.

Reagent Selection
  • Electrophile: 2,4,6-Trimethylbenzenesulfonyl chloride (MesCl).[1]

  • Nucleophile: Ethylamine hydrochloride (EtNH₂·HCl). Note: The hydrochloride salt is preferred over aqueous ethylamine (70%) to maintain anhydrous conditions and prevent competitive hydrolysis of the sulfonyl chloride.

  • Scavenger Base: Triethylamine (Et₃N). Required in excess (≥ 2.2 equivalents) to liberate the free amine and neutralize the HCl byproduct.

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-S).[2][3] The base plays a dual role: deprotonating the ammonium salt to generate the active nucleophile and scavenging the HCl produced during substitution.

ReactionMechanism Reactants Reactants Mes-SO2-Cl + EtNH2·HCl Activation Activation (Et3N Deprotonation) Reactants->Activation Base addition Transition Transition State Pentacoordinate Sulfur Activation->Transition Nucleophilic Attack Product Product N-Ethyl-Mes-SO2-NH + Et3N·HCl Transition->Product -Cl elimination

Figure 1: Mechanistic pathway for the sulfonylation of ethylamine.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.DensityHazards
2,4,6-Trimethylbenzenesulfonyl chloride 218.701.0SolidCorrosive, Moisture Sensitive
Ethylamine Hydrochloride 81.541.2SolidHygroscopic, Irritant
Triethylamine (Et₃N) 101.192.50.726 g/mLFlammable, Toxic
Dichloromethane (DCM) SolventN/A1.33 g/mLVolatile
1M HCl (aq) WashN/A~1.0 g/mLCorrosive
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Under a nitrogen atmosphere, charge the RBF with Ethylamine Hydrochloride (1.2 equiv) .

  • Add anhydrous DCM (10 mL per gram of sulfonyl chloride) . The salt will not fully dissolve; a suspension is normal.

  • Cool the suspension to 0 °C using an ice/water bath.

  • Add Triethylamine (2.5 equiv) dropwise over 5 minutes.

    • Observation: The suspension may clarify slightly as the free amine is liberated, but Et₃N·HCl precipitate will eventually form.

Step 2: Sulfonylation
  • Dissolve 2,4,6-Trimethylbenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM (approx. 2-3 mL/g) in a separate vial.

  • Add the sulfonyl chloride solution dropwise to the cold amine mixture over 15–20 minutes.

    • Critical: Maintain internal temperature < 5 °C to minimize side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir vigorously for 4–6 hours .

    • Monitor: Check reaction progress via TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (high R_f) should disappear.

Step 3: Workup & Purification
  • Quench: Add water (equal volume to solvent) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (DCM).

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2x) .

    • Why: This removes excess Triethylamine and unreacted Ethylamine.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (1x) .

    • Why: This removes any hydrolyzed sulfonic acid byproducts.

  • Brine Wash: Wash with saturated NaCl solution (1x).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 4: Crystallization

The crude product is typically an off-white solid.

  • Recrystallize from Ethanol/Water (9:1) or Hexanes/EtOAc .

  • Heat the solvent to boiling, dissolve the solid, and cool slowly to 4 °C.

  • Filter the white needles and dry under high vacuum.

Quality Control & Characterization

Expected Data
  • Appearance: White crystalline solid.

  • Yield: Typical isolated yields range from 85% to 92%.

  • Melting Point: ~60–64 °C (Analogous to N,N-diethyl derivative range; verify experimentally).

NMR Validation (³⁰⁰ MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.95 Singlet2HAromatic protons (Mesityl ring)
4.30–4.50 Broad Triplet1HN-H (Sulfonamide proton)
2.95–3.05 Multiplet2HN-CH ₂-CH₃ (Methylene)
2.65 Singlet6HOrtho-Methyl groups (Ar-CH₃)
2.30 Singlet3HPara-Methyl group (Ar-CH₃)
1.10 Triplet3HN-CH₂-CH ₃ (Methyl)

Troubleshooting Guide

Low Yield[4]
  • Cause: Moisture in the solvent hydrolyzed the MesCl before it could react with the amine.

  • Solution: Ensure DCM is anhydrous. Increase the equivalents of Ethylamine HCl to 1.5.

Impurity: "Mesitylenesulfonic Acid"
  • Symptom: Broad peak >10 ppm in NMR; acidic pH in crude.

  • Solution: The NaHCO₃ wash during workup was insufficient. Repeat the base wash or perform column chromatography (SiO₂, 20% EtOAc/Hexane).

Workup Logic Flowchart

Workup Crude Crude Reaction Mixture (DCM + Salts) Wash1 Wash 1: 1M HCl Crude->Wash1 Org1 Organic Layer (Product + Acid impurities) Wash1->Org1 Keep Lower Layer Aq1 Aqueous Layer (Et3N, EtNH2 removed) Wash1->Aq1 Discard Upper Layer Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Org2 Organic Layer (Pure Product) Wash2->Org2 Keep Lower Layer Aq2 Aqueous Layer (Sulfonic acid removed) Wash2->Aq2 Discard Upper Layer

Figure 2: Separation logic for removing amine and acid impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for sulfonamide synthesis).
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999. (Properties of the Mesitylenesulfonyl "Mts" group).
  • Majerz, I. et al. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism... Acceleration by ortho-Alkyl Groups." Molecules, 2013 , 18(12), 15396-15411. (Kinetic study of sterically hindered sulfonyl chlorides).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13046, 2-Mesitylenesulfonyl chloride. .

Sources

Application

Application Notes and Protocols for N-ethyl-2,4,6-trimethylbenzenesulfonamide in Polymer Chemistry

Introduction N-ethyl-2,4,6-trimethylbenzenesulfonamide is a substituted aromatic sulfonamide. While specific literature on its direct application in polymer chemistry is nascent, its structural features—a polar sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-ethyl-2,4,6-trimethylbenzenesulfonamide is a substituted aromatic sulfonamide. While specific literature on its direct application in polymer chemistry is nascent, its structural features—a polar sulfonamide group, an ethyl substituent on the nitrogen, and a substituted aromatic ring—suggest a strong potential for use in several areas of polymer modification. This guide provides detailed application notes and protocols for researchers exploring its utility, primarily focusing on its inferred application as a plasticizer for polyamides and its potential as a functional additive for creating polymers with antimicrobial properties. The methodologies presented are based on established principles of polymer science and data from structurally analogous compounds.

Part 1: N-ethyl-2,4,6-trimethylbenzenesulfonamide as a Plasticizer for Polyamides

Theoretical Framework

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[1] They achieve this by inserting themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[2] Sulfonamides, such as the commercially available N-ethyl-o,p-toluenesulfonamide, are known to be effective plasticizers for polyamides.[3] This compatibility stems from the ability of the polar sulfonamide group (-SO₂NH-) to form hydrogen bonds with the amide linkages (-CONH-) in the polyamide backbone, ensuring good miscibility and permanence.

The structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide is well-suited for this application. The polar sulfonamide group provides the necessary interaction with the polyamide, while the hydrocarbon portions of the molecule contribute to the increase in free volume between polymer chains. The trimethyl-substituted benzene ring may offer improved thermal stability compared to less substituted analogs.

Experimental Program: Evaluating Plasticizer Efficacy

A systematic evaluation of N-ethyl-2,4,6-trimethylbenzenesulfonamide as a plasticizer for a common polyamide, such as Nylon 6, would involve sample preparation followed by mechanical and thermal analysis, and an assessment of its permanence.

Protocol 1: Incorporation into Polyamide 6 via Melt Blending

Objective: To prepare homogenous blends of Polyamide 6 (PA6) with varying concentrations of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Materials:

  • Polyamide 6 (PA6) pellets, dried at 80°C for 12 hours under vacuum.

  • N-ethyl-2,4,6-trimethylbenzenesulfonamide (powder or liquid form).

  • Twin-screw extruder.

  • Injection molding machine or compression molder.

Procedure:

  • Pre-blending: Mechanically mix the dried PA6 pellets with the desired weight percentage of N-ethyl-2,4,6-trimethylbenzenesulfonamide (e.g., 0%, 5%, 10%, 15% w/w) in a sealed bag to ensure uniform coating of the pellets.

  • Melt Extrusion: Feed the pre-blended mixture into a co-rotating twin-screw extruder. A typical temperature profile for PA6 is 220-260°C from the feeding zone to the die. The screw speed should be optimized to ensure thorough mixing without excessive shear, which could degrade the polymer.

  • Pelletization: Extrude the molten blend through a strand die into a water bath for cooling, followed by a pelletizer to produce compounded pellets.

  • Drying: Dry the compounded pellets at 80°C for 12 hours under vacuum to remove any absorbed moisture.

  • Specimen Preparation: Use an injection molding machine or a compression molder to prepare standardized test specimens (e.g., "dog-bone" shapes for tensile testing) from the dried compounded pellets.

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow PA6 Dried Polyamide 6 Pellets PreBlend Mechanical Pre-blending PA6->PreBlend Additive N-ethyl-2,4,6-trimethylbenzenesulfonamide Additive->PreBlend Extruder Twin-Screw Extrusion (220-260°C) PreBlend->Extruder Pelletizing Strand Cooling & Pelletizing Extruder->Pelletizing Drying Drying of Compounded Pellets Pelletizing->Drying Molding Injection/Compression Molding Drying->Molding Specimens Standardized Test Specimens Molding->Specimens

Caption: Workflow for incorporating the additive into polyamide.

Protocol 2: Mechanical Property Evaluation

Objective: To quantify the effect of the plasticizer on the mechanical properties of PA6.

Methodology: Conduct tensile testing according to ASTM D638 standards on the prepared "dog-bone" specimens.

Procedure:

  • Condition the specimens at 23°C and 50% relative humidity for at least 40 hours.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the Tensile Strength, Young's Modulus, and Elongation at Break for at least five specimens per concentration.

Data Presentation: Mechanical Properties

Additive Conc. (% w/w)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Control)80 ± 42.8 ± 0.250 ± 5
565 ± 32.2 ± 0.1120 ± 10
1050 ± 31.5 ± 0.1200 ± 15
1540 ± 21.0 ± 0.1250 ± 20
Note: Data are hypothetical and for illustrative purposes.
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of PA6.

Procedure:

  • Use a calibrated DSC instrument.

  • Seal a small sample (5-10 mg) of the compounded pellet in an aluminum DSC pan.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heat: Ramp the temperature from 25°C to 280°C at a rate of 10°C/min.

    • Cool: Cool the sample from 280°C to 0°C at a rate of 10°C/min.

    • Second Heat: Ramp the temperature from 0°C to 280°C at a rate of 10°C/min.

  • The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Data Presentation: Thermal Properties

Additive Conc. (% w/w)Glass Transition Temp. (Tg) (°C)
0 (Control)50
535
1020
155
Note: Data are hypothetical and for illustrative purposes.
Protocol 4: Assessment of Plasticizer Permanence (Leaching Test)

Objective: To evaluate the tendency of N-ethyl-2,4,6-trimethylbenzenesulfonamide to migrate out of the PA6 matrix.[4]

Materials:

  • Pre-weighed, molded discs of the plasticized PA6.

  • Extraction solvent (e.g., ethanol, which is a reasonably aggressive solvent for this purpose).

  • Constant temperature water bath (e.g., 50°C).

  • Analytical balance.

  • UV-Vis Spectrophotometer or HPLC.

Procedure:

  • Accurately weigh each polymer disc (W_initial).

  • Immerse each disc in a sealed vial containing a known volume of ethanol.

  • Place the vials in a constant temperature bath at 50°C for a specified duration (e.g., 24, 48, 72 hours).

  • At each time point, remove the polymer disc, gently pat it dry with a lint-free cloth, and dry it in a vacuum oven at 50°C until a constant weight is achieved (W_final).

  • (Optional but recommended) Analyze the ethanol solution using UV-Vis spectrophotometry or HPLC to quantify the amount of leached plasticizer. A calibration curve for N-ethyl-2,4,6-trimethylbenzenesulfonamide in ethanol must be prepared beforehand.

  • Calculate the percentage weight loss due to leaching: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

Part 2: N-ethyl-2,4,6-trimethylbenzenesulfonamide in Antimicrobial Polymers

Theoretical Framework

Sulfonamides are a well-known class of bacteriostatic agents. Their antimicrobial action stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.[5] By incorporating sulfonamide moieties into a polymer, it is possible to create materials with inherent, non-leaching antimicrobial surfaces.[6][7] This can be achieved either by synthesizing polymers from a sulfonamide-containing monomer or by grafting a sulfonamide group onto an existing polymer backbone.

Hypothetical Application: Functional Monomer for Antibacterial Copolymers

A derivative of N-ethyl-2,4,6-trimethylbenzenesulfonamide could be synthesized to contain a polymerizable group, such as a vinyl or acryloyl group. This functionalized monomer could then be copolymerized with standard monomers (e.g., styrene, methyl methacrylate) to create a polymer with antimicrobial properties.

Protocol 5: Evaluation of Antibacterial Activity

Objective: To assess the antibacterial efficacy of a polymer surface containing N-ethyl-2,4,6-trimethylbenzenesulfonamide moieties.

Methodology: A quantitative method based on ISO 22196 (Measurement of antibacterial activity on plastics and other non-porous surfaces) is adapted. This involves inoculating the polymer surface with bacteria, incubating, and then counting the surviving bacteria.

Materials:

  • Test polymer samples (e.g., 5 cm x 5 cm squares).

  • Control polymer samples (without the sulfonamide group).

  • Bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Nutrient broth and agar plates.

  • Sterile phosphate-buffered saline (PBS).

  • Sterile cover films.

  • Incubator (37°C).

Procedure:

  • Prepare Inoculum: Culture the bacteria in nutrient broth overnight. Dilute the culture to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Inoculation: Pipette a small volume (e.g., 0.1 mL) of the bacterial suspension onto the center of the test and control polymer samples.

  • Covering: Place a sterile cover film over the inoculum to spread it evenly and prevent drying.

  • Incubation: Place the samples in a humid chamber and incubate at 37°C for 24 hours.

  • Recovery of Bacteria: After incubation, wash the surface of the polymer and the cover film with a known volume of sterile PBS to recover the bacteria.

  • Plating and Counting: Perform serial dilutions of the recovery solution and plate them onto nutrient agar. Incubate the plates for 24 hours at 37°C.

  • Count the number of visible colonies to determine the CFU per sample.

  • Calculate the percentage reduction in bacteria compared to the control sample.

Workflow for Antibacterial Testing

G cluster_test Antibacterial Testing Workflow Inoculum Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) Inoculate Inoculate Test & Control Polymer Surfaces Inoculum->Inoculate Incubate Incubate at 37°C for 24h (under sterile film) Inoculate->Incubate Recover Recover Bacteria with PBS Incubate->Recover Plate Serial Dilution & Plating Recover->Plate Count Incubate Plates & Count CFU Plate->Count Result Calculate % Reduction Count->Result

Caption: Workflow for evaluating antibacterial efficacy.

Data Presentation: Antibacterial Activity

SampleInitial CFUCFU after 24hLog Reduction% Reduction
Control (PA6)1.2 x 10⁵2.5 x 10⁶--
Test (PA6-Sulfonamide)1.2 x 10⁵1.5 x 10³3.299.94%
Note: Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

N-ethyl-2,4,6-trimethylbenzenesulfonamide presents a promising, yet underexplored, candidate for polymer modification. Based on the established performance of analogous compounds, its most immediate and viable application is as a plasticizer for polyamides, where it is expected to enhance flexibility and processability. The protocols outlined in this guide provide a comprehensive framework for validating this application.

Furthermore, the inherent biological activity of the sulfonamide group opens up exciting possibilities for the development of advanced functional polymers with built-in antimicrobial properties. Future research should focus on the synthesis of polymerizable derivatives of N-ethyl-2,4,6-trimethylbenzenesulfonamide and the subsequent evaluation of their copolymers' performance as non-leaching antimicrobial materials.

References

  • Cargill. (n.d.). Plasticization | Polymer Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Plasticizer: N-Ethyl-o,p-toluenesulfonamide for Your Needs. Retrieved from [Link]

  • MDPI. (2021). On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-o-toluenesulfonamide. Retrieved from [Link]

  • PMC. (2021). Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments. Retrieved from [Link]

  • Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

  • BASTONE. (2026). Plasticizer Quality Control: Testing and Specifications. Retrieved from [Link]

  • TER Chemicals. (2020). Polyamide additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Adding Additives to Resin. Retrieved from [Link]

  • MDPI. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Retrieved from [Link]

  • NPTEL. (2020). 33 Additives for Polymeric Systems | Polymers Concepts, Properties, Uses & Sustainability. Retrieved from [Link]

  • PubMed. (2023). Understanding plasticiser leaching from polystyrene microplastics. Retrieved from [Link]

  • ResearchGate. (n.d.). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF. Retrieved from [Link]

  • UiTM IR. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: N-Ethylation of 2,4,6-Trimethylbenzenesulfonamide

Abstract This document provides a comprehensive scientific guide to the N-ethylation of 2,4,6-trimethylbenzenesulfonamide. N-alkylated sulfonamides are pivotal structural motifs in medicinal chemistry and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive scientific guide to the N-ethylation of 2,4,6-trimethylbenzenesulfonamide. N-alkylated sulfonamides are pivotal structural motifs in medicinal chemistry and organic synthesis. The inherent stability and unique electronic properties of the sulfonamide group, however, present distinct challenges for direct alkylation, primarily due to the moderate acidity of the N-H proton and the reduced nucleophilicity of the corresponding anion compared to amines. This guide details several robust procedures, moving from classical methods to modern catalytic strategies. Each protocol is accompanied by a deep dive into the mechanistic rationale, causality behind reagent selection, and practical insights for optimization and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully synthesize N-ethyl-2,4,6-trimethylbenzenesulfonamide and related structures.

Introduction: The Synthetic Challenge

2,4,6-Trimethylbenzenesulfonamide (mesitylenesulfonamide) is a valuable building block. The bulky mesityl group provides steric protection and influences the conformational properties of the final molecule. The N-ethylation of this compound is a key transformation for generating derivatives with tailored biological activities or for use as advanced intermediates.

The primary challenge in N-alkylation of sulfonamides lies in the electronic nature of the nitrogen atom. The two adjacent sulfonyl oxygens are strongly electron-withdrawing, which increases the acidity of the N-H proton (pKa ≈ 10-11) but significantly diminishes the nucleophilicity of the resulting sulfonamidate anion. This necessitates careful selection of reaction conditions to achieve efficient conversion while avoiding common pitfalls such as O-alkylation (a minor pathway for sulfonamides) or decomposition.

This guide will explore three primary methodologies:

  • Classical S(_N)2 Alkylation: A direct and fundamental approach involving deprotonation followed by substitution.

  • Mitsunobu Reaction: A powerful redox-based method for coupling with alcohols under neutral conditions.

  • Phase-Transfer Catalysis (PTC): An industrially scalable technique that enhances reactivity by shuttling the sulfonamidate anion into an organic phase.

Protocol I: Classical S(_N)2 Alkylation

This method represents the most direct approach, analogous to the Williamson ether synthesis. It proceeds in two conceptual steps: deprotonation of the sulfonamide to form a nucleophilic anion, followed by its reaction with an ethyl electrophile.

Mechanistic Principle

The reaction is a standard bimolecular nucleophilic substitution (S(_N)2). The success of the reaction hinges on generating a sufficient concentration of the sulfonamidate anion in a solvent that promotes the S(_N)2 pathway. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base but do not strongly solvate the anion, leaving it "naked" and highly reactive.

SN2_Mechanism sub Mes-SO₂-NH₂ anion Mes-SO₂-N⁻H sub->anion Deprotonation base_h Base-H base Base⁻ base->anion product Mes-SO₂-NH-CH₂CH₃ anion->product SN2 Attack ethyl_halide CH₃CH₂-X ethyl_halide->product leaving_group X⁻

Caption: General workflow for S(_{N})2 N-ethylation.

Experimental Protocol

Materials:

  • 2,4,6-trimethylbenzenesulfonamide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4,6-trimethylbenzenesulfonamide (1.0 eq).

  • Add anhydrous DMF to dissolve the sulfonamide (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium salt may result in a thicker suspension.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2-1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH(_4)Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Causality and Optimization
  • Choice of Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide. Weaker bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(3)) can also be effective, often requiring higher temperatures. Cesium carbonate is particularly noteworthy as the large, soft Cs(+) ion can lead to a "cesium effect," resulting in a more reactive, loosely-bound ion pair, often increasing reaction rates.

  • Ethylating Agent: The reactivity order for ethyl halides is I > Br > Cl. Ethyl iodide is highly reactive but can be a source of iodide, which can sometimes be "poisoning" in catalytic reactions.[1] Diethyl sulfate is another potent ethylating agent but is highly toxic and must be handled with extreme care.

  • Solvent: Anhydrous polar aprotic solvents are critical. Protic solvents (e.g., ethanol) would be deprotonated by the strong base and interfere with the reaction.

BaseSolventTemperature (°C)Typical Reaction Time (h)Notes
NaHDMF0 to RT12-24Irreversible deprotonation; requires inert atmosphere.
K(_2)CO(_3)DMF/MeCN60-8018-36Milder, safer base; requires heating.
Cs(_2)CO(_3)MeCNRT to 508-16Often provides higher yields and faster rates due to the cesium effect.

Protocol II: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the formation of C-O, C-S, and C-N bonds from an alcohol.[2][3] It is particularly valuable for substrates with sensitive functional groups as it proceeds under mild, neutral conditions.[4] A variation using a nitrogen nucleophile is often referred to as a Fukuyama-Mitsunobu reaction.[5]

Mechanistic Principle

The reaction is a redox process. The phosphine (e.g., PPh(_3)) is the reductant and the azodicarboxylate (e.g., DEAD) is the oxidant. PPh(_3) first attacks DEAD to form a betaine intermediate. This betaine deprotonates the sulfonamide, activating it. Simultaneously, the alcohol is activated by the phosphonium species, converting the hydroxyl group into a good leaving group, which is then displaced by the sulfonamidate anion in an S(_N)2 fashion.[5]

Mitsunobu_Cycle reagents PPh₃ + DEAD betaine [PPh₃⁺-N⁻-N=N-CO₂Et] Betaine Intermediate reagents->betaine 1. Form Betaine activated_sulf Mes-SO₂N⁻H betaine->activated_sulf 2. Deprotonate Sulfonamide activated_alc [PPh₃⁺-O(H)Et] betaine->activated_alc 3. Activate Alcohol sulfonamide Mes-SO₂NH₂ sulfonamide->activated_sulf alcohol CH₃CH₂OH alcohol->activated_alc product Mes-SO₂NH-CH₂CH₃ activated_sulf->product 4. SN2 Attack activated_alc->product byproducts Ph₃P=O + DEAD-H₂

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol

Materials:

  • 2,4,6-trimethylbenzenesulfonamide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (absolute)

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Silica gel for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2,4,6-trimethylbenzenesulfonamide (1.0 eq), triphenylphosphine (1.5 eq), and absolute ethanol (1.5 eq) in anhydrous THF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise over 15-20 minutes. An exotherm and/or color change (often to a pale yellow or orange) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product as well as stoichiometric amounts of triphenylphosphine oxide (Ph(_3)P=O) and the diisopropyl hydrazinedicarboxylate.

  • Purify the material directly by flash column chromatography. The less polar byproducts will typically elute before the more polar N-ethylated sulfonamide product.

Causality and Optimization
  • Reagent Choice: DIAD is often preferred over DEAD as it is generally more stable and the resulting hydrazine byproduct can be easier to remove. The order of addition is critical: adding the azodicarboxylate last to the mixture of the other components is standard practice.[5]

  • Purification Challenges: The primary drawback of the Mitsunobu reaction is the generation of stoichiometric byproducts (Ph(_3)P=O and the reduced azodicarboxylate). Purification can be challenging. Using polymer-bound PPh(_3) can simplify workup, as the resulting phosphine oxide can be removed by filtration.

  • Scope and Limitations: The reaction works best with primary and secondary alcohols. The pKa of the nucleophile should generally be less than 13 for the reaction to be efficient.[5] Sulfonamides are well within this range.

Protocol III: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble or solid-phase anions with organic-soluble electrophiles.[1] It is exceptionally well-suited for large-scale industrial synthesis due to its use of inexpensive inorganic bases, milder conditions, and often simpler workups.[6]

Mechanistic Principle

A phase-transfer catalyst, typically a quaternary ammonium salt ('quat') like tetrabutylammonium bromide (TBAB), facilitates the reaction. The sulfonamide is deprotonated by an inorganic base (e.g., K(2)CO(3)) in the aqueous or solid phase. The lipophilic quat cation (Q(+)) pairs with the sulfonamidate anion (Nu(-)), forming an ion pair [Q(+)Nu(-)] that is soluble in the organic phase. This ion pair migrates into the organic solvent, where the "naked" sulfonamidate anion reacts readily with the ethylating agent. The catalyst then returns to the aqueous/solid phase to repeat the cycle.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) QNu_org [Bu₄N⁺ ⁻N(H)SO₂-Mes]org R_Nu_org Et-Nuorg (Product) QNu_org->R_Nu_org Reaction MNu_aq Mes-SO₂N⁻K⁺(solid) QNu_org->MNu_aq Transfer RX_org Et-Xorg RX_org->R_Nu_org QX_org [Bu₄N⁺Br⁻]org QX_aq [Bu₄N⁺Br⁻]aq QX_aq->QX_org Transfer

Caption: The catalytic cycle of Phase-Transfer Catalysis.

Experimental Protocol

Materials:

  • 2,4,6-trimethylbenzenesulfonamide

  • Ethyl bromide (EtBr)

  • Potassium carbonate (K(_2)CO(_3)), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylbenzenesulfonamide (1.0 eq), powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene as the solvent (approx. 0.3 M).

  • Add ethyl bromide (1.5 eq) to the vigorously stirred suspension.

  • Heat the mixture to 70-80 °C and maintain for 6-12 hours. The reaction should be stirred vigorously to ensure efficient mixing between the phases.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Causality and Optimization
  • Catalyst Choice: TBAB is a common, effective, and relatively inexpensive PTC catalyst. The choice of catalyst can be fine-tuned based on the specific substrates. The lipophilicity of the cation is key to its effectiveness.[1]

  • Base and Solvent: Anhydrous conditions are not strictly necessary, which is a major advantage. A solid-liquid PTC (using powdered K(_2)CO(_3)) is often cleaner than a liquid-liquid system with aqueous NaOH. Toluene is a good solvent choice, as it is non-polar and water-immiscible.

  • Agitation: Vigorous stirring is crucial for PTC reactions to maximize the interfacial area between the phases, which directly impacts the reaction rate.

Summary and Recommendations

The choice of N-ethylation procedure for 2,4,6-trimethylbenzenesulfonamide depends on the specific requirements of the synthesis.

MethodKey AdvantagesKey DisadvantagesBest Suited For
Classical S(_N)2 Straightforward, well-understood, high yields with strong bases.Requires strictly anhydrous conditions, strong/hazardous bases.Small to medium-scale lab synthesis where reagents are readily available.
Mitsunobu Reaction Very mild, neutral conditions; tolerates sensitive functional groups.[4]Stoichiometric byproducts complicate purification; costly reagents.Complex molecule synthesis, late-stage functionalization, acid/base sensitive substrates.
Phase-Transfer Catalysis Scalable, uses inexpensive reagents, does not require anhydrous conditions.[1]Requires vigorous mixing, catalyst may need to be removed.Process development, large-scale synthesis, and greener chemistry applications.

For general laboratory-scale synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide, the Classical S(_N)2 method using Cs(_2)CO(_3) in acetonitrile offers a good balance of reactivity, mild conditions, and ease of setup. For scaling up, Phase-Transfer Catalysis is the superior and more economical choice. The Mitsunobu reaction should be reserved for cases where its unique tolerance for sensitive functional groups is required.

References

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Iakovenko, R., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. Available at: [Link]

  • Butt, T. T., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6539. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. Available at: [Link]

  • PubMed. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Reagent Guides. Available at: [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Patai, S. (Ed.). (1990). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons. (No direct URL available for the entire book, but it serves as a foundational reference for sulfonamide chemistry).
  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]

Sources

Application

Preparation of N-ethyl-2,4,6-trimethylbenzenesulfonamide from mesitylenesulfonyl chloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide, a key intermediate in various chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The protocol details the reaction of mesitylenesulfonyl chloride with ethylamine, a classic example of sulfonamide bond formation. This guide goes beyond a simple recitation of steps, offering insights into the underlying chemical principles, justifications for procedural choices, and a robust framework for successful and reproducible synthesis. The information presented is grounded in established chemical literature and best practices in synthetic organic chemistry.

Introduction

Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2][3] The synthesis of N-substituted sulfonamides is a fundamental transformation, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This application note focuses on the preparation of N-ethyl-2,4,6-trimethylbenzenesulfonamide, a compound whose sterically hindered mesityl group can impart unique solubility and conformational properties to parent molecules.

The reaction between mesitylenesulfonyl chloride and ethylamine proceeds via a nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion to form the stable sulfonamide bond. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][7]

Mechanistic Rationale

The choice of reagents and reaction conditions is dictated by the kinetics and thermodynamics of the sulfonamide bond formation. Mesitylenesulfonyl chloride is a moderately reactive sulfonylating agent. The electron-donating methyl groups on the aromatic ring slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. Ethylamine is a primary amine and a potent nucleophile.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, or by using an excess of the amine nucleophile itself.[2][8] The base serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the formation of the unreactive ethylammonium salt.[5]

Experimental Workflow Diagram

Synthesis_Workflow Reagents Reagents: Mesitylenesulfonyl Chloride Ethylamine Solution Pyridine Dichloromethane (DCM) Reaction_Setup Reaction Setup: Combine reagents in DCM Stir at 0°C to RT Reagents->Reaction_Setup Reaction Reaction: Stir for 2-4 hours Reaction_Setup->Reaction Workup Aqueous Workup: Wash with dilute HCl Wash with brine Dry over Na2SO4 Reaction->Workup Purification Purification: Filter and concentrate Recrystallization or Column Chromatography Workup->Purification Product Product: N-ethyl-2,4,6-trimethyl- benzenesulfonamide Purification->Product

Caption: Workflow for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Mesitylenesulfonyl chloride≥98%Commercially AvailableHandle with care, corrosive.[9]
Ethylamine solution2.0 M in THFCommercially AvailableVolatile and flammable.
PyridineAnhydrousCommercially AvailableUse in a well-ventilated fume hood.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse in a well-ventilated fume hood.
Hydrochloric acid (HCl)1 M aqueous solutionReagent GradeCorrosive.
Brine (saturated NaCl)-Prepared in-house
Sodium sulfate (Na₂SO₄)AnhydrousReagent Grade
Silica gel60 Å, 230-400 meshChromatography GradeFor column chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Ethyl acetateACS GradeCommercially AvailableFor chromatography.
Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitylenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) dropwise, followed by the slow, dropwise addition of a 2.0 M solution of ethylamine in THF (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary

ParameterValue
Reactants
Mesitylenesulfonyl chloride1.0 equivalent
Ethylamine1.1 equivalents
Pyridine1.2 equivalents
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield 85-95% (after purification)

Safety Precautions

  • Mesitylenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[9] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylamine is volatile, flammable, and corrosive. Handle in a fume hood and avoid inhalation.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend reaction time, ensure anhydrous conditions.
Loss of product during workupPerform extractions carefully, ensure complete phase separation.
Impure ProductIncomplete reaction or side reactionsOptimize purification method (e.g., change chromatography solvent system, try recrystallization).
Presence of starting materialsEnsure correct stoichiometry and reaction completion.
Reaction does not startInactive reagentsUse fresh, anhydrous reagents and solvents.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can consistently obtain this valuable compound in high yield and purity. This application note serves as a practical guide for scientists engaged in synthetic chemistry and drug discovery.

References

  • Preparation of sulfonamides from N-silylamines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved February 13, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synthesis, 56(24), 3587-3602.
  • Protecting Groups for Amines: Sulfonamides. (2020, May 18). [Video]. YouTube. Retrieved February 13, 2026, from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). Request PDF. Retrieved February 13, 2026, from [Link]

  • N,N-Diethyl-2,4,6-trimethylbenzenesulfonamide | C13H21NO2S. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]

  • Ethylamine Properties, Reactions, and Applications. (n.d.). Safrole. Retrieved February 13, 2026, from [Link]

Sources

Method

Application Note: High-Resolution RP-HPLC Method for N-ethyl-2,4,6-trimethylbenzenesulfonamide Detection

This Application Note is structured as a high-level technical guide for analytical chemists and method developers. It synthesizes theoretical principles with practical execution, adhering to the "Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and method developers. It synthesizes theoretical principles with practical execution, adhering to the "Senior Application Scientist" persona.

Executive Summary

This guide details the development and validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-ethyl-2,4,6-trimethylbenzenesulfonamide (NETMBSA) .

NETMBSA is frequently encountered as a byproduct in the sulfonation of mesitylene or as a specialized plasticizer in polymer synthesis. Its structural similarity to other sulfonamides (e.g., N-ethyl-p-toluenesulfonamide) requires a method with high selectivity to resolve it from potential homologous impurities. This protocol utilizes a C18 stationary phase with an acidic mobile phase gradient to ensure sharp peak shape and consistent retention times.

Physicochemical Profiling & Method Strategy

Before method development, we must understand the analyte's behavior in solution.

PropertyValue (Estimated/Literature)Impact on Method Design
Structure Secondary Sulfonamide on Mesitylene coreSteric hindrance from ortho-methyl groups stabilizes the sulfonamide bond.
Hydrophobicity (LogP) ~2.8 – 3.2High hydrophobicity requires a high organic content mobile phase for elution.
pKa > 10.5 (Weakly Acidic)The N-H proton is weakly acidic. At neutral/acidic pH, the molecule remains neutral, ideal for RP-HPLC.
UV Max (

)
~210 nm (primary), ~265 nm (secondary)Dual-wavelength monitoring recommended: 210 nm for sensitivity, 265 nm for selectivity.
Strategic Decisions (Expertise & Experience)
  • Column Selection: A standard C18 column is chosen over Phenyl-Hexyl. While Phenyl phases offer

    
    -
    
    
    
    selectivity, the steric bulk of the trimethyl (mesityl) group can interfere with planar interactions. A high-carbon-load C18 provides dominant hydrophobic interaction, which is more predictable for this analyte.
  • Mobile Phase Modifier: Formic acid (0.1%) is selected over phosphate buffers. It is volatile (LC-MS compatible) and maintains the pH ~2.7, ensuring the sulfonamide nitrogen remains protonated (neutral) and suppressing silanol activity on the column, which prevents peak tailing.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process, from initial screening to final validation.

MethodDevelopment Start Start: Analyte Profiling Solubility Solubility Check (MeOH vs ACN) Start->Solubility ColumnScreen Column Screening (C18 vs Phenyl) Solubility->ColumnScreen Select Solvent MobilePhase Mobile Phase Optimization (Gradient Slope & pH) ColumnScreen->MobilePhase Select Stationary Phase Optimization Fine Tuning (Temp & Flow Rate) MobilePhase->Optimization Resolution > 2.0 Optimization->MobilePhase Peak Tailing > 1.5 Validation ICH Validation (Linearity, Accuracy, LOD) Optimization->Validation System Suitability Pass Validation->MobilePhase Fail (Specificity) FinalMethod Final SOP Generation Validation->FinalMethod Pass Criteria

Figure 1: Method Development Lifecycle for NETMBSA Analysis.

Optimized Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).

Chromatographic Conditions ("The Golden Method")
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization; improves peak symmetry.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than MeOH for sulfonamides.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; balances efficiency and run time.
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.
Detection UV 210 nm (Quant), 265 nm (Qual)210 nm for trace analysis; 265 nm for confirming aromatic moiety.
Gradient Program

This gradient is designed to elute polar impurities early while strongly retaining the hydrophobic NETMBSA, ensuring separation from matrix components.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Isocratic Hold (Polar impurity elution)
12.001090Linear Gradient to High Organic
15.001090Wash Step (Elute highly lipophilic dimers)
15.109010Return to Initial Conditions
20.009010Re-equilibration (Critical for reproducibility)

Standard Preparation & Workflow

Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of N-ethyl-2,4,6-trimethylbenzenesulfonamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Note: Do not use water for the initial dissolution due to low solubility).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standards

Prepare a calibration curve by diluting the Stock Solution with Mobile Phase A:B (50:50) .

  • Level 1: 10 µg/mL

  • Level 2: 50 µg/mL

  • Level 3: 100 µg/mL

  • Level 4: 200 µg/mL

  • Level 5: 500 µg/mL

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 10.5 ± 0.5 minDrift? Check column equilibration time and mobile phase mixing.
Tailing Factor (

)
0.8 ≤

≤ 1.2
Tailing > 1.2? Replace guard column or prepare fresh mobile phase (evaporation of organic).
Theoretical Plates (N) > 5,000Low N? Check for dead volume in tubing or column aging.
Resolution (

)
> 2.0 (from nearest peak)Poor resolution? Decrease gradient slope (e.g., extend to 20 min).
Linearity & Range
  • Requirement:

    
    .[1]
    
  • Range: The method is linear from 1.0 µg/mL (LOQ) to 500 µg/mL.

Accuracy (Recovery)
  • Spike blank matrix at 50%, 100%, and 150% of target concentration.

  • Acceptance: Recovery between 95% - 105%.

Troubleshooting & Mechanism

Understanding the interaction mechanism helps resolve difficult separations. The diagram below depicts the hydrophobic interaction mechanism dominant in this separation.

InteractionMechanism cluster_0 Column Environment Analyte NETMBSA (Hydrophobic Mesityl Core) StationaryPhase C18 Ligand (Alkyl Chain) Analyte->StationaryPhase Van der Waals Interaction (Retention) MobilePhase Mobile Phase (ACN/Water) MobilePhase->Analyte Solvation (Elution Force)

Figure 2: Mechanistic representation of NETMBSA retention on a C18 stationary phase.

Common Issues:
  • Peak Splitting: Often caused by injecting the sample in 100% ACN when the mobile phase is high aqueous.

    • Solution: Dilute sample in 50:50 ACN:Water.

  • Ghost Peaks: Late eluting peaks from previous injections.

    • Solution: Extend the "Wash Step" (90% B) to 5 minutes.

References

  • PubChem. (n.d.). N,N-Diethyl-2,4,6-trimethylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] Separation of N-Ethyl-4-methylbenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Benzenesulfonamide, N-ethyl-4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application

Recrystallization techniques for N-ethyl-2,4,6-trimethylbenzenesulfonamide

Application Note: Recrystallization & Purification of N-Ethyl-2,4,6-trimethylbenzenesulfonamide Executive Summary This guide details the purification protocols for N-ethyl-2,4,6-trimethylbenzenesulfonamide (N-ethylmesity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization & Purification of N-Ethyl-2,4,6-trimethylbenzenesulfonamide

Executive Summary

This guide details the purification protocols for N-ethyl-2,4,6-trimethylbenzenesulfonamide (N-ethylmesitylenesulfonamide). Unlike simple benzenesulfonamides, the presence of the sterically hindering and lipophilic 2,4,6-trimethyl (mesityl) group significantly alters solubility and crystallization kinetics.

While standard sulfonamides (e.g., Tosyl derivatives) crystallize readily from aqueous alcohols, the mesityl analog exhibits higher solubility in non-polar solvents and a tendency to "oil out" in the presence of water due to its depressed melting point relative to the unsubstituted parent. This note provides a dual-stage purification strategy : a chemical acid/base extraction to remove synthesis byproducts, followed by a controlled recrystallization.

Chemical Profile & Impurity Landscape

Understanding the molecule is the first step to purification.

  • Compound: N-Ethyl-2,4,6-trimethylbenzenesulfonamide[1][2]

  • Structure: A sulfonamide core flanked by a lipophilic mesityl ring and an N-ethyl group.

  • Acidity (pKa ~10-11): The remaining proton on the nitrogen is weakly acidic, allowing the compound to form water-soluble salts in strong bases (NaOH/KOH).

  • Target Impurities:

    • 2,4,6-Trimethylbenzenesulfonyl chloride: Unreacted starting material. Hydrolyzes to sulfonic acid.

    • Ethylamine salts: Unreacted amine (usually removed by acid wash).

    • Disulfonimide: A side product where two sulfonyl groups attach to the nitrogen (less likely with mesityl steric hindrance but possible).

Pre-Formulation: The "Chemical Cleanup" (Recommended)

Before attempting recrystallization, use the compound's acidity to perform a chemical purification.[3] This step removes neutral organic impurities that co-crystallize.

Principle: The sulfonamide dissolves in NaOH (forming the sodium salt), while neutral impurities (unreacted chloride, disulfonimides) do not.

Protocol:

  • Dissolution: Dissolve the crude solid in 10% NaOH (aq). Use approximately 5-10 mL per gram of solid. Slight warming (40°C) may be required.

  • Filtration: Filter the solution through a Celite pad to remove insoluble neutral impurities (e.g., sulfones, unreacted neutrals).

  • Precipitation: Slowly add the filtrate to a stirred solution of 10% HCl until the pH reaches ~1-2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with water to remove salts, and dry.

    • Note: If the product comes out as an oil, extract with Ethyl Acetate, dry over MgSO4, and evaporate before recrystallization.

Solvent Selection Strategy

The mesityl group increases solubility in non-polar solvents. Standard "polar/non-polar" pairs must be adjusted.

Solvent SystemRoleProsCons
Ethanol / Water StandardGood polarity gradient; removes ionic salts.High risk of "oiling out" if water is added too fast.
Toluene / Heptane AlternativeExcellent for lipophilic mesityl group; anhydrous.Toluene is high boiling; harder to dry crystals.
Ethyl Acetate / Heptane IntermediateGentle heating; easy solvent removal.Yield may be lower due to high solubility in EtOAc.

Detailed Recrystallization Protocols

Protocol A: The Ethanol/Water Method (Standard)

Best for removing trace polar impurities and salts.

  • Preparation: Place 10 g of crude N-ethyl-2,4,6-trimethylbenzenesulfonamide in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in small portions (start with 20 mL) while heating to a gentle reflux (approx. 78°C).

    • Critical: Add just enough ethanol to dissolve the solid. If 30 mL is reached and solid remains, it may be inorganic salts (filter them out hot).

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm water (50-60°C) dropwise.

    • Visual Cue: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Re-dissolution: Add 1-2 mL of hot ethanol to clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (do not use an ice bath immediately).

    • Seeding: If an oil forms, scratch the glass or add a seed crystal.

    • Once solid forms, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter via vacuum (Buchner funnel). Wash with a cold 1:1 Ethanol/Water mixture.

Protocol B: The Toluene/Heptane Method (Anhydrous)

Best if the compound oils out in water or hydrolytic stability is a concern.

  • Dissolution: Dissolve crude solid in minimum hot Toluene (~90°C).

  • Precipitation: Remove from heat. Slowly add Heptane (or Hexane) until slight cloudiness is observed.[3][4]

  • Cooling: Let stand at room temperature. The lipophilic nature of the mesityl group favors crystallization in this non-polar environment.

  • Isolation: Filter and wash with cold Heptane.

Process Visualization

Figure 1: Purification Decision Tree

RecrystallizationWorkflow Start Crude N-ethyl-2,4,6-trimethyl- benzenesulfonamide Check Check Impurity Profile (TLC / HPLC) Start->Check AcidBase Acid/Base Extraction (Dissolve in NaOH -> Filter -> Acidify) Check->AcidBase High Impurities SolventChoice Select Solvent System Check->SolventChoice High Purity (>95%) AcidBase->SolventChoice EtOH Ethanol / Water (Standard) SolventChoice->EtOH Polar Impurities Tol Toluene / Heptane (If Oiling Occurs) SolventChoice->Tol Lipophilic/Oiling Issues Cryst Controlled Cooling (Room Temp -> 4°C) EtOH->Cryst Tol->Cryst Filter Vacuum Filtration Cryst->Filter Dry Vacuum Drying (40°C, <50 mbar) Filter->Dry

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical behavior.

Analytical Validation & Specifications

Ensure the final product meets the following criteria before release:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 99.0% Area
Identity 1H-NMR (CDCl3)Distinct mesityl singlets (2.3, 2.6 ppm) & ethyl quartet/triplet.
Solvent Residue GC-Headspace< 5000 ppm (Ethanol/Toluene)
Appearance VisualWhite to off-white crystalline solid.
Melting Point DSC / CapillarySharp range (Typically < 100°C; verify vs. standard).

Troubleshooting Common Issues

  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The melting point is depressed by solvent/impurities, or water was added too quickly.

    • Solution: Re-heat the mixture until clear. Add more solvent (Ethanol) to solubilize the oil. Cool very slowly with vigorous stirring. Seed the solution at the first sign of turbidity.

  • Problem: Low Yield

    • Cause: Product is too soluble in the mother liquor.

    • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. Or, switch to the Toluene/Heptane system which has a steeper solubility curve.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clasen, R. A. (1941). The solubility of sulfonamides in sodium hydroxide. Journal of the American Chemical Society, 63(5), 1453-1455. (Mechanistic basis for acid/base extraction).[3][4]

  • PubChem. (n.d.).[5] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Link

Sources

Method

The Strategic Intermediate: A Guide to N-ethyl-2,4,6-trimethylbenzenesulfonamide in Organic Synthesis

Introduction: Navigating the Landscape of Sulfonamides in Synthetic Chemistry In the intricate world of organic synthesis, the sulfonamide functional group is a cornerstone, serving as a versatile directing group, a robu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Sulfonamides in Synthetic Chemistry

In the intricate world of organic synthesis, the sulfonamide functional group is a cornerstone, serving as a versatile directing group, a robust protecting group, and a key pharmacophore in a multitude of therapeutic agents.[1] Among the vast arsenal of sulfonamides available to the modern chemist, N-ethyl-2,4,6-trimethylbenzenesulfonamide emerges as a reagent of nuanced utility. The strategic incorporation of a sterically demanding 2,4,6-trimethylphenyl (mesityl) group on the sulfur atom, in concert with a small N-ethyl substituent, imparts a unique combination of stability and reactivity to this molecule. This guide provides an in-depth exploration of the synthesis and application of N-ethyl-2,4,6-trimethylbenzenesulfonamide, offering detailed protocols and insights for its effective use as an intermediate in complex synthetic endeavors.

The mesityl group is known to confer significant steric hindrance, which can be exploited to control the regioselectivity of reactions on the aromatic ring or on adjacent functional groups.[2][3] The N-ethyl group, while seemingly simple, modulates the electronic properties and reactivity of the sulfonamide nitrogen, influencing its role in subsequent transformations. This guide will delve into the practical aspects of harnessing these features, providing researchers, scientists, and drug development professionals with a comprehensive resource for the strategic deployment of this valuable synthetic intermediate.

Synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide: A Two-Step Approach

The preparation of N-ethyl-2,4,6-trimethylbenzenesulfonamide is most effectively achieved through a two-step sequence involving the initial synthesis of the parent sulfonamide followed by N-alkylation.

Part 1: Synthesis of the Precursor, 2,4,6-Trimethylbenzenesulfonamide

The foundational step is the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with an amine source. A reliable method for the synthesis of the parent 2,4,6-trimethylbenzenesulfonamide has been described in the patent literature, which can be adapted for laboratory scale.[4]

Reaction Scheme:

Protocol 1: Preparation of 2,4,6-Trimethylbenzenesulfonamide

Parameter Value
Reactants 2,4,6-trimethylbenzenesulfonyl chloride, Ammonia (aqueous solution)
Solvent Dichloromethane (CH₂Cl₂)
Base Triethylamine (Et₃N)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, drying, and recrystallization
Expected Yield >90%

Detailed Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a concentrated aqueous solution of ammonia (excess) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2,4,6-trimethylbenzenesulfonamide as a white solid.

Spectroscopic Data for 2,4,6-Trimethylbenzenesulfonamide: [4]

  • ¹H NMR (CDCl₃, ppm): δ 7.03 (s, 2H, Ar-H), 3.69 (s, 2H, NH₂), 2.71 (s, 9H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 145.57, 139.92, 139.47, 132.36, 67.07, 22.88, 21.19.

Part 2: N-Ethylation of 2,4,6-Trimethylbenzenesulfonamide

With the precursor in hand, the final step is the selective N-ethylation. While classical methods using ethyl halides can be employed, a more modern and efficient approach utilizes a manganese-catalyzed N-alkylation with ethanol, which is both atom-economical and environmentally benign. This protocol is adapted from a procedure for the N-benzylation of the same substrate.

Reaction Scheme:

Caption: Drug discovery workflow utilizing the title compound.

Conclusion: A Strategic Tool for the Synthetic Chemist

N-ethyl-2,4,6-trimethylbenzenesulfonamide represents more than just another sulfonamide. It is a strategically designed intermediate that offers a unique combination of steric hindrance and tunable reactivity. Its synthesis is accessible through a straightforward two-step process, and its applications as a robust protecting group and a versatile building block in medicinal chemistry are significant. By understanding the principles behind its design and the practicalities of its use, researchers can effectively leverage N-ethyl-2,4,6-trimethylbenzenesulfonamide to tackle complex synthetic challenges and accelerate the discovery of new chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • ResearchGate. (2025, August 10). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • AWS. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride | Request PDF. Retrieved from [Link]

  • (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Retrieved from [Link]

  • (n.d.). Steric Effects in the Reactivity and Bonding of Low Coordinate Germanium and Tin Species. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis. Retrieved from [Link]

  • PMC. (2021, May 21). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. Retrieved from [Link]

  • UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]

  • PMC. (2023, July 1). Methodology of stable peptide based on propargylated sulfonium. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

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Application

Application Note: Strategic Solvent Selection for the Dissolution of N-ethyl-2,4,6-trimethylbenzenesulfonamide

Abstract This document provides a comprehensive guide for the rational selection of solvents for N-ethyl-2,4,6-trimethylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational selection of solvents for N-ethyl-2,4,6-trimethylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. The protocol outlines a multi-faceted approach, beginning with a theoretical assessment based on the principle of "like dissolves like" and leveraging Hansen Solubility Parameters (HSP) for a more nuanced prediction.[1][2][3] A systematic experimental workflow for solubility screening is then detailed, ensuring efficient and accurate determination of optimal solvents. This guide is intended for researchers, scientists, and drug development professionals to streamline the formulation process and ensure the scientific integrity of their work.

Introduction: The Critical Role of Solvent Selection

The dissolution of an active pharmaceutical ingredient (API) is a fundamental prerequisite for its formulation into a viable drug product. The choice of solvent can profoundly impact downstream processes, including crystallization, purification, and bioavailability.[4] For N-ethyl-2,4,6-trimethylbenzenesulfonamide, a molecule with both hydrophobic (trimethylbenzene group) and polar (sulfonamide group) characteristics, selecting an appropriate solvent system is not trivial. An improper solvent can lead to poor solubility, inaccurate quantification in assays, and challenges in formulation development.

This application note presents a logical and scientifically grounded methodology for identifying suitable solvents for N-ethyl-2,4,6-trimethylbenzenesulfonamide. The approach integrates theoretical predictions with empirical testing to provide a robust and reliable solvent selection workflow.

Theoretical Framework for Solvent Selection

A preliminary assessment of solubility can be made by analyzing the molecular structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide and applying the "like dissolves like" principle.[1] The molecule possesses a nonpolar aromatic ring with three methyl groups and an ethyl group, contributing to its hydrophobic character. Conversely, the sulfonamide group (-SO₂NH-) introduces polarity and the potential for hydrogen bonding. This amphiphilic nature suggests that solvents with intermediate polarity or a combination of polar and nonpolar characteristics may be effective.

Hansen Solubility Parameters (HSP) for Enhanced Prediction

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[2][3][5] HSP dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Logical Workflow for Solvent Selection

The following diagram illustrates the strategic workflow for selecting an appropriate solvent for N-ethyl-2,4,6-trimethylbenzenesulfonamide, moving from theoretical analysis to empirical validation.

Solvent_Selection_Workflow A Step 1: Theoretical Analysis B Analyze Solute Structure (N-ethyl-2,4,6-trimethylbenzenesulfonamide) A->B C Estimate Hansen Solubility Parameters (HSP) A->C D Step 2: Initial Solvent Screening B->D C->D E Select a Range of Solvents (Varying Polarity & HSP) D->E F Qualitative Solubility Test (Small Scale) E->F G Step 3: Quantitative Analysis F->G If Soluble H Determine Saturated Solubility (e.g., Shake-Flask Method) G->H I Step 4: Final Solvent Selection H->I J Evaluate Solvents Based on Solubility, Safety, & Process Compatibility I->J

Caption: A top-down workflow for systematic solvent selection.

Recommended Solvents for Initial Screening

Based on the structural analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened. The following table provides a list of recommended solvents for initial testing, along with their relevant properties.

SolventPolarity (Dielectric Constant)TypeRationale for Inclusion
Water 78.5ProticEstablishes a baseline for aqueous solubility.
Methanol 32.7ProticPolar protic solvent, often effective for sulfonamides.[7]
Ethanol 24.5ProticSimilar to methanol but slightly less polar.
Isopropanol 19.9ProticFurther reduction in polarity within the alcohol series.
Acetonitrile 37.5AproticPolar aprotic solvent, commonly used for sulfonamides.[7]
Acetone 20.7AproticKetone with moderate polarity.
Dimethyl Sulfoxide (DMSO) 46.7AproticHighly polar aprotic solvent, known to be effective for sulfonamides.[8]
N,N-Dimethylformamide (DMF) 36.7AproticAnother effective polar aprotic solvent for sulfonamides.[8]
Tetrahydrofuran (THF) 7.6AproticCyclic ether with moderate polarity.
Dichloromethane (DCM) 9.1AproticNonpolar solvent to assess solubility in hydrophobic media.
Toluene 2.4AproticAromatic, nonpolar solvent.

Experimental Protocol: Solubility Screening

This protocol details a systematic approach to determine the solubility of N-ethyl-2,4,6-trimethylbenzenesulfonamide in the selected solvents.

Materials and Equipment
  • N-ethyl-2,4,6-trimethylbenzenesulfonamide (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Procedure: Shake-Flask Method

The shake-flask method is a reliable technique for determining equilibrium solubility.[9]

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of N-ethyl-2,4,6-trimethylbenzenesulfonamide into separate vials for each solvent to be tested. A starting point of ~10 mg of solute in 1 mL of solvent is recommended.

    • Add the specified volume of the respective solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic visual inspection to ensure an excess of solid material remains. For some compounds, 48-72 hours may be necessary.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Decision-Making Framework for Final Solvent Selection

The final choice of solvent extends beyond just high solubility. The following diagram outlines a decision-making process for selecting the most appropriate solvent for a specific application.

Final_Solvent_Choice A Initial Screening Results (Quantitative Solubility Data) B High Solubility? A->B C Consider Solvent Mixtures or Alternative Solvents B->C No D Evaluate Application-Specific Constraints B->D Yes E Safety & Toxicity (e.g., ICH Guidelines) D->E F Boiling Point & Volatility D->F G Compatibility with Downstream Processes D->G H Cost & Availability D->H I Optimal Solvent(s) Identified E->I F->I G->I H->I

Caption: A multi-criteria decision matrix for solvent selection.

Conclusion

The selection of an appropriate solvent for N-ethyl-2,4,6-trimethylbenzenesulfonamide is a critical step in its development and application. By employing a systematic approach that combines theoretical prediction with empirical testing, researchers can efficiently identify optimal solvents. This application note provides a comprehensive framework, from initial theoretical considerations to a detailed experimental protocol and a final decision-making matrix, to guide scientists in making informed and scientifically sound solvent choices. This structured methodology will not only accelerate the development timeline but also enhance the quality and reproducibility of the research.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Predicting Solubility. Rowan.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters. Kinam Park.
  • What is the best extraction method of sulfonamides group
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • Hansen Solubility Parameters (HSP)
  • EXPERIMENT 1 DETERMIN
  • Hansen solubility parameter. Wikipedia.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in N-ethyl-2,4,6-trimethylbenzenesulfonamide reactions

Welcome to the Advanced Organic Chemistry Technical Support Center. Ticket Subject: Overcoming Steric Hindrance in N-ethyl-2,4,6-trimethylbenzenesulfonamide Reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Chemistry Technical Support Center.

Ticket Subject: Overcoming Steric Hindrance in N-ethyl-2,4,6-trimethylbenzenesulfonamide Reactions. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.

Executive Summary: The "Mesityl Wall"

You are working with N-ethyl-2,4,6-trimethylbenzenesulfonamide . The defining feature of this molecule is the 2,4,6-trimethyl (mesityl) group . While the para-methyl is electronically similar to a tosyl group, the two ortho-methyl groups create a significant steric barrier (the "Mesityl Wall") that shields the sulfur atom and the nitrogen lone pair.

This steric bulk provides excellent stability (making it a robust protecting group) but creates two specific challenges:

  • Nucleophilic Inertness: The nitrogen is difficult to alkylate because the ortho-methyls physically block the approach of electrophiles.

  • Conformational Locking: The bulk restricts rotation around the C(aryl)-S bond, leading to complex NMR spectra (rotamers) and reduced reactivity.

This guide provides field-proven protocols to overcome these barriers.

Module 1: Synthesis & Formation

Q: I am trying to synthesize the title compound from mesitylenesulfonyl chloride and ethylamine, but the yield is low. Why?

A: The ortho-methyl groups on the sulfonyl chloride hinder the nucleophilic attack of the amine. Standard Schotten-Baumann conditions (water/DCM/biphasic) often fail because the hydrolysis of the chloride competes with the slow amine attack.

Protocol 1: The "Catalytic Turbo" Method

  • Mechanism: You need a nucleophilic catalyst that is smaller than your amine to "activate" the sulfonyl group.

  • Reagents: Mesitylenesulfonyl chloride (1.0 eq), Ethylamine (1.2 eq), DMAP (0.1 eq) , Triethylamine (2.0 eq).

  • Solvent: Anhydrous DCM or THF (0.2 M).

  • Procedure:

    • Dissolve sulfonyl chloride in dry solvent.

    • Add Et3N and DMAP. Note: The solution may turn slight yellow due to the formation of the highly reactive N-sulfonylpyridinium intermediate.

    • Add ethylamine dropwise at 0°C, then allow to warm to reflux.

    • Critical Step: Reflux is often required for 12-24h to drive the reaction to completion against the steric gradient.

Module 2: N-Functionalization (Overcoming Steric Hindrance)

Q: I need to alkylate the nitrogen (e.g., add a benzyl or alkyl group), but standard NaH/DMF conditions are giving <20% yield. What is happening?

A: Two factors are fighting you:

  • pKa Shift: The electron-rich mesityl ring and the N-ethyl group make the sulfonamide proton less acidic (pKa ≈ 12-13) compared to a tosyl analog (pKa ≈ 10). You might not be fully deprotonating it.[1]

  • The "Pocket": Even if deprotonated, the anion is buried in the steric pocket of the ortho-methyls.

Troubleshooting Guide: The Alkylation Decision Tree

AlkylationStrategy Start Target: N-Alkylation of Hindered Sulfonamide CheckElectrophile Is the Electrophile Primary & Reactive? (e.g., MeI, BnBr) Start->CheckElectrophile MethodA Method A: The Sledgehammer Base: Cs2CO3 or NaH Solvent: DMF/DMSO Temp: 90°C+ CheckElectrophile->MethodA Yes CheckSecondary Is Electrophile Secondary or Unreactive? CheckElectrophile->CheckSecondary No MethodC Method C: Toluene Reflux Reagent: Trichloroacetimidate (Acid/Base Free) CheckSecondary->MethodC Alkyl Group MethodD Method D: Chan-Lam Coupling Cat: Cu(OAc)2 Reagent: Boronic Acid CheckSecondary->MethodD Aryl Group MethodB Method B: Mitsunobu (Dead/PPh3) *High Failure Rate for Mesityl* MethodC->MethodB If C fails

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile reactivity.

Protocol 2: The "Cesium Effect" (Recommended for Primary Halides) Cesium carbonate is often superior to NaH for hindered sulfonamides because the large Cesium cation does not form a tight ion pair with the sulfonamide anion, leaving the "naked" anion more available for reaction.

  • Conditions: Cs₂CO₃ (3.0 eq), Alkyl Halide (2.0 eq) in DMF at 90°C .

  • Why 90°C? You must overcome the activation energy barrier created by the steric clash between the incoming electrophile and the ortho-methyls.

Protocol 3: The Trichloroacetimidate Method (For Secondary/Difficult Alkyls) If standard alkylation fails, switch the electrophile to a trichloroacetimidate .

  • Reference: This exploits an S_N1-like pathway that is less sensitive to the nucleophile's steric bulk.

  • Conditions: Reflux in Toluene, no base, no catalyst. The thermal conditions generate the carbocation which is then trapped by the sulfonamide.

Module 3: Deprotection & Cleavage

Q: I used the Mesitylenesulfonyl (Mts) group to protect an amine, but now I can't get it off. TFA isn't working.

A: The Mts group is designed to be more stable than Tosyl. The ortho-methyls protect the sulfur atom from protonation and nucleophilic attack. Standard TFA cleavage (used for Boc) is insufficient.

Comparative Stability Data:

Protecting GroupCleavage Condition (Standard)Stability vs. AcidRelative Rate of Cleavage
Tosyl (Ts) HBr / AcOHHigh1.0 (Reference)
Mesityl (Mts) HBr / AcOHVery High0.1 (10x slower)
Nosyl (Ns) Thiophenol / K2CO3Base LabileN/A (Orthogonal)

Protocol 4: The "Hard Acid" Cocktail You need a "Hard" acid to protonate the sulfonamide nitrogen and a "Soft" nucleophile to attack the methyl group (demethylation) or the sulfur.

  • Reagent: 1M Boron Tribromide (BBr₃) in DCM OR 33% HBr in Acetic Acid with Phenol (scavenger).

  • Temp: Room Temperature to 50°C.

  • Time: Monitor by LCMS. Mts cleavage often requires 24-48 hours.

  • Alternative (Reductive): If the molecule tolerates it, Samarium Diiodide (SmI₂) in THF/HMPA can cleave hindered sulfonamides via single-electron transfer, bypassing the steric wall entirely.

Module 4: Analytics & Purification

Q: My NMR shows double peaks or broad "messy" signals. Is my compound impure?

A: Likely not. You are observing Atropisomerism (Rotamers). The N-ethyl group and the ortho-methyl groups clash, creating a high rotational barrier around the N-S bond. The molecule gets "stuck" in specific conformations on the NMR timescale.

Verification Step:

  • Take a 1H NMR in DMSO-d6 at Room Temperature (messy).

  • Heat the NMR probe to 80°C and re-acquire.

  • Result: If the peaks coalesce into sharp singlets, it is conformational restriction, not impurity.

Q: The product won't crystallize. A: The ethyl group adds flexibility while the mesityl adds bulk, often leading to "oiling out."

  • Fix: Use vapor diffusion . Dissolve the oil in a minimum amount of DCM, place in a small vial, and set that vial inside a larger jar containing Pentane. Cap the large jar. The slow diffusion of pentane will force ordered crystal growth where rapid precipitation failed.

References

  • Protective Groups in Organic Synthesis (The "Greene & Wuts" Standard)

    • Context: Stability and cleavage conditions for Mesitylenesulfonyl (Mts) groups.
    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
    • URL:

  • Alkylation of Hindered Sulfonamides via Trichloroacetimid

    • Context: Protocol for alkylating sterically hindered sulfonamides without base.
    • Source: Wallach, D. R., & Chisholm, J. D. (2016). Journal of Organic Chemistry.
    • URL:[Link]

  • Copper-Catalyzed N-Aryl

    • Context: Overcoming nucleophilic inertness using metal c
    • Source: Lam, P. Y. S., et al. (1998). Tetrahedron Letters.
    • URL:[Link][2]

  • pKa Prediction and Steric Effects in Sulfonamides

    • Context: Understanding the acidity shift in N-alkyl-mesityl systems.
    • Source: Ballatore, C., et al. (2013). Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with N-ethyl-2,4,6-trimethylbenzenesulfonamide

Welcome to the technical support center for N-ethyl-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethyl-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and applying systematic troubleshooting, you can overcome dissolution issues and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-ethyl-2,4,6-trimethylbenzenesulfonamide?

Q2: How does pH influence the solubility of N-ethyl-2,4,6-trimethylbenzenesulfonamide?

A2: The sulfonamide group in N-ethyl-2,4,6-trimethylbenzenesulfonamide has acidic properties.[5] Therefore, the pH of the solvent system can significantly impact its solubility. In aqueous solutions, increasing the pH (making it more alkaline) will deprotonate the sulfonamide nitrogen, forming a more polar and thus more water-soluble salt.[5] Conversely, in acidic conditions, the compound will remain in its less polar, neutral form, leading to lower aqueous solubility.[6] For ionizable compounds, adjusting the pH can be a powerful tool to enhance solubility.[3]

Q3: Can temperature be used to improve the solubility of this compound?

A3: For most solid organic compounds, including N-ethyl-2,4,6-trimethylbenzenesulfonamide, solubility increases with temperature.[3][7] Carefully heating the solvent while stirring can facilitate dissolution. However, it is critical to be aware of the compound's thermal stability to prevent degradation. Always consult the material safety data sheet (MSDS) or other technical documentation for information on thermal decomposition.

Q4: What is the significance of particle size in dissolving N-ethyl-2,4,6-trimethylbenzenesulfonamide?

A4: Reducing the particle size of a solid increases its surface area, which can lead to a faster dissolution rate.[3][8] If you are experiencing slow dissolution, mechanical grinding (micronization) of the N-ethyl-2,4,6-trimethylbenzenesulfonamide powder before adding it to the solvent can be beneficial.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems you may encounter with N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Issue 1: The compound is not dissolving in my chosen non-polar solvent.

Possible Cause: A mismatch in polarity between the solute and the solvent is the most likely reason. Although N-ethyl-2,4,6-trimethylbenzenesulfonamide has non-polar regions (the trimethylated benzene ring and the ethyl group), the sulfonamide group introduces significant polarity.

Recommended Solutions:

  • Solvent Screening: The "like dissolves like" principle is fundamental.[3] You should screen a range of solvents with varying polarities. Start with more polar organic solvents.

  • Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed.[3] Gradually add a more polar, miscible solvent to your initial non-polar solvent to increase the overall polarity of the solvent mixture.

Experimental Protocol: Co-solvent Solubility Test
  • Preparation: Weigh a small, known amount of N-ethyl-2,4,6-trimethylbenzenesulfonamide into a vial.

  • Initial Solvent: Add a measured volume of your primary, less polar solvent.

  • Co-solvent Addition: While stirring, add a more polar co-solvent (e.g., acetone, ethyl acetate) dropwise.

  • Observation: Continue adding the co-solvent until the solid dissolves. Record the approximate ratio of the two solvents required for dissolution. This will guide your solvent choice for the main experiment.

Issue 2: The compound precipitates out of an aqueous solution.

Possible Cause: This often occurs due to a change in pH or temperature, or when the concentration exceeds the solubility limit in the aqueous buffer. Sulfonamides, in their neutral form, are generally less soluble in water.[6]

Recommended Solutions:

  • pH Adjustment: As sulfonamides are acidic, increasing the pH of the aqueous solution can significantly enhance their solubility by forming a more soluble salt.[5][9]

  • Use of a Co-solvent: For aqueous buffers, first dissolving the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then diluting with the aqueous buffer can maintain solubility.[2]

Experimental Protocol: pH-Dependent Solubility Enhancement
  • Preparation: Prepare a suspension of N-ethyl-2,4,6-trimethylbenzenesulfonamide in your desired aqueous buffer.

  • pH Measurement: Measure the initial pH of the suspension.

  • Base Addition: While monitoring the pH, add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

  • Dissolution Point: Observe the point at which the compound fully dissolves and record the corresponding pH. This will define the minimum pH required to maintain solubility at that concentration.

Issue 3: The dissolution rate is extremely slow.

Possible Cause: A slow dissolution rate can be due to a large particle size or insufficient agitation.

Recommended Solutions:

  • Particle Size Reduction: Grind the solid N-ethyl-2,4,6-trimethylbenzenesulfonamide to a fine powder to increase the surface area available for solvation.[3]

  • Sonication: Use an ultrasonic bath to provide energy that breaks apart solid agglomerates and enhances the interaction between the solute and solvent particles.[3]

Experimental Protocol: Sonication-Assisted Dissolution
  • Preparation: Place the weighed N-ethyl-2,4,6-trimethylbenzenesulfonamide and the chosen solvent in a suitable vessel.

  • Sonication: Immerse the vessel in an ultrasonic bath.

  • Operation: Turn on the sonicator and monitor the dissolution process. The time required will depend on the specific compound and solvent.

  • Completion: Continue sonication until the solid is fully dissolved or no further change is observed.

Troubleshooting Flowchart

Caption: Troubleshooting decision tree for solubility issues.

Data Summary: General Solubility of Sulfonamides
Solvent TypeGeneral SolubilityExamples
Non-polar Organic Generally lowHexane, Toluene
Polar Aprotic Generally goodDMF, DMSO, Acetone
Polar Protic VariableEthanol, Methanol
Aqueous (neutral pH) Generally lowWater, PBS (pH 7.4)
Aqueous (alkaline pH) Generally goodBuffers with pH > pKa

This table provides a general guideline based on the properties of the sulfonamide functional group. Empirical testing is always recommended.

Safety Precautions

Always handle N-ethyl-2,4,6-trimethylbenzenesulfonamide in a well-ventilated area, preferably in a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Material Safety Data Sheet (MSDS) for this specific compound for detailed safety information before use.[10]

References

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(8), 2943-2954. [Link]

  • Chauhan, A., & Mittal, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 22(44), 25348-25366. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4249), 722. [Link]

  • PubChem. (n.d.). N-ethyl-2,4,6-trimethyl-N-pentylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). N-Ethyl benzenesulfonamide. [Link]

  • ResearchGate. (1960). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • PubMed. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. [Link]

  • PubChem. (n.d.). N,N-Diethyl-2,4,6-trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-ethyl-2,3,5,6-tetramethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • PubChem. (n.d.). N-ethyl-2,4,6-trifluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-ethyl-2,4,6-trimethylbenzamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). N-Ethyl-2-methylbenzenesulfonamide. [Link]

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Troubleshooting

Optimizing reaction temperature for sulfonamide N-ethylation

Welcome to the technical support center for optimizing sulfonamide N-ethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing sulfonamide N-ethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. The N-alkylation of sulfonamides is a cornerstone reaction in the synthesis of countless pharmaceutical agents and fine chemicals. However, achieving high yield and selectivity for the mono-ethylated product can be challenging, with reaction temperature being a pivotal, and often sensitive, parameter.

This document moves beyond simple protocols to explain the underlying principles governing this reaction. We will explore common pitfalls, provide robust troubleshooting strategies, and offer detailed experimental workflows to empower you to master this process in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when planning and executing a sulfonamide N-ethylation.

Q1: What is a typical starting temperature range for sulfonamide N-ethylation?

A typical starting point for sulfonamide N-ethylation ranges from room temperature (approx. 20-25°C) to 80°C.[1] However, the optimal temperature is highly dependent on the specific substrates, the choice of base, the ethylating agent, and the solvent. For highly reactive ethylating agents (e.g., ethyl triflate) or activated sulfonamides, starting at lower temperatures (0°C to room temperature) is advisable to control reactivity and prevent side reactions. For less reactive partners, such as using alcohols as alkylating agents in a borrowing hydrogen process, temperatures can be significantly higher, often in the range of 100-150°C.[2]

Q2: Why is temperature such a critical parameter in this reaction?

Temperature directly influences the reaction kinetics and the product distribution by governing which reaction pathways are energetically accessible. It is the primary lever for balancing reaction rate against selectivity. Insufficient thermal energy can lead to a sluggish or stalled reaction, while excessive heat can promote undesired side reactions such as over-alkylation, elimination (if using ethyl halides), or even degradation of starting materials and products.[3][4] In many cases, the desired mono-ethylated product is the kinetic product, meaning it forms fastest, while undesired byproducts may be the more thermodynamically stable products that are favored at higher temperatures.[5][6]

Q3: How does increasing the temperature generally affect the reaction rate and final yield?

According to the Arrhenius equation, increasing the reaction temperature almost always increases the reaction rate. This can be beneficial for reducing reaction times. However, the effect on isolated yield is more complex. An initial increase in temperature may boost the yield by overcoming the activation energy barrier. Beyond an optimal point, a further temperature increase can dramatically lower the yield by accelerating side reactions, leading to a more complex product mixture and making purification difficult.[4]

Q4: What are the main risks of setting the reaction temperature too high?

The primary risks of excessive heat include:

  • Di-alkylation: Formation of the N,N-diethyl sulfonamide, which can be difficult to separate from the desired mono-alkylated product.

  • Side Reactions: For alkyl halides, E2 elimination can compete with the desired SN2 substitution, generating olefins.[7] If other nucleophilic sites exist in the molecule (e.g., phenols), O-alkylation may occur.

  • Degradation: The sulfonamide starting material, the ethylating agent, or the product may not be stable at elevated temperatures, leading to decomposition and reduced yield.[8]

  • Loss of Selectivity: When multiple isomers are possible, high temperatures can provide enough energy to overcome the activation barriers for multiple pathways, leading to a mixture of products.

Q5: Can the choice of solvent affect the optimal temperature?

Absolutely. The solvent's boiling point naturally sets an upper limit for the reaction temperature at atmospheric pressure. Furthermore, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, often allowing for lower reaction temperatures compared to less polar solvents like toluene or THF.[7] However, one must be cautious, as some solvents like DMF and DMSO can decompose when heated with strong bases.[7] Water can also be used as a solvent in some modern catalytic systems, which may require specific temperature profiles for optimal performance.[9]

Part 2: Troubleshooting Guide for N-Ethylation Reactions

Encountering unexpected results is a common part of research. This guide provides a structured approach to diagnosing and solving problems during sulfonamide N-ethylation.

Problem Potential Cause Recommended Solution & Explanation
No or Low Conversion 1. Insufficient Thermal Energy: The activation energy for the reaction has not been overcome.Solution: Incrementally increase the reaction temperature in 10-20°C steps. Monitor the reaction by TLC or LC-MS after 1-2 hours at each new temperature. Be patient, as some reactions require extended heating.[10]
2. Inappropriate Base/Substrate Combination: The sulfonamide N-H is not sufficiently deprotonated by the chosen base to become an effective nucleophile. The pKa of the sulfonamide proton is typically 10-11, so a base that generates a conjugate acid with a higher pKa is required.Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS). Alternatively, if using a strong base, ensure the deprotonation step is complete before adding the ethylating agent. This can sometimes be done at a lower temperature (e.g., 0°C) before warming to the reaction temperature.
3. Steric Hindrance: Bulky groups on either the sulfonamide or the ethylating agent are preventing the SN2 transition state from forming.Solution: Higher temperatures may be required to overcome the steric barrier. If this leads to side reactions, consider a less sterically demanding ethylating agent or a different synthetic route. N-substituted sulfonamides are generally less reactive than primary ones due to sterics.[10]
Significant Side Product Formation 1. Temperature is Too High (Thermodynamic Control): The reaction has enough energy to access higher energy transition states, leading to less stable but rapidly formed byproducts, or it has reached equilibrium where a more stable byproduct is favored.[11]Solution: Reduce the reaction temperature. This will favor the pathway with the lowest activation energy, which is often the desired kinetic product (mono-N-ethylation).[5] Run a temperature screen from room temperature downwards (e.g., RT, 0°C, -20°C) if feasible.
2. O-Alkylation vs. N-Alkylation: If the substrate contains other nucleophilic groups (like a hydroxyl group), O-alkylation can compete.Solution: N-alkylation is often the kinetic product, while O-alkylation can be thermodynamically favored. Lowering the temperature can increase selectivity for the N-alkylated product. Additionally, choice of base is critical; a non-nucleophilic, sterically hindered base may favor deprotonation at the more accessible nitrogen.
Di-Ethylation is the Major Product 1. High Temperature & Excess Ethylating Agent: The initially formed mono-ethylated product is being deprotonated and reacting a second time. High temperatures accelerate this second alkylation.Solution: a) Reduce the reaction temperature significantly. b) Use a stoichiometric amount of the ethylating agent (1.0-1.1 equivalents). Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
2. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed allows the slower di-alkylation process to occur.Solution: Monitor the reaction closely using an appropriate analytical method (TLC, HPLC, or LC-MS).[12] Quench the reaction as soon as the starting sulfonamide is consumed to a satisfactory level.
Reaction Stalls Before Completion 1. Catalyst Deactivation (for catalyzed reactions): If using a transition metal catalyst (e.g., for borrowing hydrogen reactions), it may be unstable at the reaction temperature.[2]Solution: a) Lower the reaction temperature to a range where the catalyst is known to be stable. b) Consult the literature for the specific catalyst's thermal stability. c) Consider adding a second charge of the catalyst if deactivation is suspected.
2. Reaction Equilibrium: A reversible step in the reaction mechanism may be reaching equilibrium, preventing further conversion.Solution: Temperature can shift the equilibrium. Try adjusting the temperature up or down to see if the position of the equilibrium changes. Alternatively, consider using Le Châtelier's principle by removing a byproduct if possible (e.g., removing water in borrowing hydrogen reactions).

Part 3: Experimental Protocols

This section provides a practical, step-by-step workflow for optimizing the reaction temperature for a generic sulfonamide N-ethylation using ethyl iodide as the alkylating agent.

Protocol 1: Parallel Screening for Optimal Reaction Temperature

Objective: To efficiently determine the optimal temperature that maximizes the yield of the mono-N-ethylated product while minimizing byproduct formation.

Materials:

  • Sulfonamide starting material

  • Ethyl Iodide (EtI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Parallel synthesis reactor or multiple reaction vials with stir bars

  • Heating block/plate with temperature control

  • TLC plates, HPLC, or LC-MS for analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the sulfonamide (1.0 eq.), and K₂CO₃ (2.0 eq.) to each of the 5 reaction vials.

  • Solvent Addition: Add a consistent volume of anhydrous DMF to each vial to achieve a target concentration (e.g., 0.2 M).

  • Ethylating Agent Addition: Add ethyl iodide (1.1 eq.) to each vial.

  • Temperature Setup: Seal the vials and place them in the parallel reactor or on separate heating blocks set to the following temperatures:

    • Vial 1: 25°C (Room Temperature)

    • Vial 2: 40°C

    • Vial 3: 60°C

    • Vial 4: 80°C

    • Vial 5: 100°C

  • Reaction Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with a few drops of water and extract with ethyl acetate. Spot the organic layer on a TLC plate or dilute for LC-MS analysis to assess the conversion of starting material and the formation of products.

  • Time Course: Continue to monitor the reactions at regular intervals (e.g., 4h, 8h, 24h) until the reaction at the optimal temperature appears complete or has stalled.

  • Work-up and Analysis: Once the experiment is complete, cool all vials to room temperature. Dilute the reaction mixtures with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantification: Analyze the crude residue from each reaction by ¹H NMR or a calibrated HPLC/LC-MS method to determine the precise ratio of starting material, mono-ethylated product, and key byproducts (like the di-ethylated species).

Part 4: Data Summary & Visualizations

Data Presentation

The results from the optimization protocol can be summarized to clearly identify the optimal conditions.

Table 1: Hypothetical Results from Temperature Optimization Screening

Temperature (°C)Reaction Time (h)Conversion of SM (%)Yield of Mono-ethyl Product (%)Purity by HPLC (%)Di-ethyl Byproduct (%)
25243530>98<1
40128582952
60 8 >99 95 96 3
804>99888513
1002>99757025

Data are for illustrative purposes. SM = Starting Material.

Visualizing Workflows and Concepts

Diagrams can clarify complex decision-making processes and workflows.

Diagram 1: Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Weigh Sulfonamide & Base into 5 Vials prep2 Add Solvent (DMF) prep1->prep2 prep3 Add Ethylating Agent prep2->prep3 react1 Set Temperatures (25, 40, 60, 80, 100°C) prep3->react1 react2 Monitor by TLC/LC-MS (t = 2, 4, 8, 24h) react1->react2 analysis1 Quench & Work-up react2->analysis1 analysis2 Analyze Crude by NMR/HPLC analysis1->analysis2 analysis3 Determine Optimal Temperature analysis2->analysis3 conclusion Optimized Condition Found analysis3->conclusion

Caption: Workflow for parallel temperature screening.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G decision decision outcome outcome start Low Yield of N-Ethyl Product q1 Is Starting Material (SM) Consumed? start->q1 q2 Are there significant byproducts? q1->q2 Yes no_sm_consumed Increase Temperature OR Use Stronger Base q1->no_sm_consumed No yes_byproducts Lower Temperature to Improve Selectivity (Kinetic Control) q2->yes_byproducts Yes no_byproducts Possible Degradation or Work-up Issue q2->no_byproducts No outcome1 Improved Conversion no_sm_consumed->outcome1 Re-run Reaction outcome2 Higher Purity & Yield yes_byproducts->outcome2 Re-run Reaction outcome3 Problem Identified no_byproducts->outcome3 Check Stability & Review Protocol

Caption: Decision tree for troubleshooting low yield.

Part 5: References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • ResearchGate. (n.d.). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

  • MDPI. (2026). Structural and Functional Aspects of DHPM-Thiones and Their Derivatives: A Critical Review of Pharmaceutical Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]

  • Atlantis Press. (2021). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Retrieved from [Link]

  • PubMed. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Retrieved from [Link]

  • Journal of the AOAC. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • ACS Publications. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Retrieved from [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Retrieved from [Link]

  • YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). Retrieved from [Link]

Sources

Optimization

Degradation products of N-ethyl-2,4,6-trimethylbenzenesulfonamide under heat

Introduction N-ethyl-2,4,6-trimethylbenzenesulfonamide belongs to the N-aryl sulfonamide class of compounds, which are generally considered thermally stable. However, under elevated temperatures, such as those encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-ethyl-2,4,6-trimethylbenzenesulfonamide belongs to the N-aryl sulfonamide class of compounds, which are generally considered thermally stable. However, under elevated temperatures, such as those encountered during manufacturing, formulation, or accelerated stability studies, degradation can occur. Understanding the degradation pathways and resulting products is critical for ensuring drug product safety, efficacy, and regulatory compliance.

This guide provides a comprehensive technical overview of the expected thermal degradation behavior of N-ethyl-2,4,6-trimethylbenzenesulfonamide, based on established principles for analogous N-aryl sulfonamides. We will explore the underlying mechanisms, identify likely degradation products, and provide detailed protocols and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the thermal degradation of N-aryl sulfonamides like N-ethyl-2,4,6-trimethylbenzenesulfonamide?

The primary and most facile degradation pathway involves the homolytic cleavage (fission) of the sulfur-nitrogen (S-N) bond.[1] This is because the S-N bond has a significantly lower bond dissociation energy (approximately 116 kcal/mol) compared to the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds within the molecule.[1] This initial cleavage results in the formation of two radical intermediates: an N-ethyl-2,4,6-trimethylanilino radical and a benzenesulfonyl radical. These highly reactive species then undergo a variety of secondary reactions to form the final degradation products.

Q2: What are the most likely degradation products I should expect to see?

Based on the radical mechanism, you can anticipate a range of products. The most common degradation products observed from the thermolysis of similar N-aryl sulfonamides include:

  • Sulfur Dioxide (SO₂): Formed from the decomposition of the sulfonyl radical.[1]

  • Aniline/Amine Derivatives: In this case, N-ethyl-2,4,6-trimethylaniline would be a primary product resulting from the anilino radical.

  • Rearrangement Products: Fries-type rearrangements can occur, leading to the formation of aminobiphenyl sulfones.[1]

  • Hydrocarbons: Products like biphenyl can be formed through radical coupling reactions.[1]

  • Oxides of Carbon and Nitrogen (COx, NOx): Under oxidative conditions, more extensive decomposition will yield these gaseous products.[2]

Q3: At what temperature range should I expect degradation to begin?

While the exact onset temperature is specific to the molecule and experimental conditions (e.g., heating rate, atmosphere), decomposition for many sulfonamides becomes significant at temperatures above 200°C.[2][3] For N-arylbenzenesulfonamides, studies have shown degradation occurring at temperatures around 300°C.[1] It is crucial to use thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the precise thermal profile for your specific compound.

Q4: What are the recommended analytical techniques to identify and quantify these degradation products?

A multi-technique approach is most effective:

  • Thermal Analysis (TGA/DSC): To determine the onset temperature of degradation and characterize thermal events (melting, decomposition).[2][4]

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): Ideal for separating and identifying non-volatile and semi-volatile degradation products in a complex mixture.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile degradation products.

  • Evolved Gas Analysis (EGA-MS): A powerful technique where a TGA is coupled directly to a mass spectrometer to identify gaseous products like SO₂, CO₂, and NOx as they are evolved during heating.

Proposed Degradation Pathway

The following diagram illustrates the proposed initial step in the thermal degradation of N-ethyl-2,4,6-trimethylbenzenesulfonamide, based on the principle of homolytic S-N bond cleavage.

G cluster_0 Initial Compound cluster_1 Radical Intermediates cluster_2 Final Degradation Products Parent N-ethyl-2,4,6-trimethylbenzenesulfonamide Radical1 N-ethyl-2,4,6-trimethylanilino Radical Parent->Radical1 Heat (Δ) Homolytic S-N Cleavage Radical2 Benzenesulfonyl Radical Parent->Radical2 Heat (Δ) Homolytic S-N Cleavage Product1 N-ethyl-2,4,6-trimethylaniline Radical1->Product1 Hydrogen Abstraction Product3 Rearrangement Products (e.g., aminobiphenyl sulfones) Radical1->Product3 Recombination & Rearrangement Product4 Other Products (e.g., biphenyl) Radical1->Product4 Coupling/Other Reactions Product2 Sulfur Dioxide (SO₂) Radical2->Product2 Decomposition Radical2->Product3 Recombination & Rearrangement Radical2->Product4 Coupling/Other Reactions

Caption: Proposed thermal degradation pathway via S-N bond cleavage.

Troubleshooting Guide for Degradation Studies

Q: My TGA curve shows a mass loss event at a much lower temperature than expected. What could be the cause?

A:

  • Presence of Volatiles: The mass loss could be due to residual solvent (e.g., from crystallization) or adsorbed water, not decomposition. The event will typically be sharp and complete before 150°C. Solution: Ensure your sample is thoroughly dried under vacuum before analysis. Run a TGA with a slow heating ramp (e.g., 2-5 °C/min) with an isothermal hold at ~120°C to drive off volatiles before the main decomposition ramp.

  • Impurities: The presence of less stable impurities can trigger early degradation. Solution: Verify the purity of your sample using HPLC or NMR. If impurities are present, purify the sample and re-run the analysis.

  • Atmosphere Reactivity: If you are not running under an inert atmosphere (Nitrogen or Argon), oxidative degradation can occur at lower temperatures.[2] Solution: Ensure a consistent and high-purity inert gas purge is maintained throughout the TGA experiment.

Q: I am seeing a complex mixture of peaks in my HPLC-MS chromatogram that I cannot identify. How should I proceed?

A:

  • Establish a Baseline: First, analyze an unheated (control) sample of your compound to create a reference chromatogram. This helps distinguish true degradation products from pre-existing impurities or artifacts.

  • Predict Molecular Weights: Based on the proposed degradation pathway, calculate the expected molecular weights of likely products (e.g., N-ethyl-2,4,6-trimethylaniline, aminobiphenyl sulfones). Look for corresponding m/z values in your mass spectra.

  • Use High-Resolution MS (HRMS): If available, use an instrument like a QTOF or Orbitrap. HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of an unknown peak and significantly narrow down potential structures.[6]

  • Perform MS/MS Fragmentation: Isolate the parent ion of an unknown peak and fragment it. The resulting fragmentation pattern provides structural clues that can be used to elucidate the identity of the degradation product. Compare these patterns to known fragmentation pathways of sulfonamides.

Q: My degradation study results are not reproducible between experiments. What factors are most critical to control?

A:

  • Heating Rate and Temperature Profile: The extent and nature of degradation are highly dependent on both the final temperature and the rate at which it is reached. Slower heating rates can sometimes favor different rearrangement pathways. Solution: Use a precisely controlled oven or TGA/DSC instrument. Ensure the heating ramp and final temperature are identical for all experiments.

  • Atmosphere Control: The presence of even trace amounts of oxygen can initiate different, more complex oxidative degradation pathways. Solution: Use a sealed reaction vessel purged thoroughly with a high-purity inert gas (N₂ or Ar). If using a tube furnace, ensure a continuous, steady flow of inert gas.

  • Sample Homogeneity and Form: The physical form of the sample (fine powder vs. large crystals) can affect heat transfer and degradation kinetics. Solution: Gently grind the sample to a consistent, fine powder before each experiment to ensure uniform heating.

Troubleshooting Workflow

G cluster_TGA Thermal Analysis (TGA/DSC) cluster_LCMS Chromatography (HPLC/GC-MS) cluster_Repro Reproducibility Issues start Unexpected Experimental Result tga_issue Early Mass Loss or Unexpected Thermal Event start->tga_issue lcms_issue Unidentified Peaks start->lcms_issue repro_issue Inconsistent Results start->repro_issue tga_cause1 Residual Volatiles (Solvent/Water)? tga_issue->tga_cause1 tga_cause2 Sample Impurity? tga_issue->tga_cause2 tga_cause3 Reactive Atmosphere (Oxygen)? tga_issue->tga_cause3 tga_sol1 Action: Dry sample, use isothermal hold. tga_cause1->tga_sol1 tga_sol2 Action: Check purity (HPLC/NMR), purify if needed. tga_cause2->tga_sol2 tga_sol3 Action: Ensure high-purity inert gas purge. tga_cause3->tga_sol3 lcms_cause1 Impurity or Degradant? lcms_issue->lcms_cause1 lcms_cause2 Structure Unknown? lcms_issue->lcms_cause2 lcms_sol1 Action: Analyze unheated control sample. lcms_cause1->lcms_sol1 lcms_sol2 Action: Use HRMS for formula and MS/MS for fragmentation. lcms_cause2->lcms_sol2 repro_cause1 Inconsistent Heating? repro_issue->repro_cause1 repro_cause2 Atmosphere Variation? repro_issue->repro_cause2 repro_cause3 Sample Inhomogeneity? repro_issue->repro_cause3 repro_sol1 Action: Use precise temperature control. repro_cause1->repro_sol1 repro_sol2 Action: Ensure consistent inert purge. repro_cause2->repro_sol2 repro_sol3 Action: Standardize sample form (powder). repro_cause3->repro_sol3

Caption: A workflow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: Thermal Profile Analysis using TGA

This protocol outlines the determination of the onset of thermal degradation.

Objective: To determine the temperature at which N-ethyl-2,4,6-trimethylbenzenesulfonamide begins to lose mass due to thermal decomposition.

Methodology:

  • Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

  • Atmosphere Control: Purge the TGA furnace with high-purity nitrogen (99.99%+) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to establish an inert atmosphere.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered N-ethyl-2,4,6-trimethylbenzenesulfonamide into a tared TGA crucible (platinum or alumina is recommended).

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate provides a good balance between analytical speed and resolution of thermal events.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Identification of Degradation Products by HPLC-MS/MS

This protocol describes how to prepare and analyze a thermally stressed sample to identify degradation products.

Objective: To separate and tentatively identify the degradation products of N-ethyl-2,4,6-trimethylbenzenesulfonamide after heating.

Methodology:

  • Sample Preparation (Thermal Stress):

    • Place 20-50 mg of the compound into a small glass vial.

    • Purge the vial with nitrogen, seal it, and place it in a calibrated oven at a predetermined temperature (e.g., 250°C, determined from TGA data) for a set period (e.g., 1 hour).

    • Prepare a control sample stored at room temperature.

  • Extraction:

    • Allow the vials to cool to room temperature.

    • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Method:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid helps with ionization in the MS source.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

    • MS Detector: Operate in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 50-800.

    • MS/MS: Set the instrument to perform data-dependent acquisition, triggering fragmentation (MS/MS) on the most abundant ions detected in each full scan.

  • Data Analysis: Compare the chromatograms of the heated and control samples. Analyze the mass spectra and fragmentation patterns of new peaks in the heated sample to propose structures for the degradation products.

Summary of Expected Thermal Events

The following table provides a predictive summary of thermal events based on data from similar sulfonamide compounds. Actual values must be determined experimentally.

Temperature Range (°C)Thermal EventAssociated Process
Ambient to ~200StableNegligible mass loss. An endothermic peak corresponding to the melting point may be observed by DSC.[2]
> 200 - 300OnsetThe beginning of significant mass loss in TGA, indicating the start of decomposition. An exothermic or endothermic event may appear in DSC.[2][3]
> 300MajorRapid mass loss corresponding to the primary decomposition of the molecule.

References

  • Badr, M. Z. A., Aly, M. M., & Fahmy, A. M. (1981). Molecular rearrangements. 19. Thermolysis and photolysis of N-arylbenzenesulfonamides. The Journal of Organic Chemistry, 46(23), 4784–4788. [Link]

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(10), 2841-2844. [Link]

  • Cruciani, G., et al. (2016). Thermal regeneration of sulfamethoxazole-loaded zeolites: In situ structural monitoring and degradation mechanism. Journal of Hazardous Materials, 323(Pt A), 249-258. [Link]

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. ResearchGate. [Link]

  • Senta, I., et al. (2016). Thermal regeneration of sulfamethoxazole-loaded zeolites: In situ structural monitoring and degradation mechanism. ResearchGate. [Link]

  • Berthod, F. X., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2919. [Link]

  • Felczak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688. [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute of Hydrochemistry. [Link]

Sources

Troubleshooting

Resolving phase separation issues involving N-ethyl-2,4,6-trimethylbenzenesulfonamide

Technical Support Center: Phase Separation & Purification of N-Ethyl-2,4,6-trimethylbenzenesulfonamide Topic: Troubleshooting Phase Separation (Oiling Out, Emulsions, and Amorphous Instability) Compound: N-Ethyl-2,4,6-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phase Separation & Purification of N-Ethyl-2,4,6-trimethylbenzenesulfonamide

Topic: Troubleshooting Phase Separation (Oiling Out, Emulsions, and Amorphous Instability) Compound: N-Ethyl-2,4,6-trimethylbenzenesulfonamide (CAS: 80-39-7 / Analogous derivatives) Audience: Process Chemists, Formulation Scientists, and R&D Researchers.[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your N-ethyl-2,4,6-trimethylbenzenesulfonamide (henceforth N-Et-MTS ) sample has failed to crystallize, separating instead as a viscous oil ("oiling out"), or has formed a persistent emulsion during aqueous workup.

N-Et-MTS is a highly lipophilic sulfonamide.[1][2] The steric bulk of the mesityl group (2,4,6-trimethyl) combined with the flexible N-ethyl tail creates significant packing difficulties in the crystal lattice.[1] This physicochemical profile makes the compound prone to Liquid-Liquid Phase Separation (LLPS) prior to crystallization, particularly in mixed-solvent systems.[1]

This guide prioritizes the resolution of "oiling out" (stable liquid phase formation) and extraction emulsions, using thermodynamic principles to restore phase purity.

Module 1: Troubleshooting Crystallization (Oiling Out)

The Issue: During recrystallization, the solution becomes cloudy, and droplets of N-Et-MTS form a distinct liquid layer at the bottom of the flask, rather than precipitating as a solid.

The Mechanism: This phenomenon, known as "oiling out," occurs when the Liquid-Liquid Phase Separation (LLPS) boundary (spinodal) is crossed before the solid-liquid solubility curve (binodal).[1][2] This usually happens because:

  • The operating temperature is above the melting point of the solvated N-Et-MTS (which is often depressed by impurities).[1][2]

  • The solvent system is too polar, pushing the hydrophobic N-Et-MTS out of solution too rapidly.[1][2]

Protocol: Correcting Oiling Out via Metastable Zone Control

Step 1: Re-homogenization [1]

  • Action: Re-heat the mixture until the oil phase re-dissolves completely. Do not attempt to crystallize from the oiled state; the oil acts as an impurity sink and will yield low-purity gum.

  • Correction: If the oil persists even at reflux, add a small volume of a "Good Solvent" (e.g., Toluene, IPA, or Ethyl Acetate) until homogenous.[2]

Step 2: Temperature & Seeding (The "Seeding Window")

  • Action: Cool the solution slowly (1°C/min).

  • Critical Step: You must seed the solution before it hits the oiling-out temperature (

    
    ).[1]
    
  • Technique: When the solution is slightly supersaturated but still clear (approx. 5-10°C below saturation temp), add 0.1 wt% pure seed crystals.

  • Note: If you lack seed crystals, withdraw 1 mL of solution, cool it rapidly on a watch glass to force precipitation (even if amorphous), scratch it to induce crystallinity, and use this as the seed.

Step 3: Anti-Solvent Addition (Ternary Control)

  • Action: If using an anti-solvent (e.g., Heptane or Water), add it after the seed bed is established.

  • Rate: Addition rate must be slower than the crystal growth rate to prevent secondary nucleation (which leads to oiling).

Data Table 1: Recommended Solvent Systems for N-Et-MTS

Solvent TypeSpecific SolventFunctionRisk Profile
Good Solvent Toluene / XyleneHigh solubility due to

-

stacking match.[1][2]
Low risk of oiling; slow evaporation.[2]
Intermediate Isopropyl Alcohol (IPA)Moderate solubility; H-bonding acceptor.[1][2]Good balance for cooling crystallization.[1][2]
Anti-Solvent n-Heptane / HexaneVery low solubility.[1][2]High Risk: Rapid addition causes immediate oiling.[1][2]
Anti-Solvent WaterExtremely low solubility.[1][2]High Risk: Only use with water-miscible organic co-solvents (e.g., EtOH).[1][2]

Module 2: Troubleshooting Aqueous Extraction (Emulsions)

The Issue: During workup (e.g., removing the mesityl protecting group or synthesizing the sulfonamide), the organic and aqueous layers form a "rag layer" or stable emulsion that refuses to separate.

The Mechanism: N-Et-MTS is surface-active.[1][2] The sulfonamide moiety is polar, while the trimethylbenzene core is lipophilic. At high pH (if the sulfonamide proton is acidic, though N-ethyl substitution removes the acidic proton, impurities might remain) or in the presence of synthesis byproducts, it acts as a surfactant, stabilizing the interface.[2]

Protocol: Breaking the Emulsion
  • The "Brine Wash" Strategy:

    • Add saturated NaCl solution.[1][2] This increases the ionic strength of the aqueous phase, driving the organic N-Et-MTS back into the organic layer ("salting out").[1]

  • Phase Inversion Filtration:

    • If the emulsion is persistent, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically disrupts the surfactant micelle stability.

  • Density Modification:

    • If using Dichloromethane (DCM) and Water (densities are close if the aqueous layer is salt-heavy), the layers may not separate by gravity.[1][2] Add a lower-density solvent (e.g., Ethyl Acetate) to lighten the organic phase or add more DCM to make it heavier.[1]

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision-making process when encountering phase separation with N-Et-MTS.

PhaseSeparationTroubleshooting Start Problem: Phase Separation Detected TypeCheck Identify Phase Type Start->TypeCheck OilingOut Viscous Oil Droplets (During Crystallization) TypeCheck->OilingOut Solid/Liquid Issue Emulsion Rag Layer / Emulsion (During Extraction) TypeCheck->Emulsion Liquid/Liquid Issue TempCheck Is Temp > Melting Point? OilingOut->TempCheck CoolSlow Action: Cool Slower + Add Seed Crystals TempCheck->CoolSlow No (Supercooled Oil) AddSolvent Action: Re-heat Add 'Good' Solvent (Toluene) TempCheck->AddSolvent Yes (Melted Solute) Separation Success: Phase Separation CoolSlow->Separation AddSolvent->CoolSlow Retry Crystallization SaltCheck Add Saturated Brine Emulsion->SaltCheck Filter Action: Filter through Celite SaltCheck->Filter Persists SaltCheck->Separation Resolved Filter->Separation

Caption: Figure 1.[1][2] Decision logic for distinguishing and resolving 'Oiling Out' vs. Extraction Emulsions for N-Et-MTS.

Frequently Asked Questions (FAQs)

Q1: Why does N-Et-MTS oil out even when I use the correct solvent ratios from the literature? A: Literature protocols often assume high purity.[1][2] If your crude material contains synthesis byproducts (e.g., unreacted mesitylenesulfonyl chloride or ethylamine salts), these impurities depress the melting point of your product (Melting Point Depression). This lowers the crystallization temperature below the liquid-liquid phase separation temperature.[1]

  • Fix: Perform a "Hot Filtration" or a silica plug purification to remove gross impurities before attempting recrystallization.[2][3]

Q2: Can I use water as an anti-solvent? A: Use with extreme caution.[2] Because N-Et-MTS is highly hydrophobic, adding water to a hydrophilic solvent (like Ethanol) creates a massive polarity spike, causing immediate oiling.[1]

  • Fix: Use a "Reverse Addition" method. Slowly add your organic solution into a large volume of vigorously stirred water. This favors rapid precipitation of fine particles (amorphous or microcrystalline) which can then be annealed (heated) to form proper crystals.

Q3: How do I confirm if the "oil" is my product or a byproduct? A: Isolate a small amount of the oil, dissolve it in deuterated chloroform (


), and run a proton NMR.
  • Diagnostic: Look for the characteristic mesityl peaks: Two singlets around

    
     2.3 (p-methyl) and 
    
    
    
    2.6 (o-methyls), and the ethyl group signals (triplet/quartet).[1][2] If the integration is correct, the oil is your product. If you see extra aromatic peaks, it is an impurity.

Q4: Is this compound stable in the amorphous state? A: Sulfonamides with flexible alkyl chains (like the N-ethyl group) have low Glass Transition Temperatures (


).[1] If you isolate the oil and dry it, it may remain a sticky glass or slowly crystallize over weeks (physical instability).
  • Recommendation: Always force crystallization for long-term storage stability.

References

  • National Institute of Standards and Technology (NIST). Benzenesulfonamide, N-ethyl-4-methyl- (Analogous Properties & Spectra).[1][2][4] NIST Chemistry WebBook, SRD 69.[2] [Link][1]

  • PubChem. N-ethyl-2,4,6-trimethylbenzenesulfonamide Compound Summary. National Library of Medicine. [Link]

  • Myerson, A. S. Handbook of Industrial Crystallization.[2] 2nd Edition, Butterworth-Heinemann, 2002.[1] (Authoritative text on "Oiling Out" mechanisms and control).

  • Beckmann, W. Crystallization: Basic Concepts and Industrial Applications.[2] Wiley-VCH, 2013.[1] (Source for metastable zone width and seeding protocols).

  • Cheremisinoff, N. P. Industrial Solvents Handbook.[2] 2nd Edition, Marcel Dekker, 2003. (Reference for solvent solubility parameters and selection).

Sources

Optimization

Minimizing side reactions during N-ethyl-2,4,6-trimethylbenzenesulfonamide production

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for N-ethyl-2,4,6-trimethylbenzenesulfonamide Production Executive...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for N-ethyl-2,4,6-trimethylbenzenesulfonamide Production

Executive Summary & Reaction Context

Compound: N-ethyl-2,4,6-trimethylbenzenesulfonamide Reagents: 2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) + Ethylamine.[1][2] Key Challenge: The steric bulk of the mesityl (2,4,6-trimethylphenyl) group provides excellent stability but slows nucleophilic attack, making the sulfonyl chloride prone to competitive hydrolysis if moisture is present.[2]

This guide addresses the specific kinetic and thermodynamic hurdles in synthesizing this sulfonamide, providing protocols to maximize yield and purity while minimizing the primary side reaction: hydrolysis to mesitylenesulfonic acid.

Troubleshooting & Optimization (Q&A)

Q1: My isolated yield is consistently low (<60%), but the starting sulfonyl chloride is consumed. Where is the mass going?

Diagnosis: The primary culprit is competitive hydrolysis . Mechanism: Mts-Cl is moisture-sensitive.[1][2] If your reaction medium contains water (e.g., using aqueous ethylamine or wet solvents), the sulfonyl chloride reacts with water to form 2,4,6-trimethylbenzenesulfonic acid (Mts-OH).[1][2] This byproduct is water-soluble and is often washed away during the aqueous workup, leading to "missing mass."[2] Solution:

  • Reagent Switch: Do not use 70% aqueous ethylamine. Use 2.0 M Ethylamine in THF or generate it in situ from Ethylamine Hydrochloride using a non-nucleophilic base (e.g., DIPEA) in anhydrous DCM.[2]

  • Protocol Adjustment: Ensure the reaction vessel is flame-dried and under an inert atmosphere (N₂ or Ar).

Q2: The reaction is extremely slow. After 24 hours, significant Mts-Cl remains.

Diagnosis: Steric Hindrance .[1][2] Mechanism: The two ortho-methyl groups on the mesityl ring shield the sulfur atom, significantly retarding nucleophilic attack by the amine compared to simple tosyl or benzenesulfonyl chlorides. Solution:

  • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium-type intermediate that is more susceptible to amine attack than the parent chloride.[1][2]

  • Temperature: While 0°C is standard for sulfonylation, Mts-Cl reactions often benefit from warming to Room Temperature (25°C) after the initial addition to drive conversion.[2]

Q3: I see a persistent spot on TLC slightly more polar than the product. Is this the bis-sulfonamide?

Diagnosis: Unlikely.[1] It is probably Mesitylenesulfonic acid or the Hydrochloride salt of the product. Reasoning: Bis-sulfonylation (formation of Mts-N(Et)-Mts) is sterically disfavored due to the four ortho-methyl groups clashing in the transition state.[1][2] Verification:

  • Perform a "mini-workup" on the TLC sample (shake with dilute HCl and EtOAc).[2] If the spot disappears or moves, it was a salt.[2]

  • If the spot remains and is UV-active but very polar, it is likely the sulfonic acid.[2] This can be removed by a basic wash (1M NaOH) during workup.[2]

Q4: The product is colored (yellow/orange) despite Mts-Cl being white.

Diagnosis: Trace impurities from sulfinate intermediates or oxidation of the amine. Solution:

  • Activated Charcoal: Treat the crude solution in hot ethyl acetate with activated carbon for 15 minutes, filter through Celite, and recrystallize.

  • Recrystallization: The steric bulk of the Mts group makes these compounds crystallize well. Use Ethyl Acetate/Hexanes (1:3) .[1][2]

Visualized Reaction Pathways

The following diagram maps the main reaction alongside the critical side-reactions (Hydrolysis) and the unlikely bis-sulfonylation pathway.

ReactionPathways MtsCl Mts-Cl (Starting Material) Intermediate Tetrahedral Intermediate MtsCl->Intermediate + EtNH₂ SulfonicAcid Mts-OH (Hydrolysis Side Product) MtsCl->SulfonicAcid + H₂O (Fast if wet) EtNH2 Ethylamine Water H₂O (Impurity) Product N-Ethyl-Mts (Target Product) Intermediate->Product - HCl (Main Pathway) BisSulf Bis-Sulfonamide (Sterically Blocked) Product->BisSulf + Mts-Cl (Very Slow)

Figure 1: Reaction landscape highlighting the competitive hydrolysis pathway caused by moisture.[2]

Standard Operating Procedure (SOP)

Objective: Synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide (10 mmol scale).

Reagents:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (2.19 g, 10 mmol)[1][2]

  • Ethylamine (2.0 M in THF, 10 mL, 20 mmol) OR Ethylamine HCl (1.63 g) + Et₃N (4.2 mL)[1][2]

  • Triethylamine (Et₃N) or DIPEA (2.1 mL, 15 mmol)[1][2]

  • DMAP (122 mg, 1 mmol)[1][2]

  • Dichloromethane (DCM), Anhydrous (50 mL)[1][2]

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen for 5 minutes.[2]

  • Solvent & Base: Add anhydrous DCM (40 mL) and Triethylamine (1.5 equiv).

    • Critical: If using Ethylamine HCl salt, add it now and stir for 10 min to liberate the free amine.[2]

  • Amine Addition: Cool the flask to 0°C (Ice bath). Add the Ethylamine solution (2.0 equiv) dropwise via syringe.[2]

  • Catalyst: Add DMAP (0.1 equiv) in one portion.

  • Mts-Cl Addition: Dissolve Mts-Cl (1.0 equiv) in the remaining 10 mL of DCM. Add this solution dropwise to the cold reaction mixture over 15 minutes.

    • Why? Slow addition keeps the concentration of Mts-Cl low relative to the amine, favoring substitution over side reactions.[2]

  • Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1][2] Mts-Cl (high R_f) should disappear.[1][2]

  • Quench & Workup:

    • Dilute with DCM (50 mL).[1][2]

    • Wash 1 (Acidic): 1M HCl (2 x 30 mL). Removes unreacted amine, Et₃N, and DMAP.

    • Wash 2 (Basic): Sat. NaHCO₃ or 1M NaOH (2 x 30 mL). Crucial: Removes Mts-OH (sulfonic acid) byproduct.[1][2]

    • Wash 3: Brine (30 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Data & Decision Support

Table 1: Solvent & Base Selection Matrix
Solvent SystemBase ChoiceSuitabilityNotes
DCM (Anhydrous) Et₃N / DIPEA Excellent Standard.[1][2] Easy workup. High solubility of Mts-Cl.[1][2]
THF (Anhydrous) Et₃N Good Good for in-situ amine generation.[1][2] Salt byproducts may precipitate.[1][2]
Water / DCM Na₂CO₃ Poor High risk of hydrolysis.[2] Only use if strictly necessary (Schotten-Baumann conditions) and with excess reagent.[1][2]
Pyridine Pyridine Moderate Acts as solvent & base.[2] Hard to remove completely; requires strong acid wash which might degrade sensitive substrates.[1][2]
Figure 2: Purification Logic Flow

PurificationFlow Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash 1: 1M HCl Crude->AcidWash BaseWash Wash 2: 1M NaOH / NaHCO₃ AcidWash->BaseWash RemoveAmine Removes: Ethylamine, Et₃N, DMAP, Pyridine AcidWash->RemoveAmine RemoveAcid Removes: Mesitylenesulfonic Acid (Mts-OH) BaseWash->RemoveAcid DryConc Dry (MgSO₄) & Concentrate BaseWash->DryConc Recryst Recrystallize (EtOAc / Hexanes) DryConc->Recryst

Figure 2: Step-by-step purification logic to ensure removal of specific byproducts.[1][2]

References

  • Organic Syntheses , Coll.[1][2] Vol. 10, p. 411 (2004); Vol. 77, p. 50 (2000).[1][2] (Protocol for Mts-Cl reactions and handling). Link

  • PubChem Compound Summary , "2-Mesitylenesulfonyl chloride".[1][2] (Physical properties and reactivity data). Link[1][2]

  • NIST Chemistry WebBook , "Benzenesulfonyl chloride, 2,4,6-trimethyl-".[1][2] (Spectral data for identification). Link[1][2]

  • Organic Chemistry Portal , "Sulfonamide Synthesis".[1][2] (General mechanistic overview and catalyst choices). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide

Topic: 1H NMR and 13C NMR Spectra Analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectra Analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Mesityl vs. Tosyl Distinction

In medicinal chemistry and peptide synthesis, the choice between a Mesitylenesulfonyl (Mts) and a


-Toluenesulfonyl (Tosyl/Ts)  group is often dictated by steric requirements and acid stability.[1] While both serve as robust amine protecting groups or pharmacophores, their spectroscopic signatures differ radically due to the symmetry of the mesitylene ring.[1]

This guide provides a definitive technical analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide (the Mts-ethyl derivative).[1] We compare its NMR performance directly against its closest alternative, N-ethyl-


-toluenesulfonamide (Ts-ethyl) , highlighting the diagnostic signals required for rapid structural verification during synthesis.

Structural Analysis & Spin Systems

Before interpreting the spectra, we must define the magnetic environments.[1] The Mts group introduces a high degree of symmetry not present in the Tosyl analog.[1]

The Mts System (N-ethyl-2,4,6-trimethylbenzenesulfonamide)[1]
  • Symmetry: The molecule has a plane of symmetry running through the C1-C4 axis of the aromatic ring.

  • Aromatic Protons: The two protons at positions 3 and 5 are chemically equivalent, resulting in a singlet (2H).[1]

  • Methyl Groups:

    • Ortho-Methyls (Positions 2, 6): Chemically equivalent (6H). These are sterically crowded and magnetically deshielded by the adjacent sulfonyl group.[1]

    • Para-Methyl (Position 4): Unique environment (3H), typical benzylic resonance.[1]

  • Ethyl Group: Standard

    
     system (Triplet + Quartet).[1]
    
The Alternative: Tosyl System (N-ethyl- -toluenesulfonamide)[1]
  • Symmetry:

    
     axis.
    
  • Aromatic Protons:

    
     system (often appearing as two doublets), integrating to 4H total.[1]
    
  • Methyl Groups: Single aromatic methyl (3H).[1]

Comparative 1H NMR Analysis

The following data compares the spectral fingerprints of the Mts derivative against the Ts derivative.

Table 1: Comparative 1H NMR Chemical Shifts (


, ppm in CDCl

)
Proton AssignmentMts-Ethyl (Target)Ts-Ethyl (Alternative)Diagnostic Difference
Ar-H (Ring) 6.95 (s, 2H) 7.75 (d, 2H), 7.30 (d, 2H)Mts is a Singlet (2H); Ts is two Doublets (4H).[1]
Ortho-Me (Ar-CH

)
2.65 (s, 6H) N/AKey Identifier: Mts

-Me is significantly deshielded (>2.6 ppm).[1]
Para-Me (Ar-CH

)
2.29 (s, 3H)2.43 (s, 3H)Mts

-Me is slightly shielded compared to Ts-Me.[1]
N-CH

(Ethyl)
2.98 (dq, 2H)2.95 (dq, 2H)Negligible difference; coupling

Hz.[1]
CH

(Ethyl)
1.12 (t, 3H)1.10 (t, 3H)Negligible difference.[1]
NH (Sulfonamide) 4.60 (br s, 1H)4.80 (br s, 1H)Exchangeable; shift varies with concentration/temp.[1]
Mechanistic Insight: The "Ortho Effect"

In the Mts derivative, the ortho-methyl signal appears at


 2.65 ppm, which is unusually downfield for an aromatic methyl group (typically 

2.3 ppm).[1]
  • Causality: The sulfonyl group (

    
    ) is highly electron-withdrawing and anisotropic.[1] The steric bulk of the ortho-methyls forces the 
    
    
    
    group into a conformation where the methyl protons lie in the deshielding cone of the sulfonyl oxygen atoms.
  • Validation: If you observe a singlet integrating to 6H above 2.5 ppm, you have successfully installed the Mts group.[1] If this peak is absent, you likely have the Tosyl derivative or unreacted starting material.[1][2]

Comparative 13C NMR Analysis

The carbon spectrum confirms the symmetry.[1] The Mts derivative shows fewer aromatic signals than one might expect for a substituted benzene due to equivalence.[1]

Table 2: 13C NMR Assignments (


, ppm) 
Carbon TypeMts-Ethyl (Target)Ts-Ethyl (Alternative)Notes
C-ipso (S-C) ~133.5~137.0Quaternary.
C-ortho ~139.0 (Quaternary)~127.5 (CH)Differentiation: Mts ortho is quaternary; Ts ortho is CH.
C-meta ~132.0 (CH)~130.0 (CH)Mts meta is the only aromatic CH signal.[1]
C-para ~142.5 (Quaternary)~143.5 (Quaternary)Both are quaternary.[1]
Ar-Me (Ortho) 23.0 N/ADeshielded methyl carbon.[1]
Ar-Me (Para) 21.021.5Standard benzylic carbon.[1]
N-CH

38.238.0-
Ethyl-CH

14.814.8-

Experimental Protocol

To ensure reproducibility, the following protocol outlines the synthesis and analysis workflow. This method prioritizes purity for NMR analysis.[1]

Synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide
  • Reagents:

    • 2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) [1.0 equiv][1]

    • Ethylamine (70% aq. or HCl salt) [1.2 equiv][1]

    • Triethylamine (

      
      ) [2.0 equiv][1]
      
    • Dichloromethane (DCM) [Solvent, 0.2 M][1]

  • Procedure:

    • Step A: Dissolve Mts-Cl in DCM and cool to 0°C.

    • Step B: Add

      
       followed by dropwise addition of Ethylamine.[1]
      
    • Step C: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Step D (Workup): Wash organic layer with 1M HCl (to remove unreacted amine/Et3N), then Sat.[1] NaHCO

      
      , then Brine.[1]
      
    • Step E: Dry over MgSO

      
      , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
      
NMR Acquisition Parameters
  • Solvent: CDCl

    
     (Chloroform-d).[1] Note: DMSO-d
    
    
    
    may be used if NH peak resolution is critical, but CDCl
    
    
    provides better resolution of the methyl singlets.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of the aromatic protons vs. methyl protons (due to different T1 relaxation times of methyl groups).
    

Visualization & Logic

Figure 1: Synthesis & Analysis Workflow

A step-by-step guide from reagents to validated spectra.

G Start Reagents: Mts-Cl + Ethylamine Rxn Reaction: DCM, Et3N, 0°C -> RT Start->Rxn Workup Workup: 1. 1M HCl Wash 2. Dry (MgSO4) Rxn->Workup NMR_Prep Sample Prep: 15mg in CDCl3 Workup->NMR_Prep Analysis 1H NMR Acquisition NMR_Prep->Analysis

Caption: Optimized workflow for the synthesis and spectroscopic validation of Mts-ethyl derivatives.

Figure 2: Spectral Logic Tree (Mts vs. Ts)

A decision tree for researchers to rapidly identify the product based on 1H NMR signals.

Logic Root Analyze Aromatic Region (6.5 - 8.0 ppm) Singlet Singlet (2H) ~ 6.95 ppm Root->Singlet Symmetry Found Doublets Two Doublets (4H) AA'BB' System Root->Doublets No Symmetry CheckMe Check Methyl Region (2.0 - 2.8 ppm) Singlet->CheckMe Ts_Result Identify: Tosyl (Ts) Derivative Doublets->Ts_Result TwoPeaks Two Singlets: 6H (~2.65 ppm) 3H (~2.29 ppm) CheckMe->TwoPeaks Ortho + Para Me OnePeak One Singlet: 3H (~2.43 ppm) CheckMe->OnePeak Error/Other Mts_Result CONFIRMED: Mts-Ethyl Derivative TwoPeaks->Mts_Result

Caption: Diagnostic logic tree for distinguishing Mesitylenesulfonyl (Mts) from Toluenesulfonyl (Ts) derivatives.

References

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide Spectral Data. National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses. Synthesis of Sulfonamides via Sulfonyl Chlorides.[1] Org.[1][2][3][4][5][6][7] Synth. 2010 , 87, 231.[1] Available at: [Link][1]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][4] Chem. 1997 , 62, 7512–7515.[1][3][4] (Standard reference for solvent calibration in CDCl3). Available at: [Link][1]

  • Master Organic Chemistry. Tosylates and Mesylates. (Contextual comparison of sulfonamide protecting groups). Available at: [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Identification of N-ethyl-2,4,6-trimethylbenzenesulfonamide

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of N-ethyl-2,4,6-trimethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of N-ethyl-2,4,6-trimethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a robust framework for the identification and differentiation of this compound from structurally similar molecules. By dissecting its vibrational modes and comparing them with relevant alternatives, this guide serves as a practical reference for unambiguous spectral interpretation.

The Role of FTIR Spectroscopy in Molecular Characterization

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. This absorption pattern is unique to the molecule's functional groups and overall structure, generating a distinctive "molecular fingerprint".[1] In pharmaceutical development and quality control, FTIR is an indispensable tool for confirming the identity and purity of synthesized compounds.

For a molecule such as N-ethyl-2,4,6-trimethylbenzenesulfonamide, its FTIR spectrum is a composite of the vibrational signatures of its constituent parts: the sulfonamide group, the 1,2,4,6-tetrasubstituted benzene ring, the N-ethyl group, and the three methyl groups on the aromatic ring. Understanding the characteristic absorption frequencies of these individual moieties is paramount for accurate spectral assignment.

Comparative Spectral Analysis: N-ethyl-2,4,6-trimethylbenzenesulfonamide and Its Analogs

To facilitate the precise identification of N-ethyl-2,4,6-trimethylbenzenesulfonamide, a comparative analysis with structurally related compounds is essential. Here, we present the expected characteristic FTIR absorption peaks for our target compound and compare them with those of N-ethyl-p-toluenesulfonamide, a constitutional isomer with a different substitution pattern on the benzene ring.

Functional Group/Vibrational Mode N-ethyl-2,4,6-trimethylbenzenesulfonamide (Predicted, cm⁻¹) N-ethyl-p-toluenesulfonamide (Experimental, cm⁻¹) Rationale for Peak Assignment and Differentiation
N-H Stretch ~3250-3300~3270This peak arises from the stretching of the nitrogen-hydrogen bond in the sulfonamide group. Its position can be influenced by hydrogen bonding.
Aromatic C-H Stretch ~3000-3100~3030-3090These absorptions are characteristic of the C-H stretching vibrations on the benzene ring.[2][3]
Aliphatic C-H Stretch ~2850-2980~2870-2970These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and trimethyl groups.
S=O Asymmetric Stretch ~1330-1350~1325The asymmetric stretching of the sulfonyl group (SO₂) typically results in a strong absorption band in this region.[4] The electron-donating methyl groups on the mesitylene ring are expected to slightly lower this frequency compared to less substituted rings.
S=O Symmetric Stretch ~1150-1170~1155The symmetric SO₂ stretch is also a strong absorption and is a key identifier for sulfonamides.[4]
Aromatic C=C Stretch ~1600, ~1470~1595, ~1495These peaks are due to the in-plane carbon-carbon stretching vibrations of the aromatic ring.[2] The substitution pattern influences the exact position and intensity of these bands.
C-H Bending (Aliphatic) ~1450, ~1380~1450, ~1370These absorptions are from the scissoring and bending vibrations of the CH₂ and CH₃ groups.
S-N Stretch ~900-940~910The stretching of the sulfur-nitrogen bond gives rise to a peak in this region.
Aromatic C-H Out-of-Plane Bending ~850-880~815This is a critical region for distinguishing between substitution patterns on the benzene ring. For a 1,2,4,6-tetrasubstituted ring, a strong absorption is expected in this range. In contrast, the para-substituted ring of N-ethyl-p-toluenesulfonamide shows a characteristic peak around 815 cm⁻¹.[5]

Experimental Protocol: FTIR Spectroscopy of a Solid Sample (KBr Pellet Method)

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample, such as N-ethyl-2,4,6-trimethylbenzenesulfonamide, using the potassium bromide (KBr) pellet technique. This method is predicated on the principle that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials:

  • N-ethyl-2,4,6-trimethylbenzenesulfonamide (or analyte of interest)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry FTIR-grade KBr to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of the pellet press.

    • Ensure the powder is evenly distributed across the surface of the die.

    • Assemble the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions and intensities of the absorption bands.

    • Compare the experimental spectrum with reference spectra or the predicted peak positions to confirm the identity of the compound.

Visualizing Molecular Vibrations and Structure

To aid in the conceptual understanding of the relationship between molecular structure and FTIR spectral peaks, the following diagrams are provided.

Caption: Key vibrational frequencies in N-ethyl-2,4,6-trimethylbenzenesulfonamide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample + KBr Sample + KBr Grind Grind Sample + KBr->Grind Load Die Load Die Grind->Load Die Press Pellet Press Pellet Load Die->Press Pellet Acquire Background Acquire Background Press Pellet->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Analyze Data Analyze Data Acquire Sample Spectrum->Analyze Data

Caption: Experimental workflow for KBr pellet FTIR analysis.

Conclusion

The identification of N-ethyl-2,4,6-trimethylbenzenesulfonamide via FTIR spectroscopy is a robust and reliable method when key spectral features are carefully considered. The characteristic absorptions of the sulfonamide group, particularly the strong S=O stretching bands, in conjunction with the unique out-of-plane C-H bending patterns of the 1,2,4,6-tetrasubstituted aromatic ring, provide a definitive spectral signature. By comparing the spectrum of an unknown sample to the data presented in this guide, researchers can confidently confirm the identity and purity of N-ethyl-2,4,6-trimethylbenzenesulfonamide, distinguishing it from constitutional isomers and other related impurities.

References

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • PubChem. (n.d.). N-ethyl-2,3,5,6-tetramethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Sambathkumar, K., et al. (2020). Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) by quantum chemical calculations. ResearchGate. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Gillespie, R. J., & Robinson, E. A. (1962). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 40(4), 644-657. [Link]

  • Kumar, A., & Pandey, A. (2023). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 16(2), 1-10. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of N-ethyl-2,4,6-trimethylbenzenesulfonamide

Topic: vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Significance

In the development of sulfonamide-based pharmacophores, precise structural characterization is non-negotiable. This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of N-ethyl-2,4,6-trimethylbenzenesulfonamide (Target Analyte).

We compare this molecule against its primary structural analogs—N-methyl-2,4,6-trimethylbenzenesulfonamide and Unsubstituted Benzenesulfonamide —to isolate the specific influence of the


-ethyl moiety and the sterically hindered mesityl core on ionization efficiency and fragmentation pathways.

Key Finding: The Target Analyte exhibits a diagnostic "Ethylene Loss" pathway (


 28) and a high-stability "Mesityl Core" ion (

119), rendering it distinguishable from metabolic byproducts (e.g., de-ethylated amines) with >99% confidence in ESI-MS/MS workflows.
Experimental Methodology: The Self-Validating Protocol

To replicate the fragmentation data presented below, the following "Self-Validating" protocol is recommended. This workflow ensures that observed fragments are products of Collision-Induced Dissociation (CID) and not in-source decay.

Protocol: ESI-MS/MS Characterization
  • Preparation: Dissolve 1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid. Final concentration: 1 µg/mL.

  • Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Source Settings (ESI+):

    • Capillary Voltage: 3.5 kV (Soft ionization to preserve

      
      ).
      
    • Desolvation Temp: 350°C.

    • Validation Step: Verify the intensity of the precursor (

      
       228) is >10x the intensity of any in-source fragment.
      
  • Fragmentation (Product Ion Scan):

    • Select Precursor:

      
       228.1 (Unit Resolution).
      
    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Gas: Nitrogen or Argon.

Deep Dive: Fragmentation Mechanics

The fragmentation of N-ethyl-2,4,6-trimethylbenzenesulfonamide is governed by the competition between the stability of the aromatic core (mesityl) and the lability of the sulfonamide (


) bond.
3.1 The Precursor Ion
  • Structure:

    
    
    
  • m/z: 228.1

  • Nature: The proton localizes on the sulfonamide nitrogen or the sulfonyl oxygens. The electron-donating methyl groups on the ring stabilize the positive charge, enhancing ionization efficiency compared to electron-deficient analogs (e.g., chloro-sulfonamides).

3.2 Primary Fragmentation Pathways

Pathway A: The "Diagnostic" Alkyl Cleavage (Loss of Ethylene) Unlike methyl-substituted analogs, the


-ethyl group allows for a McLafferty-like rearrangement. A hydrogen from the 

-carbon of the ethyl group transfers to the sulfonamide nitrogen, expelling neutral ethylene (

).
  • Transition:

    
     228 
    
    
    
    
    
    200
  • Loss: 28 Da (Neutral)

  • Significance: This confirms the presence of an ethyl chain. N-methyl analogs cannot undergo this transition.

Pathway B: S-N Bond Scission (Sulfonyl Cation Formation) Direct heterolytic cleavage of the


 bond generates the stable mesitylenesulfonyl cation.
  • Transition:

    
     228 
    
    
    
    
    
    183
  • Structure:

    
    
    

Pathway C: SO₂ Extrusion (Rearrangement) Common in ortho-substituted sulfonamides, the sulfonyl group rearranges, expelling


 to form the aniline derivative.
  • Transition:

    
     228 
    
    
    
    
    
    164
  • Loss: 64 Da (

    
    )
    
3.3 Pathway Visualization

Fragmentation Precursor Precursor [M+H]+ m/z 228 (Stable) Frag_200 Fragment A m/z 200 (Loss of C2H4) Precursor->Frag_200 -28 Da (Ethylene) McLafferty-like Frag_183 Fragment B m/z 183 (Mesitylsulfonyl Cation) Precursor->Frag_183 -45 Da (Ethylamine) S-N Cleavage Frag_164 Fragment C m/z 164 (SO2 Extrusion) Precursor->Frag_164 -64 Da (SO2) Rearrangement Frag_119 Fragment D m/z 119 (Mesityl Cation) Frag_183->Frag_119 -64 Da (SO2)

Figure 1: Collision-Induced Dissociation (CID) pathway map for N-ethyl-2,4,6-trimethylbenzenesulfonamide.[1]

Comparative Performance Analysis

This section objectively compares the Target Analyte against its closest structural "competitors" in an analytical context.

Comparison 1: Target vs. N-Methyl Analog

Scenario: Distinguishing the drug candidate (N-ethyl) from a synthetic impurity (N-methyl).

FeatureTarget (N-Ethyl) Analog (N-Methyl) Differentiation Logic
Precursor (

)
228.1214.1Mass shift of 14 Da (

).
Primary Neutral Loss -28 Da (Ethylene) -15 Da (Methyl Radical)*The loss of 28 Da is highly favorable and intense in the Target. The loss of 15 Da (radical) is energetically unfavorable in ESI, making the N-Methyl spectrum dominated by S-N cleavage rather than alkyl loss.
Diagnostic Ion

200

214 (Parent)

200 appears only in the N-ethyl spectrum.

*Note: Radical losses are rare in even-electron ESI spectra, making the N-methyl analog much more stable and harder to fragment at low energies.

Comparison 2: Target vs. Unsubstituted Benzenesulfonamide

Scenario: Assessing the impact of the Mesityl group (2,4,6-trimethyl) on stability.

FeatureTarget (Mesityl Core) Alternative (Phenyl Core) Performance Insight
Core Stability High ModerateThe three methyl groups on the Target donate electrons, stabilizing the aromatic cation (

119). The unsubstituted phenyl cation (

77) is less stable.
SO2 Extrusion Promoted SuppressedThe "Ortho Effect" (steric bulk of methyls at 2,6 positions) weakens the C-S bond, promoting rearrangement (

loss). The unsubstituted analog prefers simple cleavage.
Sensitivity High MediumThe Target is more hydrophobic (lipophilic), resulting in better surface activity in ESI droplets and higher signal intensity.
Workflow: Identification Logic Gate

Use this logic gate to program automated screening software (e.g., MassHunter, Analyst) for positive identification.

Workflow Start Unknown Peak Detected Check_Parent Precursor = 228? Start->Check_Parent Check_200 Fragment 200 Present? (Loss of -28) Check_Parent->Check_200 Yes Result_Neg NEGATIVE (Check Analogs) Check_Parent->Result_Neg No Check_119 Fragment 119 Present? (Mesityl Core) Check_200->Check_119 Yes Check_200->Result_Neg No (Likely N-Methyl) Result_Pos POSITIVE ID: N-ethyl-2,4,6-trimethyl... Check_119->Result_Pos Yes Check_119->Result_Neg No (Isomer?)

Figure 2: Logical decision tree for automated metabolite identification.

References
  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] [Link]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(9), 1274-1284. [Link]

  • Perreault, H., et al. (2011). Mechanisms of ion decomposition in ESI-MS of sulfonamides. Department of Chemistry, University of Manitoba.

Sources

Comparative

A Comparative Guide to Purity Assessment Standards for N-ethyl-2,4,6-trimethylbenzenesulfonamide

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity like N-ethyl-2,4,6-trimethylbenzenesulfonamide is a cornerstone of reliable and reproducible research. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity like N-ethyl-2,4,6-trimethylbenzenesulfonamide is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity profiles, and the overall validity of a study. This guide provides an in-depth comparison of the prevalent analytical methodologies for assessing the purity of N-ethyl-2,4,6-trimethylbenzenesulfonamide, grounded in established principles of analytical chemistry and regulatory expectations.

While N-ethyl-2,4,6-trimethylbenzenesulfonamide may not have a dedicated monograph in the major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the principles for controlling impurities in new drug substances are well-defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3] The ICH Q3A(R2) guideline, in particular, provides a framework for identifying, qualifying, and setting limits for impurities in active pharmaceutical ingredients (APIs).[2][4] This guide will, therefore, draw upon these principles to present a comprehensive overview of purity assessment.

The Analytical Landscape: A Comparative Overview

The choice of an analytical technique for purity assessment is a critical decision, driven by factors such as the expected impurities, the required sensitivity, and the intended application of the compound. For N-ethyl-2,4,6-trimethylbenzenesulfonamide, a sulfonamide derivative, several chromatographic and spectroscopic techniques are applicable. The following table summarizes the key performance characteristics of the most common methods.

Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.Retention time, peak area/height for quantification, % purity.High (ng to µg/mL).Excellent, high precision and accuracy.Robust, reproducible, widely available, suitable for routine quality control.[5]Requires reference standards for impurity identification, potential for co-elution.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Retention time, peak area for quantification.Very high for volatile compounds (pg to ng/mL).Excellent for volatile impurities.Ideal for residual solvent analysis and volatile organic impurities.[6][7]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Retention factor (Rf), qualitative presence of impurities.Moderate (µg).Semi-quantitative at best.Simple, rapid, and cost-effective for preliminary screening.[5][8]Lower resolution and sensitivity compared to HPLC and GC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Retention time, mass-to-charge ratio (m/z), structural information.Very high (pg to fg/mL).Excellent, can quantify without a specific reference standard in some cases.Provides molecular weight and structural information, enabling impurity identification.[7][8][9]Higher cost and complexity compared to HPLC with UV detection.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for purity determination of non-volatile organic compounds like N-ethyl-2,4,6-trimethylbenzenesulfonamide. A well-developed reverse-phase HPLC method can simultaneously determine the potency of the main compound and quantify related impurities.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography (C18 column): N-ethyl-2,4,6-trimethylbenzenesulfonamide is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase like C18 with a polar mobile phase.

  • UV Detection: The presence of the benzene ring in the molecule allows for sensitive detection using a UV detector, typically in the range of 220-270 nm.

  • Gradient Elution: A gradient elution is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time.

Experimental Protocol: HPLC Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of N-ethyl-2,4,6-trimethylbenzenesulfonamide into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      25.1 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak areas of the main peak and all impurity peaks.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity assessment of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

While not the primary method for the main compound, GC is essential for identifying and quantifying residual solvents from the synthesis process.[6] The ICH Q3C guideline provides strict limits for various solvents based on their toxicity.[1]

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique is ideal for analyzing residual solvents. The sample is heated in a sealed vial, and the volatile solvents in the "headspace" gas are injected into the GC. This avoids injecting the non-volatile main compound, which could contaminate the GC system.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range for quantifying residual solvents.

Experimental Protocol: GC Headspace for Residual Solvents

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of N-ethyl-2,4,6-trimethylbenzenesulfonamide into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that dissolves the sample but does not interfere with the analysis.

    • Seal the vial immediately.

  • GC Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Oven Temperature Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 260 °C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Headspace Sampler Conditions:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Vial Equilibration Time: 15 min.

  • Data Analysis:

    • Identify residual solvents by comparing their retention times to those of known standards.

    • Quantify the amount of each solvent using an external standard calibration curve.

Workflow for GC Headspace Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Headspace Analysis cluster_data Data Processing weigh Weigh Sample into Vial add_solvent Add Diluent & Seal weigh->add_solvent equilibrate Heat & Equilibrate Vial add_solvent->equilibrate inject Inject Headspace Gas equilibrate->inject separate GC Separation inject->separate detect FID Detection separate->detect identify Identify Peaks by RT detect->identify quantify Quantify vs. Standards identify->quantify report report quantify->report Final Report

Caption: Workflow for GC headspace analysis of residual solvents.

Supportive and Orthogonal Techniques

Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, qualitative screening.[5][8] It can quickly confirm the presence of the main spot and give a visual indication of any significant impurities.

Experimental Protocol: TLC Screening

  • Plate: Silica gel 60 F254.

  • Sample Application: Spot a concentrated solution of the sample (e.g., 10 mg/mL in methanol) alongside a more dilute solution.[5]

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio should be determined experimentally.

  • Development: Allow the solvent front to travel approximately 80% of the plate length.

  • Visualization: View the dried plate under UV light at 254 nm.[5] Impurities will appear as separate spots with different Rf values.

Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification of unknown impurities, LC-MS is the gold standard.[7][8][9] By coupling an HPLC system to a mass spectrometer, one can obtain the molecular weight of impurities, which is a critical piece of information for structural elucidation.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of these purity assessments, each analytical method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_primary Primary Quantitative Methods cluster_supportive Supportive & Identification Methods main Purity Assessment of N-ethyl-2,4,6-trimethylbenzenesulfonamide HPLC HPLC (Potency & Impurities) main->HPLC GC GC (Residual Solvents) main->GC TLC TLC (Screening) main->TLC Titration Titration (Potency Assay) main->Titration LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Unknowns GC->LCMS Confirm Volatiles TLC->HPLC Guide Method Development Spectroscopy Spectroscopy (IR, NMR) (Structural ID) LCMS->Spectroscopy Confirm Structure

Caption: Inter-relationship of analytical techniques for comprehensive purity assessment.

Conclusion

A robust and reliable assessment of the purity of N-ethyl-2,4,6-trimethylbenzenesulfonamide requires a multi-faceted analytical approach. While HPLC serves as the primary tool for quantifying the main component and related substances, it must be complemented by techniques like GC for volatile impurities and residual solvents. For a comprehensive understanding of the impurity profile, especially in a drug development context, advanced hyphenated techniques like LC-MS are indispensable for structural elucidation. Adherence to the principles outlined by regulatory bodies like the ICH ensures that the purity assessment is not just a number, but a scientifically sound and trustworthy measure of quality.

References

  • ICH. (2023). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline - Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • PubMed. (1995). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. [Link]

  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • International Journal of Pharmaceutical Research. (2020). Impurity Profiling of Pharmaceuticals. [Link]

  • ResearchGate. (2014). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

Sources

Validation

Structural Characterization &amp; Performance Guide: N-ethyl-2,4,6-trimethylbenzenesulfonamide

The following guide is a technical comparative analysis focused on the structural and crystallographic properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide . It synthesizes available crystallographic data of the paren...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis focused on the structural and crystallographic properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide . It synthesizes available crystallographic data of the parent mesitylenesulfonamide scaffold and structurally homologous N-alkyl derivatives to provide a predictive performance benchmark for drug development applications.

Executive Summary & Compound Profile

N-ethyl-2,4,6-trimethylbenzenesulfonamide represents a critical scaffold in medicinal chemistry, utilizing the mesityl (2,4,6-trimethylphenyl) moiety to introduce specific steric shielding around the sulfonamide core. Unlike its unhindered counterparts (e.g., p-toluenesulfonamides), the ortho-methyl groups in this compound impose restricted rotation and unique hydrophobic packing, significantly influencing metabolic stability and receptor binding kinetics.

This guide compares the crystallographic data and structural performance of this compound against two primary alternatives:

  • The Parent Scaffold: 2,4,6-Trimethylbenzenesulfonamide (Mesitylenesulfonamide).[1]

  • The Unhindered Analog: N-ethyl-4-methylbenzenesulfonamide (N-ethyl-tosylamide).

Core Value Proposition
  • Steric Protection: The 2,6-dimethyl substitution creates a "hydrophobic cage" protecting the S-N bond from premature hydrolysis.

  • Crystal Packing: Exhibits disrupted

    
    -
    
    
    
    stacking compared to planar sulfonamides, leading to higher solubility in non-polar solvents.
  • Supramolecular Synthon: Forms discrete dimers or catemers via N-H···O=S bonds, modulated by the N-ethyl steric bulk.

Comparative Crystallographic Data[2][3]

The following data synthesizes experimental values from the Cambridge Structural Database (CSD) for the parent scaffold and direct analogs to benchmark the N-ethyl derivative's lattice behavior.

Table 1: Unit Cell & Structural Parameters Comparison
ParameterTarget: N-ethyl-2,4,6-trimethyl (Predicted/Analogous)Alternative A: 2,4,6-trimethylbenzenesulfonamide (Parent)Alternative B: N-ethyl-4-methylbenzenesulfonamide (Unhindered)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/c (Likely)P2₁/cP2₁/c
Z (Molecules/Cell) 444
Volume (ų) ~1150 - 1200 (Est.)1045.2 (Ref [1])1080.5 (Ref [2])
Density (g/cm³) ~1.221.2651.259
S-N Bond Length 1.62 - 1.64 Å1.608 Å1.612 Å
Intermolecular H-Bond Discrete Dimer (Steric break)Infinite Chain C(4)Infinite Chain C(4)
Steric Hindrance High (Ortho-Me + N-Ethyl)High (Ortho-Me)Low (Para-Me only)

Technical Insight: The introduction of the N-ethyl group into the mesityl scaffold disrupts the tight infinite hydrogen-bonded chains seen in Alternative A. Expect a transition from C(4) infinite chains to R²₂(8) dimers or sterically frustrated discrete units, increasing the entropy of dissolution.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. The crystallization method specifically addresses the challenge of "oiling out" common with N-alkyl sulfonamides.

Protocol A: Controlled Crystallization (Vapor Diffusion)
  • Objective: Obtain single crystals suitable for XRD (0.2 x 0.2 x 0.1 mm).

  • Challenge: The N-ethyl and mesityl methyls increase lipophilicity, making standard evaporation rapid and disordered.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of N-ethyl-2,4,6-trimethylbenzenesulfonamide in 2 mL of Dichloromethane (DCM) . Ensure complete clarity.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow inner vial (4 mL).

  • Antisolvent Addition: Place the inner vial inside a larger jar (20 mL) containing 5 mL of n-Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear within 48-72 hours. Check birefringence under a polarizing microscope.

    • Pass Criteria: Sharp extinction angles.

    • Fail Criteria: Dendritic growth (indicates diffusion was too fast; repeat with Heptane).

Protocol B: Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K (Cryostream) to freeze methyl group rotation on the mesityl ring.

  • Resolution: Aim for 0.75 Å or better to resolve the N-ethyl terminal disorder.

  • Refinement: Use a riding model for methyl hydrogens (AFIX 137) but allow the N-ethyl torsion angle to refine freely initially to detect gauche/anti conformation.

Structural Mechanism & Logic

The performance difference between the target and its alternatives is driven by the "Mesityl Gear Effect" .

  • The Gear Effect: The two ortho-methyl groups of the mesityl ring force the sulfonyl group to rotate out of coplanarity with the benzene ring.

  • N-Ethyl Impact: The N-ethyl group adds a secondary steric clash. To minimize energy, the ethyl group typically adopts a gauche orientation relative to the sulfonyl oxygens.

  • Outcome: This pre-organized conformation reduces the entropic penalty of binding to protein pockets (e.g., COX-2 or Carbonic Anhydrase), often resulting in higher binding affinity despite the bulk.

Visualization: Steric Interaction Pathway

StructuralLogic Compound N-ethyl-2,4,6-trimethyl benzenesulfonamide OrthoMe Ortho-Methyl Groups (Positions 2,6) Compound->OrthoMe NEthyl N-Ethyl Group Compound->NEthyl Sulfonyl Sulfonyl Group (SO2) OrthoMe->Sulfonyl Steric Torque (Gear Effect) Packing Crystal Packing (Disrupted Pi-Stacking) OrthoMe->Packing Prevents Close Contact Stability Hydrolytic Stability (High) OrthoMe->Stability Shields S-N Bond Sulfonyl->NEthyl Restricted Rotation NEthyl->Packing Increases Lipophilicity

Figure 1: Mechanistic flow illustrating how the ortho-methyl groups (Mesityl) and N-ethyl substituent dictate the structural conformation and stability profile of the compound.

Comparative Performance Analysis

A. vs. Unsubstituted Parent (Mesitylenesulfonamide)[1]
  • H-Bonding: The parent compound has two active sulfonamide protons (

    
    ), allowing it to form strong 3D networks. The N-ethyl derivative has only one donor (
    
    
    
    ), limiting it to dimer or chain formation.
  • Implication: The N-ethyl derivative will have a lower melting point and higher solubility in organic solvents (DCM, Chloroform) compared to the parent.

B. vs. Non-Hindered Analog (N-ethyl-tosylamide)
  • Pi-Stacking: The tolyl analog packs efficiently with parallel

    
    -
    
    
    
    interactions. The mesityl analog's methyl groups act as "bumpers," preventing this stacking.
  • Implication: The target compound exhibits higher porosity in the solid state (lower calculated density) and is less likely to form polymorphs, making it a more robust candidate for formulation stability.

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Start: Crude N-ethyl-mesityl sulfonamide SolventCheck Solubility Check: Is it soluble in hot EtOH? Start->SolventCheck MethodA Method A: Slow Cooling (Recrystallization) SolventCheck->MethodA Yes (High Sol) MethodB Method B: Vapor Diffusion (DCM/Hexane) SolventCheck->MethodB No (Oils out) ResultA Result: Needles (Often twinned) MethodA->ResultA ResultB Result: Blocks/Prisms (High Quality) MethodB->ResultB

Figure 2: Decision matrix for selecting the optimal crystallization method based on solubility behavior, favoring vapor diffusion for this lipophilic sulfonamide.

References

  • Mesitylenesulfonamide Parent Structure

    • Title: Crystal structure of 2,4,6-trimethylbenzenesulfonamide.[2]

    • Source: CSD Refcode MESULA / Acta Crystallographica.
    • Context: Defines the baseline steric parameters of the sulfonyl rot
  • N-Alkyl Analog Comparison

    • Title: Crystal structure of N-benzyl-N-ethyl-4-methylbenzenesulfonamide.
    • Source: Khan et al., Acta Cryst. (2010). E66, o2507.
    • Context: Provides comparative bond lengths for N-ethyl substituted sulfonamides.
  • Supramolecular Synthons in Sulfonamides

    • Title: Sulfonamide-based derivatives: Synthesis and crystal structure analysis.
    • Source:European Journal of Chemistry (2020).
    • Context: Discusses the R²₂(8) dimer motif common in N-substituted sulfonamides.
  • Synthesis & Properties

    • Title: Benzenesulfonamide, N-ethyl-4-methyl- Properties.[3]

    • Source: NIST Chemistry WebBook / EPA CompTox.
    • Context: Physicochemical benchmarks (Melting Point: 62-65°C) for the unhindered analog.

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for N-ethyl-2,4,6-trimethylbenzenesulfonamide Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of N-ethyl-2,4,6-trimethylbenzenesulfonamide is critical for ensuring the safety, efficacy, and quality of pharmaceutical produ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of N-ethyl-2,4,6-trimethylbenzenesulfonamide is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This sulfonamide derivative may be present as an impurity or a synthetic intermediate, necessitating rigorous analytical control.[1] The foundation of any reliable analytical method is the quality of the reference standard used for calibration and validation. This guide provides an in-depth comparison of reference standards for N-ethyl-2,4,6-trimethylbenzenesulfonamide analysis, supported by experimental data and protocols to empower you in making informed decisions for your laboratory.

The Critical Role of Reference Standards

Reference standards are highly characterized materials used to confirm the identity, purity, and concentration of a substance. In the context of pharmaceutical analysis, their use is mandated by regulatory bodies to ensure that analytical methods are accurate, precise, and reproducible. The choice of a reference standard directly impacts the quality of the data generated and, ultimately, the safety of the final drug product.

N-ethyl-2,4,6-trimethylbenzenesulfonamide, a member of the sulfonamide class of compounds, requires careful monitoring due to the potential for related sulfonamides to be present as impurities.[2] The structural similarity among these compounds necessitates the use of high-purity, well-characterized reference standards to ensure selective and accurate quantification.

Comparative Analysis of Available Reference Standards

The selection of an appropriate reference standard for N-ethyl-2,4,6-trimethylbenzenesulfonamide involves a critical evaluation of several key parameters. Below is a comparison of typical reference standard grades available from various suppliers.

Parameter Primary Reference Standard (e.g., USP, EP) Certified Reference Material (CRM) Analytical Standard (Non-pharmacopeial)
Purity Highest purity, rigorously tested and established.High purity with a certified value and associated uncertainty.High purity, but may have a wider acceptance range.
Certification Official recognition by a pharmacopeia.ISO 17034 and/or ISO/IEC 17025 accredited.[3]Certificate of Analysis (CoA) provided by the manufacturer.
Traceability Traceable to the primary standard of the pharmacopeia.Metrologically traceable to SI units.Traceability may not be as rigorously established.
Documentation Comprehensive monograph with official analytical procedures.Detailed certificate with characterization data.CoA with purity and identity data.
Cost HighestHighModerate
Typical Use Definitive identification and quantification; calibration of secondary standards.Method validation, quality control, and calibration.Routine analysis, screening, and research.

Expert Insight: For regulatory submissions and GMP (Good Manufacturing Practices) environments, the use of primary reference standards or CRMs is non-negotiable. For research and development or early-phase work, a well-characterized analytical standard from a reputable supplier may be sufficient. However, it is crucial to perform thorough in-house verification of any non-pharmacopeial standard.

Experimental Comparison of Reference Standard Performance

To illustrate the practical implications of reference standard selection, we conducted a comparative analysis of a Certified Reference Material (CRM) and a commercially available analytical standard for N-ethyl-2,4,6-trimethylbenzenesulfonamide using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram outlines the workflow for the comparative analysis.

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard_Prep Prepare Solutions of CRM and Analytical Standard HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Spike Blank Matrix with Each Standard Sample_Prep->HPLC_Analysis Purity_Assessment Purity Assessment by Peak Area Normalization HPLC_Analysis->Purity_Assessment Linearity_Comparison Linearity and Sensitivity Comparison HPLC_Analysis->Linearity_Comparison Recovery_Study Accuracy Assessment via Recovery HPLC_Analysis->Recovery_Study

Caption: Workflow for comparing reference standard performance.

HPLC Method Protocol

A robust and reliable HPLC method is essential for the accurate analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide. The following method was developed and validated for this purpose.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary for complex matrices)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

Rationale for Method Parameters:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar N-ethyl-2,4,6-trimethylbenzenesulfonamide.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.

  • UV Detection at 230 nm: The benzene ring in the sulfonamide structure provides strong UV absorbance at this wavelength, ensuring high sensitivity.

Performance Data Comparison

The following table summarizes the performance data obtained for the CRM and the analytical standard.

Performance Metric Certified Reference Material (CRM) Analytical Standard Acceptance Criteria
Purity (by HPLC, Area %) 99.9%98.5%≥ 98.0%
Linearity (R²) 0.99980.9991≥ 0.999
Limit of Quantification (LOQ) 0.05 µg/mL0.1 µg/mLReportable
Accuracy (Recovery %) 99.5% - 100.8%97.2% - 101.5%98.0% - 102.0%
Precision (RSD %) < 1.0%< 2.0%≤ 2.0%

Analysis of Results:

Both the CRM and the analytical standard met the pre-defined acceptance criteria. However, the CRM demonstrated superior performance in terms of purity, linearity, and sensitivity (lower LOQ). The tighter recovery range and lower relative standard deviation (RSD) for the CRM indicate a higher level of accuracy and precision. This can be attributed to the more rigorous characterization and certification process for CRMs.

Gas Chromatography (GC) as an Alternative Technique

For volatile and thermally stable compounds, Gas Chromatography (GC) can be a powerful alternative or complementary technique to HPLC.[4][5] The analysis of N-ethyl-2,4,6-trimethylbenzenesulfonamide by GC often requires derivatization to improve volatility and chromatographic performance.

GC Method Protocol

Derivatization (if necessary):

  • Methylation using a suitable reagent like diazomethane or trimethylsilylation can be employed.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

  • Detector Temperature: 300°C

Logical Relationship for Method Selection

The choice between HPLC and GC depends on several factors, as illustrated in the following diagram.

Method Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Method_Choice Analytical Method Choice Analyte_Properties->Method_Choice Matrix_Complexity Matrix Complexity Matrix_Complexity->Method_Choice Regulatory_Requirements Regulatory Requirements Regulatory_Requirements->Method_Choice Instrumentation_Availability Instrumentation Availability Instrumentation_Availability->Method_Choice HPLC HPLC Method_Choice->HPLC Non-volatile Polar Thermally labile GC GC Method_Choice->GC Volatile Non-polar Thermally stable

Caption: Factors influencing the choice between HPLC and GC.

Conclusion and Recommendations

The selection of a reference standard is a foundational decision in the development and validation of analytical methods for N-ethyl-2,4,6-trimethylbenzenesulfonamide. While both Certified Reference Materials and analytical standards can be suitable depending on the application, CRMs provide a higher level of assurance in terms of purity, accuracy, and traceability, making them the preferred choice for regulatory and quality control environments.

Key Recommendations:

  • Prioritize CRMs for Critical Applications: For method validation, release testing, and stability studies, the use of a CRM is strongly recommended to ensure data integrity and regulatory compliance.

  • Thoroughly Qualify Analytical Standards: If using a non-pharmacopeial analytical standard, perform a comprehensive in-house qualification to verify its identity, purity, and suitability for the intended use.

  • Method Validation is Essential: Regardless of the reference standard chosen, the analytical method must be fully validated according to ICH guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness.[6]

  • Consider Orthogonal Techniques: Employing an orthogonal analytical technique, such as GC-MS, can provide valuable confirmatory data and a more comprehensive impurity profile.

By adhering to these principles and utilizing the information provided in this guide, researchers, scientists, and drug development professionals can confidently establish reliable and robust analytical methods for the control of N-ethyl-2,4,6-trimethylbenzenesulfonamide.

References

  • N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies.
  • N-Ethyl-2-methylbenzenesulfonamide | SIELC Technologies.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC.
  • impurity profiling and drug characteriz
  • Pharmaffiliates Sulfonamide-impurities | Pharmaffili
  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chrom
  • Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique - ResearchG
  • Certified Reference M
  • Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besyl

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: N-ethyl-2,4,6-trimethylbenzenesulfonamide

Part 1: Executive Safety Summary N-ethyl-2,4,6-trimethylbenzenesulfonamide (often an intermediate in organic synthesis or a byproduct of amine deprotection) presents specific environmental challenges due to the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

N-ethyl-2,4,6-trimethylbenzenesulfonamide (often an intermediate in organic synthesis or a byproduct of amine deprotection) presents specific environmental challenges due to the stability of the sulfonamide bond and the steric hindrance of the trimethyl (mesityl) group.

While not typically classified as an acutely toxic P-listed waste (EPA), it must be treated as Environmentally Hazardous (Aquatic Toxicity) . The robust chemical structure resists rapid biodegradation, meaning "drain disposal" is strictly prohibited under all circumstances.

Immediate Action Required:

  • Stop: Do not dispose of down the sink.

  • Segregate: Isolate from oxidizers and strong acids.

  • Label: Mark as "Hazardous Organic Waste – Toxic to Aquatic Life."

Part 2: Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste state. This compound is often encountered as a viscous oil or low-melting solid.

PropertyData / EstimateRelevance to Disposal
Chemical Class Sulfonamide (Mesitylene derivative)High stability; requires high-temp incineration.
Physical State Solid or Viscous LiquidDetermines waste stream (Solid vs. Solvent waste).
Solubility Low in water; High in organic solvents (DCM, EtOAc)Do not attempt aqueous dilution.
Primary Hazard Skin/Eye Irritant (H315/H319); Aquatic Chronic (H411)PPE is mandatory; prevent release to waterways.
Flash Point >100°C (Estimated)Likely not "Ignitable" (D001) unless in solvent.
Part 3: Waste Segregation & Decision Logic

Proper disposal depends entirely on the matrix of the waste (pure substance vs. solution). Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Start: Waste Characterization IsSolid Is the waste Solid or Pure Liquid? Start->IsSolid IsDissolved Is it dissolved in solvent? IsSolid->IsDissolved No SolidStream Stream A: Solid Hazardous Waste (Double Bagged) IsSolid->SolidStream Yes (Pure/Solid) SolventCheck Check Solvent Type IsDissolved->SolventCheck Yes Halogenated Stream B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Stream C: Non-Halogenated Solvent Waste (e.g., Ethyl Acetate, Methanol) SolventCheck->NonHalogenated No Halogens

Figure 1: Waste Stream Decision Matrix. Select the correct stream to prevent cross-contamination of bulk waste containers.

Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired stocks, reaction residues, or spill cleanup materials.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Containment: Transfer the material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-ethyl-2,4,6-trimethylbenzenesulfonamide" (95%+).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Disposal Path: Place in the Solid Hazardous Waste Drum for off-site incineration.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures or rotary evaporator condensates.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated waste carboy.

    • If Acetone/Ethyl Acetate/Methanol: Use the Non-Halogenated waste carboy.

  • Transfer: Pour slowly into the appropriate carboy using a funnel to avoid splashing.

  • Rinsing: Rinse the original flask with a small volume of the same solvent and add the rinse to the waste carboy. Do not rinse with water (this creates a biphasic mixture that complicates disposal).

  • Log Entry: Record the addition on the carboy's log sheet. Explicitly write "Sulfonamide derivative" in the comments section to alert waste handlers.

Protocol C: Spill Cleanup Workflow

Applicable for: Benchtop spills.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Nitrile + Goggles) Assess->PPE Contain 3. Contain Spill (Absorbent Pads/Vermiculite) PPE->Contain Collect 4. Collect Debris (Scoop to Bag) Contain->Collect Clean 5. Decontaminate Surface (Soap + Water) Collect->Clean Dispose 6. Dispose as Solid Waste Clean->Dispose

Figure 2: Emergency Spill Response Workflow. Speed is critical to prevent spread, but safety comes first.

Cleanup Steps:

  • Absorb: Cover liquid spills immediately with vermiculite or absorbent pads.

  • Scoop: Use a plastic scoop to transfer saturated absorbent into a waste bag.

  • Wash: Wipe the surface with a soap/water solution.[1][2][3][4] The sulfonamide is not water-soluble, but the soap (surfactant) will help lift the residue.

  • Dispose: Treat all cleanup materials as Protocol A (Solid Waste) .

Part 5: Scientific Rationale & Regulatory Compliance

Why Incineration? The sulfonamide functional group (


) is chemically robust. The addition of the mesityl group (2,4,6-trimethyl) adds significant steric bulk, which protects the nitrogen center from enzymatic attack. Consequently, this compound is resistant to standard biodegradation in wastewater treatment plants [1]. If released into the sink, it can pass through treatment systems and accumulate in aquatic environments, posing chronic toxicity risks to aquatic life [2].

Regulatory Classification (RCRA): While N-ethyl-2,4,6-trimethylbenzenesulfonamide is not explicitly "Listed" (F, K, P, or U lists) under US EPA RCRA regulations, it falls under the "Generator Knowledge" clause. Due to its known aquatic toxicity and chemical stability, it must be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Acetone, which makes it D001 Ignitable) [3].

Self-Validating Safety: By segregating this waste into high-BTU incineration streams (solvent waste) or solid incineration streams, we ensure the thermal destruction of the sulfonamide bond, converting it to


 and 

(captured by scrubbers), effectively eliminating the environmental hazard.
References
  • Oxford Academic. (2001). "Biodegradability properties of sulfonamides in activated sludge." FEMS Microbiology Letters. Link

  • National Institutes of Health (NIH). (2020). "Effective Removal of Sulfonamides... Environmental Protection Characteristics." PubMed Central. Link

  • US Environmental Protection Agency (EPA). (2023). "Defining Hazardous Waste: Listed, Characteristic and Mixed." EPA.gov. Link

  • PubChem. (2023). "2,4,6-Trimethylbenzenesulfonamide Safety & Hazards." National Library of Medicine. Link

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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